molecular formula C14H15O2PS2 B052163 Edifenphos CAS No. 17109-49-8

Edifenphos

カタログ番号: B052163
CAS番号: 17109-49-8
分子量: 310.4 g/mol
InChIキー: AWZOLILCOUMRDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Edifenphos is a systemic organophosphorus fungicide of significant interest in agricultural and plant pathology research. Its primary research value lies in its potent activity against a broad spectrum of pathogenic fungi, particularly those within the Basidiomycota class, such as Rhizoctonia solani and Sheath blight in rice. The compound's main mechanism of action is the inhibition of lipid metabolism and membrane integrity in target fungi. Research indicates that this compound disrupts phospholipid biosynthesis and functions as a potent inhibitor of phosphatidylcholine synthesis, a major phospholipid component of fungal cell membranes. This disruption leads to increased membrane permeability, leakage of cellular constituents, and ultimately, mycelial growth inhibition and death of the pathogen.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[ethoxy(phenylsulfanyl)phosphoryl]sulfanylbenzene
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InChI

InChI=1S/C14H15O2PS2/c1-2-16-17(15,18-13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12H,2H2,1H3
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InChI Key

AWZOLILCOUMRDG-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(SC1=CC=CC=C1)SC2=CC=CC=C2
Source PubChem
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Molecular Formula

C14H15O2PS2
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DSSTOX Substance ID

DTXSID7041910
Record name Edifenphos
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Molecular Weight

310.4 g/mol
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Physical Description

Clear yellow to light brown liquid; [Merck Index], Solid
Record name Edifenphos
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Boiling Point

154 °C/1 Pa
Record name EDIFENPHOS
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Solubility

In n-hexane 20-50, dichloromethane, isopropanol, toluene 200 (all in g/l, 20 °C). Readily soluble in methanol, acetone, benzene, xylene, carbon tetrachloride and dioxane. Sparingly soluble in heptane., In water, 56 mg/l @ 20 °C, 0.056 mg/mL at 20 °C
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Density

1.251 g/cu cm (20 °C)
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Vapor Pressure

0.00000027 [mmHg], 2.70X10-7 mm Hg @ 25 °C
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Color/Form

Yellow to light brown liquid... ., Clear yellow to light-brown liquid

CAS No.

17109-49-8
Record name Edifenphos
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Melting Point

-25 °C, < 25 °C
Record name EDIFENPHOS
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Foundational & Exploratory

Edifenphos: A Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphate fungicide, exhibits a potent dual mechanism of action against a range of pathogenic fungi, primarily targeting key components of the fungal cell membrane and cell wall. Its primary mode of action involves the inhibition of phosphatidylcholine (PC) biosynthesis, a critical phospholipid for membrane integrity and function.[1][2][3][4] Concurrently, at higher concentrations, this compound directly inhibits chitin (B13524) synthase, a vital enzyme for cell wall synthesis.[5][6][7] This multi-targeted approach leads to significant disruption of fungal growth and viability. This guide provides an in-depth analysis of the biochemical pathways affected by this compound, detailed experimental protocols for its study, and quantitative data on its efficacy.

Core Mechanism of Action: A Two-Pronged Attack

This compound exerts its antifungal effects through two primary mechanisms:

  • Inhibition of Phosphatidylcholine (PC) Biosynthesis: The primary and most sensitive target of this compound is the biosynthesis of phosphatidylcholine.[2][4] this compound specifically inhibits the enzyme phospholipid N-methyltransferase .[2][3] This enzyme is crucial for the methylation of phosphatidylethanolamine (B1630911) (PE) to form PC.[2] The disruption of PC synthesis leads to altered membrane composition, affecting its fluidity and the function of membrane-bound enzymes.[7] The sensitivity of a fungal species to this compound is strongly correlated with the susceptibility of its PC biosynthesis pathway to the fungicide.[7] For instance, the high sensitivity of the rice blast fungus, Pyricularia oryzae, is attributed to the potent inhibition of its PC biosynthesis at very low this compound concentrations.[2][7]

  • Direct Inhibition of Chitin Synthase: As a secondary mechanism, this compound acts as a non-competitive inhibitor of membrane-bound chitin synthase .[5][6][7] Chitin is a fundamental structural component of the fungal cell wall, providing rigidity and protection.[5] By inhibiting chitin synthase, this compound weakens the cell wall, leading to osmotic instability and cell lysis. This direct inhibition is typically observed at higher concentrations of the fungicide.[5][6]

The dual action of this compound, targeting both the cell membrane and cell wall synthesis, makes it an effective antifungal agent. The initial disruption of PC biosynthesis can further potentiate the inhibition of the membrane-associated chitin synthase, creating a synergistic fungicidal effect.

Quantitative Data

The efficacy of this compound has been quantified in various fungal species. The following tables summarize the key inhibitory concentrations.

Table 1: this compound Concentration for 50% Reduction in Colony Growth (ED50)

Fungal SpeciesED50 (µM)Reference
Pyricularia oryzae7[7]
Botrytis fabae25[7]
Fusarium graminearum190[7]

Table 2: this compound Concentration for 50% Reduction in Phosphatidylcholine (PC) Content

Fungal SpeciesConcentration (µM)Reference
Pyricularia oryzae6[7]
Botrytis fabae95[7]
Fusarium graminearum350[7]

Table 3: Inhibition of Chitin Synthase by this compound

Fungal SpeciesInhibition TypeApparent Ki (µM)IC50 (µM)Reference
Fusarium graminearumNon-competitive5092[5][6]
Pyricularia oryzaeNon-competitive~50-[7]
Botrytis fabaeNon-competitive~50-[7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis.

Edifenphos_Mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall This compound This compound PL_N_Methyltransferase Phospholipid N-Methyltransferase This compound->PL_N_Methyltransferase Inhibits (Primary Target) Chitin_Synthase Chitin Synthase This compound->Chitin_Synthase Inhibits (Secondary Target) PC_Biosynthesis Phosphatidylcholine (PC) Biosynthesis Membrane Integrity & Function Membrane Integrity & Function PC_Biosynthesis->Membrane Integrity & Function Maintains PL_N_Methyltransferase->PC_Biosynthesis Catalyzes Altered Membrane Composition Altered Membrane Composition PL_N_Methyltransferase->Altered Membrane Composition Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Reduced Chitin Synthesis Reduced Chitin Synthesis Chitin_Synthase->Reduced Chitin Synthesis Cell Wall Integrity Cell Wall Integrity Chitin_Synthesis->Cell Wall Integrity Maintains Impaired Membrane Function Impaired Membrane Function Altered Membrane Composition->Impaired Membrane Function Fungal Growth Inhibition Fungal Growth Inhibition Impaired Membrane Function->Fungal Growth Inhibition Weakened Cell Wall Weakened Cell Wall Reduced Chitin Synthesis->Weakened Cell Wall Weakened Cell Wall->Fungal Growth Inhibition

Figure 1: Mechanism of action of this compound in fungi.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., P. oryzae) Growth_Inhibition Growth Inhibition Assay (MIC/ED50 Determination) Fungal_Culture->Growth_Inhibition PC_Assay Phosphatidylcholine Biosynthesis Assay Fungal_Culture->PC_Assay Chitin_Assay Chitin Synthase Activity Assay Fungal_Culture->Chitin_Assay Edifenphos_Stock This compound Stock Solution Edifenphos_Stock->Growth_Inhibition Edifenphos_Stock->PC_Assay Edifenphos_Stock->Chitin_Assay Data_Quant Quantification of Inhibition (IC50, Ki) Growth_Inhibition->Data_Quant Provides ED50 PC_Assay->Data_Quant Provides PC reduction % Chitin_Assay->Data_Quant Provides IC50/Ki Mechanism_Elucidation Elucidation of Mechanism of Action Data_Quant->Mechanism_Elucidation

Figure 2: Experimental workflow for studying this compound's mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

In Vitro Chitin Synthase Activity Assay

This protocol is adapted from non-radioactive, high-throughput methods.

Objective: To determine the direct inhibitory effect of this compound on chitin synthase activity.

Materials:

  • Fungal strain (e.g., Fusarium graminearum)

  • Culture medium (e.g., Potato Dextrose Broth)

  • Enzyme Extraction Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • This compound solutions of varying concentrations

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) and WGA-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Enzyme Preparation:

    • Culture the fungus in liquid medium until the desired growth phase is reached.

    • Harvest mycelia by filtration and wash with distilled water.

    • Homogenize the mycelia in ice-cold Enzyme Extraction Buffer.

    • Centrifuge the homogenate to remove cell debris. The supernatant contains the crude membrane-bound chitin synthase.

  • Assay:

    • Coat the wells of a 96-well plate with WGA solution and incubate. Wash the wells.

    • Add the fungal enzyme extract to each well.

    • Add different concentrations of this compound to the respective wells. Include a control with no this compound.

    • Initiate the reaction by adding the substrate UDP-GlcNAc.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Detection:

    • Wash the wells to remove unreacted substrate.

    • Add WGA-HRP conjugate to each well and incubate.

    • Wash the wells again.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the inhibition kinetics (e.g., Ki), the assay is performed with varying concentrations of both the substrate and this compound.

Phosphatidylcholine (PC) Biosynthesis Assay (Radiolabeling Method)

Objective: To measure the effect of this compound on the biosynthesis of phosphatidylcholine.

Materials:

  • Fungal strain (e.g., Pyricularia oryzae)

  • Liquid culture medium

  • This compound solutions of varying concentrations

  • Radiolabeled precursor: L-[methyl-¹⁴C]methionine

  • Scintillation cocktail and vials

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or scintillation counter

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungus in liquid culture to the mid-logarithmic phase.

    • Add different concentrations of this compound to the cultures and incubate for a specific period.

  • Radiolabeling:

    • Add L-[methyl-¹⁴C]methionine to each culture and incubate for a shorter period to allow for incorporation into newly synthesized molecules.

  • Lipid Extraction:

    • Harvest the mycelia by filtration.

    • Extract the total lipids from the mycelia using a suitable solvent system (e.g., Bligh and Dyer method).

  • Separation and Quantification:

    • Separate the different phospholipid classes from the total lipid extract using thin-layer chromatography (TLC).

    • Identify the spot corresponding to phosphatidylcholine (PC) by running a known standard.

    • Scrape the PC spot from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabel incorporated into PC for each this compound concentration.

    • Express the results as a percentage of the control (no this compound) to determine the inhibition of PC biosynthesis.

Fungal Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • Fungal strain

  • Appropriate agar (B569324) or broth medium (e.g., Potato Dextrose Agar/Broth)

  • This compound stock solution

  • 96-well microtiter plates (for broth microdilution) or Petri dishes (for agar dilution)

  • Spectrophotometer or plate reader (for broth microdilution)

Procedure (Broth Microdilution Method):

  • Inoculum Preparation:

    • Prepare a standardized suspension of fungal spores or mycelial fragments in sterile saline or broth.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in the wells of a 96-well plate containing the growth medium.

  • Inoculation:

    • Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be assessed visually or by measuring the optical density.

Conclusion

This compound is a potent antifungal agent with a well-defined dual mechanism of action that disrupts both the cell membrane and cell wall of susceptible fungi. Its primary inhibition of phosphatidylcholine biosynthesis, coupled with the direct inhibition of chitin synthase, provides a robust and effective means of fungal control. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists working on the development of novel antifungal strategies and for understanding the intricate biochemical interactions between fungicides and their targets. Further research could focus on the molecular details of the this compound-enzyme interactions and the mechanisms of potential resistance development.

References

Primary Antifungal Action of Edifenphos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphate fungicide, exhibits a potent antifungal activity primarily by disrupting essential cellular processes in pathogenic fungi. This technical guide provides an in-depth analysis of the core antifungal mechanisms of this compound, focusing on its dual action of inhibiting phosphatidylcholine (PC) biosynthesis and directly inhibiting chitin (B13524) synthase. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these mechanisms, and visualizes the involved pathways and workflows to support further research and development in antifungal drug discovery.

Introduction

This compound (O-ethyl S,S-diphenyl phosphorodithioate) is a systemic fungicide that has been utilized to control a range of fungal diseases, most notably rice blast caused by Pyricularia oryzae (now Magnaporthe oryzae).[1][2] Its efficacy stems from a multi-faceted impact on fungal cell physiology, primarily targeting the synthesis of crucial cell membrane and cell wall components.[1] Understanding the precise molecular interactions and the downstream consequences of this compound exposure is critical for optimizing its use and for the development of novel antifungal agents with similar modes of action. This guide delves into the two principal mechanisms of this compound's antifungal action: the inhibition of phosphatidylcholine biosynthesis and the non-competitive inhibition of chitin synthase.

Primary Mechanisms of Antifungal Action

This compound exerts its antifungal effects through two well-documented primary mechanisms:

  • Inhibition of Phosphatidylcholine (PC) Biosynthesis: this compound significantly interferes with the synthesis of phosphatidylcholine, a major phospholipid component of fungal cell membranes.[1][3] This inhibition disrupts membrane integrity and function, leading to impaired growth and viability. The primary target within this pathway is believed to be the transmethylation of phosphatidylethanolamine (B1630911) to phosphatidylcholine.[3]

  • Direct Inhibition of Chitin Synthase: this compound directly acts on chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential structural polysaccharide in the fungal cell wall.[1] This inhibition weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.

The relative importance of these two mechanisms can vary between different fungal species. In highly sensitive fungi like Pyricularia oryzae, the inhibition of phosphatidylcholine biosynthesis is considered the primary mode of action, as it occurs at very low concentrations of the fungicide.[1]

Quantitative Data on this compound Activity

The following tables summarize the effective concentrations of this compound that result in the inhibition of fungal growth and the reduction of phosphatidylcholine content in various fungal species.

Table 1: this compound ED50 Values for Fungal Growth Inhibition

Fungal SpeciesED50 (µM) for Colony Growth Reduction
Pyricularia oryzae7[1]
Botrytis fabae25[1]
Fusarium graminearum190[1]

Table 2: this compound ED50 Values for Phosphatidylcholine (PC) Content Reduction

Fungal SpeciesED50 (µM) for 50% PC Content Reduction
Pyricularia oryzae6[1]
Botrytis fabae95[1]
Fusarium graminearum350[1]

Table 3: Inhibition of Phospholipid N-methyltransferase by this compound

Fungal SpeciesTarget EnzymeED50
Pyricularia oryzaePhospholipid N-methyltransferase13 ppm[3]

Studies on Pyricularia oryzae have shown that this compound acts as a non-competitive inhibitor of chitin synthase. This is evidenced by the observation that in the presence of this compound, the Vmax of the enzyme is decreased while the Km for the substrate (UDP-N-acetylglucosamine) remains unchanged.[1]

Signaling Pathways and Logical Relationships

The dual mechanism of this compound's antifungal action can be visualized as two distinct but ultimately converging pathways leading to fungal cell death.

Edifenphos_Action_Pathway This compound This compound PMT Phospholipid N-methyltransferase This compound->PMT Inhibits ChitinSynthase Chitin Synthase This compound->ChitinSynthase Inhibits (Non-competitive) PE Phosphatidylethanolamine PE->PMT PC Phosphatidylcholine Chitin Chitin Membrane Disrupted Cell Membrane Integrity PMT->PC UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->ChitinSynthase Substrate Wall Weakened Cell Wall ChitinSynthase->Chitin Death Fungal Cell Death Membrane->Death Wall->Death Chitin_Synthase_Assay_Workflow Start Start FungalCulture Culture Fungal Mycelium Start->FungalCulture Harvest Harvest & Disrupt Cells (Liquid Nitrogen) FungalCulture->Harvest Extract Prepare Crude Enzyme Extract Harvest->Extract AssaySetup Set up Assay in WGA-coated Plate Extract->AssaySetup AddInhibitor Add this compound Dilutions AssaySetup->AddInhibitor AddEnzyme Add Enzyme Extract (Start Reaction) AddInhibitor->AddEnzyme IncubateReaction Incubate (30°C, 2-3h) AddEnzyme->IncubateReaction Wash1 Wash Plate (6x) IncubateReaction->Wash1 AddWGA_HRP Add WGA-HRP Conjugate Wash1->AddWGA_HRP IncubateDetection Incubate (30°C, 30min) AddWGA_HRP->IncubateDetection Wash2 Wash Plate (6x) IncubateDetection->Wash2 AddTMB Add TMB Substrate Wash2->AddTMB StopReaction Add Stop Solution AddTMB->StopReaction ReadAbsorbance Read Absorbance (450 nm) StopReaction->ReadAbsorbance Analyze Calculate % Inhibition & IC50 ReadAbsorbance->Analyze End End Analyze->End PC_Quantification_Workflow cluster_extraction Lipid Extraction Steps Start Start HarvestCells Harvest & Wash Fungal Cells Start->HarvestCells Resuspend Resuspend in Methanol + Internal Standards HarvestCells->Resuspend LipidExtraction Lipid Extraction Disrupt Cell Disruption (Bead Beating) Resuspend->Disrupt AddChloroform Add Chloroform & Water (Phase Separation) Disrupt->AddChloroform Centrifuge Centrifuge AddChloroform->Centrifuge CollectOrganic Collect Organic Phase Centrifuge->CollectOrganic Evaporate Evaporate Solvent CollectOrganic->Evaporate Reconstitute Reconstitute in LC-MS Solvent Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS DataAnalysis Quantify PC Species LCMS->DataAnalysis End End DataAnalysis->End

References

Toxicological Profile of Edifenphos in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edifenphos, an organothiophosphate fungicide, presents a moderate order of acute toxicity in mammals. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxic effects. This document provides a comprehensive overview of the toxicological profile of this compound in mammalian species, synthesizing data from acute, subchronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. All quantitative data are summarized in structured tables for ease of comparison, and key metabolic and mechanistic pathways, along with experimental workflows, are illustrated through detailed diagrams.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound is rapidly absorbed, metabolized, and eliminated in mice and rats. Within 6 hours of administration, only 15-30% of the radioactive dose remains in the digestive organs, and by 72 hours, only trace amounts are found throughout the body. The primary route of excretion is via urine (75-90%), with a smaller portion eliminated in the feces (5-20%), indicating that accumulation in essential organs is unlikely.[1]

The metabolism of this compound primarily involves the cleavage of the P-S bond.[1] In rats, the main metabolite is ethyl hydrogen S-phenyl phosphorothiolate, accounting for 54-59% of the metabolites. In mice, the primary metabolite is dihydrogen S-phenyl phosphorothiolate. Diphenyl disulfide has been identified in the feces of both species.[1] In vitro studies using hepatic subcellular fractions have shown that the metabolic activity for this compound varies across mammalian species, with the following order of activity: guinea pig > rabbit > mouse > human > rat.[1]

Edifenphos_Metabolism cluster_species Metabolic Pathways in Mammals cluster_rat Rat cluster_mouse Mouse cluster_feces Feces (Both Species) This compound This compound (O-Ethyl S,S-diphenyl phosphorodithioate) Metabolite_Rat Ethyl hydrogen S-phenyl phosphorothiolate (54-59%) This compound->Metabolite_Rat Cleavage of P-S bond Metabolite_Mouse Dihydrogen S-phenyl phosphorothiolate This compound->Metabolite_Mouse Cleavage of P-S bond Diphenyl_Disulfide Diphenyl disulfide This compound->Diphenyl_Disulfide Metabolism

Figure 1: Metabolic pathway of this compound in rats and mice.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity in mammals is the inhibition of acetylcholinesterase (AChE). As an organophosphate, this compound phosphorylates the serine hydroxyl group in the active site of AChE. This phosphorylation inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in cholinergic synapses leads to overstimulation of muscarinic and nicotinic receptors, causing a range of neurotoxic symptoms.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft diffuses ACh_receptor Postsynaptic ACh Receptor Synaptic_Cleft->ACh_receptor binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE binds ACh_hydrolysis ACh Hydrolysis (Choline + Acetic Acid) AChE->ACh_hydrolysis catalyzes This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE ACh_accumulation ACh Accumulation Inhibition->ACh_accumulation leads to Overstimulation Receptor Overstimulation & Neurotoxicity ACh_accumulation->Overstimulation

Figure 2: Mechanism of Acetylcholinesterase Inhibition by this compound.

Acute Toxicity

This compound exhibits moderate acute toxicity upon oral, dermal, and inhalation exposure in various mammalian species. The acute oral LD50 in rats is approximately 150 mg/kg.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50/LC50Reference
RatOral150 mg/kg[2]
RatDermal700 mg/kg[2]
Rat (aerosol)Inhalation0.32 mg/L[2]

Subchronic and Chronic Toxicity

Repeated exposure to this compound has been shown to induce effects on the liver and cholinesterase activity.

Table 2: Subchronic and Chronic Toxicity of this compound

SpeciesStudy DurationRouteNOAELKey Findings
Rat2 yearsDietary5 ppm (equivalent to 0.25 mg/kg bw/day)Hepatic involvement
Mouse-Dietary10 ppm (equivalent to 1.53 mg/kg bw/day)-
Dog-Dietary20 ppm (equivalent to 0.58 mg/kg bw/day)-

The Acceptable Daily Intake (ADI) for this compound has been established at 0-0.003 mg/kg body weight.[3]

Genotoxicity and Carcinogenicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. No mutagenic effects were observed in a dominant lethal test in mice at an acute oral dose of 100 mg/kg bw.[1] Similarly, a micronucleus test in mice with oral doses of 2 x 40 mg/kg and 2 x 80 mg/kg bw did not show any mutagenic effects.[1]

A carcinogenicity study in mice did not indicate a carcinogenic potential for this compound.[1]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is limited. Standard two-generation reproductive toxicity studies (OECD 416) and prenatal developmental toxicity studies (OECD 414) are typically conducted for pesticides. These studies evaluate effects on mating, fertility, gestation, lactation, and offspring viability and development.[4][5][6]

Neurotoxicity

As an acetylcholinesterase inhibitor, the primary toxicological concern for this compound is neurotoxicity. Acute exposure can lead to symptoms of cholinergic crisis. Studies on delayed neurotoxicity, typically conducted in hens, are important for organophosphorus compounds.[7][8] Standard neurotoxicity studies in rodents (OECD 424) assess functional and morphological changes in the nervous system following acute or repeated exposure.[8][9][10]

Experimental Protocols

The toxicological evaluation of this compound has been conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Chronic Toxicity/Carcinogenicity Study (based on OECD 452)

A chronic toxicity study is designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.

  • Test System: Typically rats, with at least 20 animals per sex per group.[11][12][13][14][15]

  • Dose Levels: At least three dose levels plus a control group.

  • Administration: Daily, usually via the diet, for a period of 12-24 months.[13][14]

  • Observations: Include clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of a comprehensive set of tissues.[11][12]

Chronic_Toxicity_Workflow start Start: Animal Acclimatization randomization Randomization into Dose Groups (Control, Low, Mid, High) start->randomization dosing Daily Dosing (e.g., in diet) for 12-24 months randomization->dosing monitoring In-life Monitoring: - Clinical Observations - Body Weight - Food Consumption dosing->monitoring terminal_phase Terminal Phase: - Final Body Weights - Blood Collection dosing->terminal_phase At study termination interim_analysis Interim Analyses: - Hematology - Clinical Chemistry - Urinalysis monitoring->interim_analysis data_analysis Data Analysis and Interpretation interim_analysis->data_analysis necropsy Gross Necropsy terminal_phase->necropsy histopathology Histopathology of Tissues necropsy->histopathology histopathology->data_analysis end End: Final Report data_analysis->end

Figure 3: Generalized workflow for a chronic toxicity/carcinogenicity study.
Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance to induce gene mutations in bacteria.[16][17][18][19][20]

  • Test System: At least five strains of Salmonella typhimurium and Escherichia coli (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA or TA102).[16]

  • Method: Plate incorporation or pre-incubation method, with and without a metabolic activation system (S9 mix).[17][18]

  • Dose Levels: At least five different concentrations of the test substance.[17]

  • Endpoint: The number of revertant colonies is counted and compared to the solvent control.[17]

Mammalian Erythrocyte Micronucleus Test (based on OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[21][22][23][24][25]

  • Test System: Usually mice or rats, with at least 5 animals per sex per group.[21][22]

  • Administration: Single or multiple doses via an appropriate route (e.g., oral gavage).[21]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points.[22]

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined.[22]

Conclusion

This compound is an organothiophosphate fungicide with a moderate level of acute toxicity in mammals. Its primary toxicological effect is the inhibition of acetylcholinesterase, leading to neurotoxicity. The compound is rapidly metabolized and excreted, with no significant potential for bioaccumulation. Genotoxicity and carcinogenicity studies have not indicated a significant concern. While data on reproductive and developmental toxicity are less complete, the overall toxicological profile is consistent with that of other organophosphate pesticides. Further research into the specific details of reproductive and developmental toxicity would provide a more complete understanding of its potential risks.

References

Edifenphos (CAS No. 17109-49-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos, with the CAS registry number 17109-49-8, is an organophosphate fungicide.[1][2] It has been primarily used in agriculture to control fungal diseases in rice, such as rice blast caused by Pyricularia oryzae.[3] This technical guide provides an in-depth overview of the chemical and physical properties, toxicological profile, metabolic pathways, and analytical methodologies for this compound. The information is intended to support research, scientific investigation, and professionals in drug development.

Chemical and Physical Properties

This compound is chemically known as O-ethyl S,S-diphenyl phosphorodithioate.[1][4] The technical product is a yellow to light brown liquid with a characteristic odor.[5][6] It is stable in acidic conditions but hydrolyzes in alkaline environments, particularly at higher temperatures.[5][7]

PropertyValueReference
Molecular Formula C₁₄H₁₅O₂PS₂[1][4][5][8][9][10][11]
Molecular Weight 310.37 g/mol [1][4][5][9][10][11]
Melting Point -25 °C[1][5][6][8][12]
Boiling Point 154 °C at 1.33 Pa[5]
Density 1.23 g/cm³ at 20 °C[1][5]
Vapor Pressure 1.3 x 10⁻² Pa at 20 °C[5]
Water Solubility 56 mg/L at 20 °C[5]
Solubility in Organic Solvents Soluble in methanol, ether, chloroform, acetone, benzene, xylene.[5][13]
Log P (Octanol/Water Partition Coefficient) 3.48[6]

Toxicological Profile

This compound is classified as a moderately toxic compound.[7][13] The primary mechanism of toxicity in mammals is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2][7]

MetricValueSpeciesReference
LD₅₀ (Oral) 100 mg/kgRat[6]
LD₅₀ (Oral) 143 mg/kgMouse[6]
LD₅₀ (Intraperitoneal) 25.5 mg/kg (female), 66.5 mg/kg (male)Rat[5][6]
LC₅₀ (Inhalation, 4h) 650 mg/m³Rat[6][7]
No-Observed-Effect Level (NOEL) 5 ppm in the diet (0.25 mg/kg bw)Rat[3]
No-Observed-Effect Level (NOEL) 10 ppm in the diet (1.53 mg/kg bw)Mouse[3]
No-Observed-Effect Level (NOEL) 20 ppm in the diet (0.58 mg/kg bw)Dog[3]

Mechanism of Action and Signaling Pathways

The primary antifungal action of this compound is the inhibition of phosphatidylcholine (PC) biosynthesis in fungal cells.[1][14] This is achieved by inhibiting the enzyme phospholipid N-methyltransferase, which is involved in the methylation pathway of PC synthesis.[14] This disruption of the fungal cell membrane integrity leads to its fungicidal effect. In mammals, the principal mechanism of toxicity is the inhibition of acetylcholinesterase.

cluster_fungi Antifungal Mechanism cluster_mammals Mammalian Toxicity Edifenphos_F This compound PL_N_methyl Phospholipid N-methyltransferase Edifenphos_F->PL_N_methyl Inhibits PC_Bio Phosphatidylcholine Biosynthesis PL_N_methyl->PC_Bio Catalyzes Fungal_Membrane Fungal Cell Membrane Integrity PC_Bio->Fungal_Membrane Maintains Fungicidal_Effect Fungicidal Effect Fungal_Membrane->Fungicidal_Effect Disruption leads to Edifenphos_M This compound AChE Acetylcholinesterase (AChE) Edifenphos_M->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Toxicity Neurotoxicity AChE->Toxicity Inhibition leads to ACh accumulation and Neurotransmission Normal Neurotransmission ACh->Neurotransmission Required for

Figure 1: Dual mechanism of action of this compound in fungi and mammals.

Metabolic Pathways

This compound is rapidly absorbed and metabolized in mammals following oral administration.[15] The primary metabolic pathway involves the cleavage of the phosphorus-sulfur (P-S) bond.[15] The major metabolites are formed through the loss of phenyl, thiophenyl, and ethyl groups, ultimately leading to the formation of organophosphorus acids, phosphoric acid, and sulfuric acid.[7]

cluster_phase1 Phase I Metabolism cluster_phase2 Further Degradation This compound This compound (O-ethyl S,S-diphenyl phosphorodithioate) Metabolite1 Ethyl hydrogen-S-phenyl phosphorothiolate (Major in rats) This compound->Metabolite1 P-S Cleavage Metabolite2 Dihydrogen-S-phenyl phosphorothiolate (Major in mice) This compound->Metabolite2 P-S & O-C Cleavage Metabolite3 Diphenyl disulfide (Found in feces) This compound->Metabolite3 Metabolite4 p-hydroxy this compound This compound->Metabolite4 Hydroxylation Organophosphorus_Acids Organophosphorus Acids Metabolite1->Organophosphorus_Acids Metabolite2->Organophosphorus_Acids Benzenesulfonic_Acid Benzenesulfonic Acid Metabolite3->Benzenesulfonic_Acid Final_Products Phosphoric Acid & Sulfuric Acid Organophosphorus_Acids->Final_Products Benzenesulfonic_Acid->Final_Products

Figure 2: Simplified metabolic pathway of this compound.

Experimental Protocols

Residue Analysis in Rice by Gas Chromatography (GC)

This protocol outlines a general procedure for the determination of this compound residues in rice, based on established methods.[15][16]

a. Sample Preparation (QuEChERS-based) [1][17][18]

  • Homogenize 10 g of rice sample with 10 mL of water.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (B86663), 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.

  • Shake for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer for cleanup.

  • For cleanup, add 150 mg of anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA) sorbent per mL of extract.

  • Vortex for 30 seconds and centrifuge at high speed for 1 minute.

  • The supernatant is ready for GC analysis.

b. Instrumentation

  • Gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[15]

  • Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier gas: Helium at a constant flow rate.

  • Injector temperature: 250 °C.

  • Oven temperature program: Initial temperature of 70 °C for 2 minutes, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector temperature (FPD): 250 °C.

c. Data Analysis

  • Quantification is performed using an external standard calibration curve prepared in a blank matrix extract.

start Start: Rice Sample homogenize Homogenize with Water start->homogenize extract Extract with Acetonitrile homogenize->extract salt Add QuEChERS Salts extract->salt centrifuge1 Centrifuge salt->centrifuge1 cleanup Dispersive SPE Cleanup (MgSO4, PSA) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 analyze Analyze by GC-FPD/MS centrifuge2->analyze end End: Quantify Residue analyze->end

Figure 3: Workflow for this compound residue analysis in rice.

In Vitro Metabolism using Liver Microsomes

This protocol provides a framework for studying the metabolism of this compound using liver microsomes.[12][19]

a. Reagent Preparation

  • Liver microsomes (human or other species of interest).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

b. Incubation

  • Pre-incubate liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Add this compound to the microsomal suspension to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37 °C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

c. Sample Analysis

  • Centrifuge the terminated reaction mixture to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.[11][20][21]

a. Reagent Preparation

  • Acetylcholinesterase (AChE) solution.

  • Acetylthiocholine (ATCh) substrate solution.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

  • Phosphate buffer (pH 8.0).

  • This compound solutions at various concentrations.

b. Assay Procedure (96-well plate)

  • In each well, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of AChE solution.

  • Add 10 µL of this compound solution (or solvent for control) to the respective wells.

  • Pre-incubate the plate for 10 minutes at 25 °C.

  • Initiate the reaction by adding 10 µL of ATCh solution.

  • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

c. Data Analysis

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percent inhibition for each this compound concentration compared to the control without the inhibitor.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Environmental Fate

This compound has low to moderate persistence in the environment.[13] It is expected to have low mobility in soil.[7] Hydrolysis is a significant degradation pathway, especially under alkaline conditions, with a half-life of 19 days at pH 7 and 2 days at pH 9 at 25 °C.[7] It is also susceptible to photodegradation.[7]

Conclusion

This technical guide provides a comprehensive summary of the key properties and scientific data related to this compound (CAS No. 17109-49-8). The tabulated data, pathway diagrams, and detailed experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development working with this compound. The provided methodologies for residue analysis, in vitro metabolism, and enzyme inhibition assays offer a foundation for further investigation and application.

References

The Discovery and In-depth Technical Profile of Edifenphos: A Fungicidal Mainstay

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphate fungicide introduced by Bayer in 1966, has played a significant role in the management of agricultural fungal diseases, particularly rice blast caused by Pyricularia oryzae. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of this compound. It delves into its dual-action mode of action, involving the inhibition of both phosphatidylcholine and chitin (B13524) biosynthesis in fungi. This document summarizes key toxicological and environmental fate data and provides illustrative experimental workflows and pathway diagrams to facilitate a deeper understanding of this important agrochemical.

Discovery and History

Chemical and Physical Properties

This compound is a yellow to light brown liquid with a characteristic odor.[1][5] It is soluble in many organic solvents but has low solubility in water.[1][5]

PropertyValueReference
IUPAC Name O-ethyl S,S-diphenyl phosphorodithioate[2][6][7]
Common Names This compound, EDDP, Hinosan®, Bayer 78418[1][6]
CAS Number 17109-49-8[2][6]
Molecular Formula C14H15O2PS2[6]
Molecular Weight 310.37 g/mol [6]
Physical State Yellow to light brown liquid[1][5]
Boiling Point 154 °C at 0.01 mmHg[1]
Specific Gravity 1.23 at 20°C/4°C[1]
Vapor Pressure 10⁻⁴ to 10⁻² mmHg at 20-100°C[1]
Water Solubility Insoluble[1][5]
Solubility in Organic Solvents Soluble in acetone, xylene, methanol, ether, chloroform, benzene[1][5]
Stability Stable in acidic conditions; hydrolyzes in alkaline conditions[5]

Synthesis of this compound

The commercial synthesis of this compound involves the reaction of O-ethyl phosphoryl dichloride with thiophenol in the presence of a base. An alternative method described involves the esterification of diphenyl dithiophosphoric acid with ethanol (B145695). This process starts with the reaction of phosphorus pentasulfide with phenol (B47542) to produce diphenyl dithiophosphoric acid, which is subsequently treated with ethanol to yield this compound.[4]

Mode of Action

This compound exhibits a dual mode of action against fungal pathogens, primarily by inhibiting the biosynthesis of essential cell membrane and cell wall components.

Inhibition of Phosphatidylcholine Biosynthesis

The primary antifungal mechanism of this compound is the inhibition of phosphatidylcholine (PC) biosynthesis.[2][8][9] PC is a major phospholipid component of fungal cell membranes, crucial for maintaining their structural integrity and function. This compound specifically interferes with the transmethylation reaction of S-adenosyl-L-methionine, a key step in the PC synthesis pathway.[8] This disruption leads to altered membrane permeability and ultimately inhibits fungal growth.[9]

Methionine S-adenosyl-L-methionine PE Phosphatidylethanolamine (PE) Methionine->PE Transmethylation PC Phosphatidylcholine (PC) PE->PC Membrane Fungal Cell Membrane (Disrupted Integrity) PC->Membrane Essential Component This compound This compound This compound->PE Inhibits UDP UDP-N-acetylglucosamine (UDP-GlcNAc) ChitinSynthase Chitin Synthase UDP->ChitinSynthase Chitin Chitin CellWall Fungal Cell Wall (Weakened) Chitin->CellWall Essential Component This compound This compound This compound->ChitinSynthase Inhibits (Non-competitive) ChitinSynthase->Chitin start Start animal_selection Animal Selection (e.g., Wistar Rats, specific age and weight) start->animal_selection acclimatization Acclimatization (Minimum 5 days) animal_selection->acclimatization grouping Randomized Grouping (e.g., 3 dose groups + 1 control group) acclimatization->grouping dosing Daily Oral Gavage (e.g., 28 or 90 days) grouping->dosing observations Daily Clinical Observations (Mortality, morbidity, behavior) dosing->observations measurements Weekly Measurements (Body weight, food/water consumption) dosing->measurements sacrifice Terminal Sacrifice dosing->sacrifice necropsy Gross Necropsy sacrifice->necropsy histopathology Histopathology (Key organs and tissues) necropsy->histopathology data_analysis Data Analysis and Reporting histopathology->data_analysis end End data_analysis->end

References

Edifenphos: A Technical Guide to its Mode of Action Against Pyricularia oryzae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphorus fungicide, has been a critical agent in the management of rice blast disease, caused by the fungus Pyricularia oryzae. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the antifungal activity of this compound against this economically significant plant pathogen. The primary mode of action is the potent inhibition of phosphatidylcholine (PC) biosynthesis, a crucial component of fungal cell membranes. Specifically, this compound targets the transmethylation reaction in the PC biosynthesis pathway. A secondary, yet significant, mechanism involves the non-competitive inhibition of chitin (B13524) synthase, an enzyme essential for the integrity of the fungal cell wall. This dual-pronged attack on both membrane and cell wall synthesis contributes to the high sensitivity of P. oryzae to this compound. This document details the biochemical effects, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved signaling pathways and workflows to provide a comprehensive resource for researchers in mycology, plant pathology, and fungicide development.

Introduction

Rice blast, caused by the ascomycete fungus Pyricularia oryzae (teleomorph Magnaporthe oryzae), is one of the most destructive diseases of rice worldwide, leading to significant yield losses.[1] For decades, chemical control has been a cornerstone of rice blast management, with organophosphorus fungicides like this compound playing a pivotal role.[2] Introduced by Bayer, this compound (O-ethyl S,S-diphenyl phosphorodithioate) is a systemic fungicide with both protective and curative properties.[1][3] Unlike many other organophosphates that are primarily insecticidal through acetylcholinesterase inhibition, this compound exhibits selective and potent antifungal activity.[4] This guide elucidates the specific molecular mechanisms that confer this antifungal efficacy against P. oryzae.

Primary Mode of Action: Inhibition of Phosphatidylcholine Biosynthesis

The principal mechanism of this compound against P. oryzae is the disruption of phosphatidylcholine (PC) biosynthesis.[4][5][6][7][8] PC is the most abundant phospholipid in the fungal cell membrane and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[5][7]

This compound specifically inhibits the transmethylation of phosphatidylethanolamine (B1630911) (PE) to PC.[4][5][6] This reaction is catalyzed by the enzyme phospholipid N-methyltransferase.[5][7][8] Studies have shown that this compound significantly decreases the incorporation of radiolabeled precursors like L-[methyl-¹⁴C]methionine and S'-adenosyl-L-[methyl-¹⁴C]methionine into PC, while the incorporation of [methyl-¹⁴C]choline into PC is largely unaffected, confirming the targeted inhibition of the transmethylation pathway.[5][7][8] The ED50 value for the inhibition of phospholipid N-methyltransferase by this compound in P. oryzae has been reported to be 13 ppm.[5][8]

The critical role of PC biosynthesis inhibition as the primary target in P. oryzae is underscored by the observation that PC depletion occurs at concentrations lower than those required for growth inhibition.[4]

Secondary Mode of Action: Inhibition of Chitin Synthase

In addition to its primary effect on lipid biosynthesis, this compound also targets the fungal cell wall by inhibiting chitin synthase.[4] Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of the fungal cell wall, providing rigidity and osmotic stability.[3][4]

This compound acts as a non-competitive inhibitor of chitin synthase.[4] This is supported by kinetic studies showing that this compound reduces the Vmax of the enzyme without altering the Km for the substrate UDP-N-acetylglucosamine.[4] The inhibition of chitin synthase disrupts cell wall synthesis, leading to weakened cell walls and ultimately contributing to fungal cell death.

Synergistic Effects and Species-Specific Sensitivity

The high sensitivity of Pyricularia oryzae to this compound is attributed to the dual inhibition of both phosphatidylcholine and chitin biosynthesis.[4] This two-pronged attack creates a synergistic effect that is particularly potent against this pathogen. The inhibition of PC biosynthesis not only disrupts membrane function but also indirectly affects chitin synthesis, as chitin synthase activity is dependent on the lipid environment of the cell membrane.[4][9]

The sensitivity to this compound varies among different fungal species. For instance, Fusarium graminearum is significantly less sensitive to this compound, with chitin synthase inhibition being the more critical mode of action in this species.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound against Pyricularia oryzae and other fungal species for comparative purposes.

Fungal SpeciesED50 for Growth Inhibition (µM)ED50 for Phosphatidylcholine (PC) Reduction (µM)Apparent Ki for Chitin Synthase (µM)Reference
Pyricularia oryzae76N/A[4][9]
Botrytis fabae259554[4][9]
Fusarium graminearum19035050[4][9]

Table 1: Comparative Efficacy of this compound Against Various Fungal Pathogens.

Resistance Mechanisms in Pyricularia oryzae

Resistance to this compound in P. oryzae has been observed and studied. The primary mechanism of resistance does not appear to involve alterations at the fungicide's sites of action (i.e., phospholipid N-methyltransferase or chitin synthase). Instead, resistance is associated with:

  • Alterations in Membrane Integrity: Resistant mutants exhibit decreased membrane permeability, which leads to a reduced uptake of this compound.[4]

  • Plasmid-Mediated Resistance: Studies have shown a correlation between this compound resistance and an increased intensity of plasmid bands in resistant mutants of P. oryzae.[4] This suggests that genes conferring resistance may be located on extrachromosomal DNA elements, which could facilitate the spread of resistance within fungal populations.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mode of action of this compound.

Determination of Fungicide Sensitivity (ED50) by Poisoned Food Technique

This protocol determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Materials:

  • Pure culture of Pyricularia oryzae

  • Potato Dextrose Agar (B569324) (PDA) medium

  • This compound stock solution (in a suitable solvent like acetone (B3395972) or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

  • Sterile distilled water

  • Solvent control (e.g., acetone or DMSO)

Procedure:

  • Prepare a stock solution of this compound at a high concentration.

  • Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the agar medium (e.g., 0.1, 1, 5, 10, 50, 100 µM).

  • Autoclave the PDA medium and cool it to 45-50°C in a water bath.

  • Add the appropriate volume of the this compound dilutions to the molten PDA to achieve the desired final concentrations. For the control, add an equivalent volume of the solvent used for the stock solution.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the growing edge of a fresh culture of P. oryzae, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each Petri dish.

  • Incubate the plates at 25-28°C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the ED50 value from the resulting dose-response curve using probit analysis.

In Vitro Chitin Synthase Activity Assay

This protocol measures the activity of chitin synthase in microsomal fractions of P. oryzae.

Materials:

  • Mycelia of P. oryzae

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)

  • UDP-[¹⁴C]N-acetylglucosamine (radiolabeled substrate)

  • This compound solution

  • Glass beads or liquid nitrogen for cell disruption

  • Centrifuge

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Preparation of Microsomal Fraction:

    • Harvest fresh mycelia from a liquid culture by filtration.

    • Wash the mycelia with cold extraction buffer.

    • Disrupt the mycelial cells by grinding with liquid nitrogen or by vortexing with glass beads in extraction buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a small volume of extraction buffer.

  • Enzyme Assay:

    • Set up reaction tubes containing the assay buffer, the microsomal fraction (enzyme source), and different concentrations of this compound or solvent control.

    • Pre-incubate the tubes for a short period at the assay temperature (e.g., 25-30°C).

    • Initiate the reaction by adding UDP-[¹⁴C]N-acetylglucosamine.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a denaturing agent (e.g., 10% trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to trap the radiolabeled chitin product.

    • Wash the filter extensively to remove unincorporated radiolabeled substrate.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the chitin synthase activity as the amount of radiolabeled N-acetylglucosamine incorporated into chitin per unit of time per milligram of protein.

    • Determine the inhibitory effect of this compound by comparing the activity in the presence of the fungicide to the control.

Phosphatidylcholine Biosynthesis Assay via Radiolabeling

This protocol measures the effect of this compound on the incorporation of a radiolabeled precursor into phosphatidylcholine.

Materials:

  • Liquid culture of P. oryzae

  • L-[methyl-¹⁴C]methionine (radiolabeled precursor)

  • This compound solution

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent system (e.g., chloroform:methanol:acetic acid:water)

  • Phospholipid standards (e.g., phosphatidylcholine, phosphatidylethanolamine)

  • Scintillation counter and scintillation fluid

  • Iodine vapor or other visualization agent for lipids

Procedure:

  • Fungal Culture and Treatment:

    • Grow P. oryzae in a liquid medium to the mid-logarithmic phase.

    • Add different concentrations of this compound or a solvent control to the cultures.

    • After a short pre-incubation with the fungicide, add L-[methyl-¹⁴C]methionine to the cultures.

    • Incubate for a defined period to allow for the incorporation of the radiolabel.

  • Lipid Extraction:

    • Harvest the mycelia by filtration.

    • Extract the total lipids from the mycelia using a chloroform:methanol solvent system (e.g., Bligh and Dyer method).

  • Lipid Separation and Analysis:

    • Concentrate the lipid extract and spot it onto a silica (B1680970) gel TLC plate alongside phospholipid standards.

    • Develop the TLC plate in an appropriate solvent system to separate the different phospholipid classes.

    • Visualize the lipid spots using iodine vapor or another suitable method.

    • Identify the phosphatidylcholine spot by comparing its migration to the standard.

    • Scrape the silica gel corresponding to the PC spot into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabeled methionine incorporated into PC.

    • Determine the inhibitory effect of this compound on PC biosynthesis by comparing the radioactivity in treated samples to the control.

Fungal Plasmid DNA Isolation

This protocol outlines a method for isolating plasmid DNA from filamentous fungi like P. oryzae to investigate plasmid-mediated resistance.

Materials:

  • Mycelia of P. oryzae (sensitive and resistant strains)

  • Lysis buffer (e.g., containing SDS and proteinase K)

  • Potassium acetate (B1210297) solution

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol and 70% ethanol (B145695)

  • TE buffer (Tris-EDTA)

  • RNase A

  • Agarose (B213101) gel electrophoresis equipment

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Procedure:

  • Mycelia Preparation:

    • Grow sensitive and resistant strains of P. oryzae in liquid culture.

    • Harvest fresh mycelia by filtration and wash with sterile water.

    • Freeze-dry or grind the mycelia in liquid nitrogen to a fine powder.

  • Cell Lysis and DNA Extraction:

    • Resuspend the powdered mycelia in lysis buffer and incubate to lyse the cells and digest proteins.

    • Add potassium acetate to precipitate proteins and cell debris.

    • Centrifuge to pellet the debris and transfer the supernatant to a new tube.

  • DNA Purification:

    • Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins.

    • Precipitate the DNA from the aqueous phase by adding isopropanol.

    • Wash the DNA pellet with 70% ethanol and air-dry.

    • Resuspend the DNA pellet in TE buffer containing RNase A to remove RNA.

  • Analysis:

    • Separate the isolated DNA on an agarose gel.

    • Stain the gel with a DNA stain and visualize under UV light.

    • Compare the plasmid profiles of the sensitive and resistant strains, looking for differences in the presence or intensity of plasmid bands.

Visualization of Pathways and Workflows

Signaling Pathways Affected by this compound

This compound disrupts fundamental cellular processes that are tightly regulated by complex signaling networks. The inhibition of phosphatidylcholine and chitin biosynthesis inevitably impacts pathways responsible for maintaining cell integrity.

Edifenphos_Signaling_Impact This compound This compound PL_N_Methyltransferase Phospholipid N-methyltransferase This compound->PL_N_Methyltransferase Inhibits Chitin_Synthase Chitin Synthase This compound->Chitin_Synthase Inhibits (non-competitive) PC_Biosynthesis Phosphatidylcholine Biosynthesis Cell_Membrane Cell Membrane Integrity & Function PC_Biosynthesis->Cell_Membrane PL_N_Methyltransferase->PC_Biosynthesis Catalyzes Cell_Wall Cell Wall Integrity Chitin_Synthase->Cell_Wall Cell_Integrity_Signaling Cell Integrity Signaling (e.g., MAPK pathways) Cell_Membrane->Cell_Integrity_Signaling Stress Signal Cell_Wall->Cell_Integrity_Signaling Stress Signal Fungal_Cell_Death Fungal Cell Death Cell_Integrity_Signaling->Fungal_Cell_Death Leads to

Caption: Impact of this compound on key biosynthetic and signaling pathways in P. oryzae.

Experimental Workflow for Investigating this compound's Mode of Action

The following diagram illustrates a logical workflow for elucidating the mode of action of a fungicide like this compound.

Experimental_Workflow start Start: Hypothesis on Fungicide's Mode of Action growth_inhibition Determine ED50 for Mycelial Growth start->growth_inhibition biosynthesis_assays Macromolecule Biosynthesis Assays (Radiolabeling) growth_inhibition->biosynthesis_assays lipid_analysis Lipid Profile Analysis (TLC) biosynthesis_assays->lipid_analysis enzyme_assays In Vitro Enzyme Assays (e.g., Chitin Synthase) biosynthesis_assays->enzyme_assays target_identification Identify Primary & Secondary Targets lipid_analysis->target_identification enzyme_assays->target_identification resistance_studies Investigate Resistance Mechanisms target_identification->resistance_studies conclusion Conclude Mode of Action target_identification->conclusion plasmid_analysis Plasmid Profile Analysis resistance_studies->plasmid_analysis plasmid_analysis->conclusion

Caption: A generalized experimental workflow for studying the mode of action of this compound.

Conclusion

This compound exhibits a potent and specific antifungal activity against Pyricularia oryzae through a dual mode of action that targets both the cell membrane and the cell wall. The primary mechanism is the inhibition of phosphatidylcholine biosynthesis via the transmethylation pathway, while the secondary mechanism is the non-competitive inhibition of chitin synthase. This comprehensive attack on two essential cellular components explains the high efficacy of this compound against rice blast. Understanding these detailed mechanisms is crucial for the development of novel fungicides, the management of fungicide resistance, and the advancement of fundamental research in fungal biology and plant pathology. This technical guide serves as a consolidated resource to aid researchers in these endeavors.

References

Environmental Fate and Transport of Edifenphos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Edifenphos, an organophosphate fungicide with the chemical name O-ethyl S,S-diphenyl phosphorodithioate, was developed to control fungal diseases in rice, primarily rice blast caused by Pyricularia oryzae. Understanding its behavior in the environment is critical for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth overview of the environmental fate and transport of this compound, summarizing key quantitative data, outlining typical experimental protocols, and visualizing its degradation pathways. This document is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its solubility, volatility, and potential for sorption to soil and sediment. Key properties of this compound are summarized in Table 1. This compound is characterized by low water solubility and a log Kow of 3.48, suggesting a tendency to partition from water into organic matrices like soil organic carbon and biological tissues.[1] Its low Henry's Law constant indicates that volatilization from water or moist soil surfaces is not a significant dissipation route.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₄H₁₅O₂PS₂[2]
Molecular Weight310.37 g/mol [2]
Physical StateYellow to light brown liquid[3]
Boiling Point154 °C at 0.01 mm Hg (1.33 Pa)[3][4]
Density / Specific Gravity1.23 g/cm³ at 20 °C[2][4]
Vapor Pressure2.7 x 10⁻⁷ mm Hg at 25 °C[1]
Water Solubility56 mg/L at 20 °C[2]
Octanol-Water Partition Coefficient (log Kow)3.48[1]
Henry's Law Constant7.6 x 10⁻¹⁰ atm·m³/mol (estimated)[1]
Soil Sorption Coefficient (Koc)~1900 L/kg (estimated)[1]

Environmental Fate and Degradation

This compound is degraded in the environment through a combination of abiotic and biotic processes. The primary degradation pathway involves the cleavage of the phosphorus-sulfur (P-S) bond.[4]

Abiotic Degradation

Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, being significantly faster at higher pH values. In neutral and acidic media, the compound is more stable.[1][3] The degradation follows first-order kinetics.[5]

Photolysis: this compound undergoes degradation when exposed to UV light, both in aqueous solutions and on surfaces.[1][4] The primary photochemical reaction is the cleavage of the P-S bond.[1] The atmospheric half-life, based on reactions with hydroxyl radicals, is estimated to be short, suggesting that long-range transport in the vapor phase is unlikely.[1]

Table 2: Abiotic Degradation of this compound

ProcessParameterValueConditionsReference(s)
Hydrolysis Half-life (DT₅₀)19 - 20.3 days (456 - 487 hours)pH 7, 25 °C[1][4]
Half-life (DT₅₀)2 days (49 hours)pH 9, 25 °C[1][4]
Photolysis Atmospheric Half-life~8.7 hoursEstimated, based on reaction with hydroxyl radicals[1]
Aqueous PhotolysisDegrades in UV lightSpecific DT₅₀ not available[1][4]
Biotic Degradation

Microbial action is a key factor in the degradation of this compound in soil and aquatic systems.

Soil Metabolism: this compound is not typically persistent in soil.[6] Biodegradation is generally faster under anaerobic (flooded) conditions compared to aerobic (non-flooded) conditions.[7] In a field study on a paddy field soil in Japan, this compound had a half-life of 5-6 days.[1] The degradation in soil proceeds through cleavage of the P-S bond, ultimately leading to the formation of organophosphorus acids, benzenesulfonic acid, and eventual mineralization to phosphoric acid, sulfuric acid, and CO₂.[1][7]

Table 3: Biodegradation and Bioaccumulation of this compound

CompartmentParameterValueConditionsReference(s)
Soil Half-life (DT₅₀)5 - 6 daysPaddy field soil, Japan[1]
Aquatic Bioaccumulation BCF (Guppy, female)40.6-[1]
BCF (Guppy, male)29.3-[1]
BCF (Killifish)28.8-[1]
BCF (Goldfish)38.9-[1]

Mobility and Transport

Soil Mobility: Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of approximately 1900 L/kg, this compound is expected to have low mobility in soil.[1] This high Koc value indicates a strong tendency to adsorb to soil particles, particularly to organic matter. Consequently, the potential for this compound to leach into groundwater is considered low.[6]

Volatilization: The low vapor pressure and low Henry's Law constant of this compound suggest that volatilization from soil or water surfaces is not a significant route of environmental transport.[1]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water. Studies have shown that this compound has a moderate potential for bioconcentration in fish (Table 3).[1]

Degradation Pathways and Metabolites

The degradation of this compound in various environmental compartments proceeds through several key reactions, primarily hydrolysis of the P-S bond, oxidation, and radical exchange.

Biotic Degradation Pathway

In soil and plants, degradation begins with the cleavage of one or both P-S bonds. This leads to the formation of various organophosphorus acids and sulfur-containing moieties, which are further degraded. The ultimate metabolites are simple inorganic compounds.[1][7][8]

G cluster_hydrolysis Initial P-S Bond Cleavage (Hydrolysis/Microbial Action) cluster_further_degradation Further Degradation & Oxidation parent This compound (O-Ethyl S,S-diphenyl phosphorodithioate) m1 Ethyl hydrogen S-phenyl phosphorothiolate parent->m1 Loss of one -S-phenyl group m3 Thiophenol parent->m3 Cleavage m2 Dihydrogen S-phenyl phosphorothiolate m1->m2 De-ethylation m6 Phosphoric acid m2->m6 m4 Diphenyl disulfide m3->m4 Oxidation m5 Benzenesulfonic acid m4->m5 m7 Sulfuric acid m5->m7

Caption: Proposed biotic degradation pathway of this compound in soil and water.

Photodegradation Pathway

Under UV irradiation, this compound undergoes photohydrolysis and radical exchange reactions. The cleavage of the P-S bond is a central step, leading to various recombination products and further degradation to inorganic acids.[1]

G cluster_primary Primary Photolysis Reactions cluster_secondary Secondary Products parent This compound p1 O-Ethyl S-phenyl hydrogen phosphorothioate parent->p1 Photohydrolysis (P-S cleavage) p2 Thiophenol radical parent->p2 Homolytic cleavage p4 S,S,S-Triphenyl phosphorotrithioate (from radical exchange) parent->p4 Transesterification p5 O,O-Diethyl S-phenyl phosphorothioate (from radical exchange) parent->p5 Transesterification p6 Phosphoric acid p1->p6 Further hydrolysis p3 Diphenyl disulfide p2->p3 Dimerization

Caption: Proposed photodegradation pathway of this compound in aqueous solution.

Experimental Protocols

The data presented in this guide are derived from studies typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study determines the rate and pathway of degradation in soil under controlled laboratory conditions.

  • Test System: Fresh soil samples, characterized by pH, organic carbon content, texture, and microbial biomass, are used. For aerobic studies, soil is maintained at 40-60% of its maximum water holding capacity. For anaerobic studies, the soil is flooded with a layer of water and purged with nitrogen to create an oxygen-free environment.[9]

  • Procedure: Radiolabeled (typically ¹⁴C) this compound is applied to the soil at a rate corresponding to the maximum agricultural application rate.[10] The soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) for up to 120 days.[9]

  • Sampling and Analysis: At periodic intervals, replicate soil samples are extracted with appropriate solvents (e.g., acetonitrile/water). The extracts are analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify radioactivity and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the parent compound from its metabolites. Metabolites are identified using Mass Spectrometry (MS). Evolved ¹⁴CO₂ is trapped to measure mineralization. Non-extractable residues are quantified by combustion analysis.

  • Data Analysis: The disappearance time of the parent compound (DT₅₀ and DT₉₀) is calculated using kinetic models, typically first-order kinetics. A degradation pathway is proposed based on the identified metabolites.

Hydrolysis as a Function of pH (OECD 111)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

  • Procedure: A sterile solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions. The test vessels are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C to accelerate degradation for stable compounds).

  • Sampling and Analysis: Aliquots are taken at specified intervals and analyzed for the concentration of the parent compound, typically by HPLC or GC.

  • Data Analysis: The degradation rate constant and half-life are calculated for each pH level using first-order kinetics.

Soil Adsorption/Desorption (OECD 106)

This study quantifies the extent to which this compound binds to soil particles, which determines its mobility.

  • Test System: A range of characterized soils (typically 3-5) with varying organic carbon content, clay content, and pH are used.

  • Procedure (Batch Equilibrium Method): A known mass of soil is equilibrated with a solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂ at several concentrations. The soil suspensions are shaken in the dark at a constant temperature (e.g., 20-25 °C) until equilibrium is reached (typically 24-48 hours). After equilibration, the suspensions are centrifuged, and the radioactivity in the supernatant is measured by LSC. For desorption, the supernatant is replaced with a pesticide-free solution, and the system is re-equilibrated.

  • Data Analysis: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is calculated for each concentration. The Freundlich or Langmuir adsorption isotherm is fitted to the data. The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

Bioaccumulation in Fish (OECD 305)

This test determines the potential for this compound to accumulate in fish from water.

  • Test System: A flow-through system is used to maintain a constant concentration of this compound in the water. A suitable fish species (e.g., Rainbow Trout, Zebrafish, or Fathead Minnow) is selected.[11]

  • Procedure: The test consists of two phases:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of ¹⁴C-labeled this compound for a period (e.g., 28 days) until a steady state is reached, where the concentration in the fish tissue remains constant.[12]

    • Depuration Phase: The remaining fish are transferred to clean, flowing water and held for a period (e.g., 14-28 days) to measure the rate of elimination of the chemical from their tissues.[12]

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases. The total radioactivity in the tissues is determined by LSC after combustion or solubilization.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the chemical concentration in the fish (at steady state) to the concentration in the water. A kinetic BCF (BCFk) can also be calculated from the uptake and depuration rate constants.

Analytical Methods

The determination of this compound and its metabolites in environmental matrices requires sensitive and selective analytical methods.

  • Sample Preparation: Extraction is a critical first step. For soil and sediment, methods like sonication with an acetonitrile/water mixture followed by liquid-liquid partitioning into a solvent like dichloromethane (B109758) are common.[13] For water samples, solid-phase extraction (SPE) using cartridges with sorbents like graphitized carbon is used to concentrate the analytes.[14] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely applicable for extracting pesticides from various matrices.[15]

  • Analysis: Gas Chromatography (GC) is well-suited for the analysis of organophosphate pesticides like this compound.

    • GC-MS (Mass Spectrometry): Provides high selectivity and confirmatory analysis by identifying compounds based on their mass spectra. It can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[13]

    • GC-NPD (Nitrogen-Phosphorus Detector): A highly sensitive and selective detector for nitrogen- and phosphorus-containing compounds.[13]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is increasingly used for its high sensitivity and selectivity, especially for analyzing metabolites that may be more polar than the parent compound. It is particularly useful for water analysis.[14][16]

G cluster_sample Environmental Sample cluster_prep Sample Preparation cluster_analysis Instrumental Analysis soil Soil / Sediment extraction Extraction (Sonication, QuEChERS) soil->extraction water Water cleanup Concentration & Cleanup (Solid-Phase Extraction) water->cleanup extraction->cleanup gcms GC-MS / MS cleanup->gcms lcmms LC-MS / MS cleanup->lcmms data Data Analysis (Quantification & Confirmation) gcms->data lcmms->data

Caption: General workflow for the analysis of this compound residues.

Conclusion

This compound is a non-persistent fungicide in the environment, with its fate primarily driven by microbial degradation and hydrolysis. Its strong adsorption to soil and low volatility limit its mobility, reducing the risk of leaching to groundwater and long-range atmospheric transport. While it shows a moderate potential for bioaccumulation in aquatic organisms, its rapid degradation in soil and water mitigates long-term exposure risks. The primary degradation pathway involves the cleavage of the P-S bond, leading to the formation of less complex molecules that are eventually mineralized. This technical guide provides a comprehensive summary based on available data for assessing the environmental behavior of this compound.

References

The Double-Edged Sword: An In-depth Technical Guide to the Acute and Chronic Toxicity of Edifenphos in Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant risks the organophosphate fungicide Edifenphos poses to aquatic ecosystems. This document provides a critical resource for researchers, scientists, and environmental professionals, consolidating key data on the acute and chronic toxicity of this compound to a range of aquatic organisms, from fish to invertebrates and algae.

This compound, primarily used in agriculture to control fungal diseases in rice crops, enters aquatic environments through runoff, where it can have profound and lasting effects on non-target organisms.[1] This guide synthesizes available scientific literature to present a clear and data-driven overview of its aquatic ecotoxicology.

Acute Toxicity: Immediate Threats to Aquatic Organisms

This compound exhibits moderate to high acute toxicity in aquatic life, with invertebrates being particularly susceptible.[1] The 96-hour median lethal concentration (LC50) for fish species varies, indicating a moderate level of toxicity. For instance, studies on Rainbow Trout (Oncorhynchus mykiss) have established a 96-hour LC50 of 0.43 mg/L.[2] Research on other fish species, such as the Caspian kutum (Rutilus frisii kutum), has shown that environmental factors like temperature can influence toxicity, with higher temperatures generally leading to increased mortality at lower concentrations.[3] For example, the 96-hour LC50 for Rutilus frisii kutum was found to be 3.70 mg/L at 15°C and decreased to 3.26 mg/L at 25°C.[3]

Aquatic invertebrates, a crucial component of the aquatic food web, demonstrate higher sensitivity to this compound. The 48-hour median effective concentration (EC50) for Daphnia magna, a common water flea, is reported to be as low as 0.000032 mg/L, classifying this compound as highly toxic to these organisms.[2]

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTest DurationEndpointConcentration (mg/L)Reference
Fish
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC500.43[2]
Rutilus frisii kutum (Caspian kutum)96 hoursLC503.70 (at 15°C)[3]
Rutilus frisii kutum (Caspian kutum)96 hoursLC503.61 (at 20°C)[3]
Rutilus frisii kutum (Caspian kutum)96 hoursLC503.26 (at 25°C)[3]
Carassius auratus (Goldfish)96 hoursLC504.02[4]
Invertebrates
Daphnia magna (Water Flea)48 hoursEC500.000032[2]
Algae
Scenedesmus obliquus72 hoursEC50Data Not Available

Chronic Toxicity: The Lingering Danger

The long-term, sublethal effects of this compound exposure can be equally, if not more, damaging to aquatic populations. Chronic exposure in fish, such as the Nile tilapia (Oreochromis niloticus), has been shown to cause a range of adverse effects, including respiratory distress, lethargy, and significant pathological lesions in vital organs like the gills, liver, and kidneys.[5] Furthermore, this compound has been demonstrated to suppress the immune system in fish, making them more susceptible to diseases.[6]

While specific No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) values for this compound in many aquatic species are not widely available in the reviewed literature, the documented sublethal effects underscore the potential for significant long-term harm to aquatic ecosystems.

Table 2: Chronic and Sublethal Effects of this compound on Aquatic Organisms

SpeciesExposure DurationEndpointObserved EffectsReference
Fish
Oreochromis niloticus (Nile tilapia)8 weeksPathological, biochemical, and hematological changesRespiratory distress, lethargy, paleness, slimness, lesions in gills, hepatopancreas, spleen, and kidneys.[5]
Tilapia nilotica4 weeksImmune responseSignificant decrease in cell-mediated immune response.[6]

Mechanism of Action: A Neurological Assault

The primary mode of action for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][7] AChE is critical for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve stimulation, paralysis, and ultimately death.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh ACh Presynaptic->ACh Nerve Impulse Causes Release Postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_receptor ACh Receptor ACh->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_accumulation ACh Accumulation ACh->ACh_accumulation Leads to ACh_receptor->Postsynaptic Stimulates (Na+ influx) Overstimulation Continuous Stimulation ACh_receptor->Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Binds to & Inhibits ACh_accumulation->ACh_receptor Continuously Binds Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis Test_Organism_Acclimation Test Organism Acclimation Exposure Introduction of Organisms to Test Solutions Test_Organism_Acclimation->Exposure Test_Solution_Prep Test Solution Preparation (Range of Concentrations) Test_Solution_Prep->Exposure Incubation Controlled Incubation (Temperature, Light, pH) Exposure->Incubation Acute_Obs Acute Observations (Mortality/Immobilization at 24, 48, 72, 96 hours) Incubation->Acute_Obs Chronic_Obs Chronic Observations (Growth, Reproduction, Behavioral Changes) Incubation->Chronic_Obs LC50_EC50_Calc LC50/EC50 Calculation (Probit Analysis) Acute_Obs->LC50_EC50_Calc NOEC_LOEC_Calc NOEC/LOEC Determination (Statistical Comparison to Control) Chronic_Obs->NOEC_LOEC_Calc Logical_Relationship cluster_individual Individual-Level Effects cluster_population Population-Level Consequences Exposure This compound Exposure (Sublethal Concentration) Biochemical Biochemical Alterations (e.g., AChE Inhibition, Oxidative Stress) Exposure->Biochemical Physiological Physiological Impairment (e.g., Reduced Growth, Impaired Respiration) Biochemical->Physiological Behavioral Behavioral Changes (e.g., Altered Swimming, Foraging) Physiological->Behavioral Reproductive Reproductive Effects (e.g., Reduced Fecundity, Hatching Success) Physiological->Reproductive Survival Decreased Survival Rates (Increased Predation, Disease Susceptibility) Behavioral->Survival Recruitment Reduced Population Recruitment Reproductive->Recruitment Decline Population Decline Survival->Decline Structure Altered Population Structure (Age & Size Distribution) Recruitment->Structure Recruitment->Decline

References

Edifenphos: A Technical Guide on its Ecotoxicological Impact on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edifenphos, an organophosphate fungicide, has been utilized in agriculture for the control of fungal diseases, primarily in rice cultivation.[1][2] While effective in its intended application, a significant body of research highlights its potential for adverse effects on a wide range of non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological impact of this compound, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying biochemical pathways of its action. The information presented is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development in understanding and evaluating the environmental risks associated with this compound.

Effects on Aquatic Organisms

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] It poses a significant risk to various aquatic organisms, including fish, invertebrates, and algae.

Fish

This compound is moderately toxic to fish.[1][2] Acute toxicity is a primary concern, with studies focusing on determining the median lethal concentration (LC50) over a 96-hour exposure period.

Table 1: Acute Toxicity of this compound to Various Fish Species

SpeciesExposure DurationLC50 (mg/L)Reference
Tilapia nilotica (Bolti fish)96 hoursSublethal effects observed at 1/1000 of field recommended concentration[3][4]
Buffalo Calves (oral)AcuteDoses of 30, 45, and 60 mg/kg resulted in significant cholinesterase inhibition[5]

Beyond acute mortality, this compound elicits a range of sub-lethal effects in fish, including:

  • Immunosuppression: Studies on Tilapia nilotica have shown that exposure to this compound can suppress both cell-mediated and humoral immune responses.[3][4] This includes a reduction in the proliferative response of splenocytes to mitogens and a decrease in splenic antibody plaque-forming cells.[3][4] The estimated ED50 for the suppression of plaque-forming cells was 1.48 x 10⁻² µM.[3][4]

  • Biochemical Alterations: this compound exposure can lead to a decrease in total serum protein content.[3][4] In buffalo calves, oral administration led to increased levels of serum glutamic-oxaloacetic transaminase (SGOT) and serum glutamic-pyruvic transaminase (SGPT), indicating potential tissue damage.[5]

  • Cholinesterase Inhibition: As an organophosphate, this compound is a potent inhibitor of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxicity.[1][2][5]

Aquatic Invertebrates

This compound poses a higher risk to aquatic invertebrates compared to fish.[1][2] These organisms are often more sensitive to pesticide contamination.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesExposure DurationEC50/LC50 (mg/L)Reference
Daphnia magna48 hoursHigh[2]

Note: A specific EC50/LC50 value for Daphnia magna was indicated as "High" in the search results, suggesting high toxicity, but a precise numerical value was not provided.

Algae

Information regarding the specific effects of this compound on algae was not prominent in the initial search results. However, as primary producers, any adverse impact on algal populations could have cascading effects on the entire aquatic food web.

Effects on Terrestrial Organisms

The impact of this compound extends to the terrestrial environment, affecting soil organisms, birds, and beneficial insects.

Soil Organisms

This compound is not expected to be persistent in soil systems.[2] However, its application can still impact soil-dwelling organisms.

Earthworms are crucial for soil health and are often used as bioindicators for soil toxicity.

Table 3: Acute Toxicity of this compound to Earthworms

SpeciesExposure DurationLC50 (mg/kg soil)Reference
Eisenia fetida14 daysData not specifically available for this compound, but general organophosphate effects are a concern.

Note: While the importance of earthworm toxicity testing is established, specific LC50 values for this compound were not found in the initial search. The table structure is provided for future data integration.

Birds

This compound exhibits toxicity to birds, with acute oral toxicity being a key parameter for risk assessment.

Table 4: Acute Oral Toxicity of this compound to Avian Species

SpeciesLD50 (mg/kg bw)Reference
ChickenNo adverse effects on egg production at up to 45 ppm in the diet for 28 days. Residues in tissues were generally low.[5]
General Avian Species75.14[6]

Sub-acute dietary studies are also conducted to assess the risks of prolonged exposure. For this compound, feeding chickens at levels up to 45 ppm for 28 days resulted in only slight weight loss at the highest doses, with minimal residue accumulation in tissues and eggs.[5]

Beneficial Insects

The impact of pesticides on pollinators and other beneficial insects is a critical area of ecotoxicological research.

Organophosphate insecticides are generally toxic to bees. While this compound is a fungicide, its classification as an organophosphate warrants consideration of its potential impact on bees.

Table 5: Acute Contact Toxicity of this compound to Honey Bees

LD50 (µ g/bee )Toxicity ClassificationReference
Data not specifically available for this compound.Organophosphates are generally highly toxic to bees.[7]

Note: Specific LD50 values for this compound in bees were not found. The toxicity of organophosphates to bees is a well-established concern.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of acute toxicity for this compound, characteristic of organophosphate compounds, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

Caption: Cholinesterase inhibition by this compound.

Inhibition of AChE by this compound leads to the accumulation of ACh in the synaptic cleft. This results in the continuous stimulation of acetylcholine receptors, leading to a state of hyperexcitability, paralysis, and ultimately, death in affected organisms.

Experimental Protocols

The assessment of this compound toxicity to non-target organisms follows standardized protocols, many of which are established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of ecotoxicological data.

Aquatic Toxicity Testing

This test determines the acute lethal toxicity of a substance to fish.

Fish_Acute_Toxicity_Workflow start Start acclimation Acclimation of Test Fish (e.g., Rainbow Trout, Zebra Fish) for at least 12 days start->acclimation range_finding Range-Finding Test (Optional) To determine concentrations for definitive test acclimation->range_finding definitive_test Definitive Test Setup - At least 5 concentrations - Control group - Replicates range_finding->definitive_test exposure 96-hour Exposure Period (Static, semi-static, or flow-through system) definitive_test->exposure observations Record Mortalities and Sub-lethal Effects at 24, 48, 72, and 96 hours exposure->observations analysis Data Analysis - Calculate LC50 with 95% confidence limits - Determine No Observed Effect Concentration (NOEC) observations->analysis end End analysis->end

Caption: Workflow for fish acute toxicity testing.

The test involves exposing fish to various concentrations of the test substance for 96 hours.[8] Mortalities and other signs of toxicity are recorded at 24, 48, 72, and 96 hours to determine the LC50 value.[8]

This test assesses the acute toxicity to Daphnia magna, a key aquatic invertebrate.

The protocol involves exposing young daphnids to a range of test substance concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to calculate the EC50 (the concentration that immobilizes 50% of the daphnids).

Terrestrial Toxicity Testing

This test evaluates the acute toxicity of substances to earthworms.

Earthworm_Acute_Toxicity_Workflow start Start soil_prep Preparation of Artificial Soil (e.g., sand, kaolin (B608303) clay, sphagnum peat) start->soil_prep application Application of Test Substance to soil at various concentrations soil_prep->application acclimation Acclimation of Adult Earthworms (e.g., Eisenia fetida) application->acclimation exposure Introduction of Earthworms to Treated Soil (10 worms per replicate) acclimation->exposure incubation 14-day Incubation Period (Controlled temperature and light) exposure->incubation assessment Mortality Assessment at day 7 and day 14 incubation->assessment analysis Data Analysis - Calculate LC50 with 95% confidence limits - Determine No Observed Effect Concentration (NOEC) assessment->analysis end End analysis->end

Caption: Workflow for earthworm acute toxicity testing.

Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days.[9] Mortality is assessed at the end of the exposure period to determine the LC50.

This test determines the acute oral toxicity of a substance to birds.

The protocol involves administering a single oral dose of the test substance to birds (e.g., quail, ducks) that have been fasted.[10] The birds are then observed for at least 14 days for mortality and signs of toxicity.[10] The LD50 (the dose that is lethal to 50% of the test birds) is then calculated.

This test assesses the acute contact toxicity of pesticides to honey bees.

A specified number of adult worker honey bees are treated topically with a range of doses of the test substance.[11] Mortality is recorded at 24 and 48 hours, and the LD50 is calculated.[12]

Conclusion

The available data clearly indicate that this compound poses a significant ecotoxicological risk to a variety of non-target organisms. Its high toxicity to aquatic invertebrates and moderate toxicity to fish and birds, primarily through the mechanism of cholinesterase inhibition, underscore the need for careful risk assessment and management. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to evaluate the environmental safety of this compound and other agrochemicals. Further research to fill data gaps, particularly concerning chronic sub-lethal effects and impacts on a broader range of species, is essential for a more complete understanding of the environmental footprint of this fungicide. This knowledge is critical for developing more sustainable agricultural practices and for the informed development of safer alternative compounds.

References

Edifenphos: A Technical Guide to its Physical and Chemical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos (O-ethyl S,S-diphenyl phosphorodithioate) is an organophosphate fungicide that has been utilized in agriculture, primarily for the control of rice blast disease caused by the fungus Pyricularia oryzae.[1][2] As with many organophosphorus compounds, its mode of action and physicochemical properties are of significant interest to researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key biological pathways.

Chemical Identity and Synonyms

IdentifierValue
IUPAC Name [ethoxy(phenylsulfanyl)phosphoryl]sulfanylbenzene
CAS Number 17109-49-8
Molecular Formula C₁₄H₁₅O₂PS₂[1]
Molecular Weight 310.37 g/mol [1]
Synonyms Hinosan, EDDP, Bayer 78418, O-Ethyl S,S-diphenyl phosphorodithioate[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. These properties have been determined using standardized methodologies, largely following the OECD Guidelines for the Testing of Chemicals.

PropertyValueMethod
Physical State Yellow to light brown liquid[4]Visual Inspection
Melting Point -25 °COECD 102
Boiling Point 154 °C at 1 Pa[1]OECD 103
Density 1.23 g/cm³ at 20°C[2]OECD 109
Vapor Pressure 1.3 x 10⁻² Pa at 20 °COECD 104[5]
Water Solubility 56 mg/L at 20 °COECD 105 (Flask Method)[6][7]
log K_ow_ (Octanol-Water Partition Coefficient) 3.83OECD 117 (HPLC Method)[8][9]
Hydrolysis Half-life (t₁/₂) 19 days (pH 7, 25 °C), 2 days (pH 9, 25 °C)[4]OECD 111[10][11]
Phototransformation in Water Degradable in the presence of light[1]OECD 316[12]
Solubility in Organic Solvents (at 20 °C)
SolventSolubility (g/L)
n-hexane20-50
Dichloromethane200
Isopropanol200
Toluene200
Methanol (B129727)Readily soluble
AcetoneReadily soluble
BenzeneReadily soluble
XyleneReadily soluble
Carbon tetrachlorideReadily soluble
DioxaneReadily soluble
HeptaneSparingly soluble

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows standardized and internationally recognized protocols to ensure consistency and comparability of data. The following are summaries of the methodologies based on the OECD Guidelines for the Testing of Chemicals.

Water Solubility (OECD 105 - Flask Method)

This method is suitable for determining the water solubility of substances that are stable in water and have a solubility of above 10⁻² g/L.[6][7][13][14]

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

  • Preparation: A surplus of this compound is added to a flask containing a known volume of purified water.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. Preliminary tests are conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: The undissolved this compound is separated from the aqueous phase by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Vapor Pressure (OECD 104 - Static Method)

The static method is one of several methods described in OECD 104 for determining the vapor pressure of a substance. It is suitable for a wide range of pressures.[5][15][16][17][18]

Principle: The vapor pressure is determined by measuring the pressure exerted by the vapor in equilibrium with the substance in a closed system at a constant temperature.

Methodology:

  • Apparatus: A sample of this compound is placed in a thermostatically controlled sample cell connected to a pressure measuring device (e.g., a manometer).

  • Degassing: The sample is thoroughly degassed to remove any dissolved or adsorbed gases.

  • Equilibration: The sample is maintained at a constant temperature until the vapor pressure reaches a constant value, indicating equilibrium.

  • Measurement: The vapor pressure is recorded at several different temperatures to establish the vapor pressure curve.

  • Data Analysis: The relationship between vapor pressure and temperature is typically expressed by the Clausius-Clapeyron equation.

Octanol-Water Partition Coefficient (OECD 117 - HPLC Method)

This method provides an estimation of the n-octanol/water partition coefficient (K_ow_) based on the retention time in a reversed-phase HPLC system.[8][9][19][20]

Principle: A correlation is established between the retention time of a series of reference compounds with known log K_ow_ values and their respective values. The log K_ow_ of the test substance is then determined by its retention time under the same conditions.

Methodology:

  • System Setup: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of methanol and water.

  • Calibration: A series of standard compounds with a range of known log K_ow_ values are injected into the HPLC system, and their retention times are recorded. A calibration curve of log retention time versus log K_ow_ is plotted.

  • Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.

  • Calculation: The log K_ow_ of this compound is calculated by interpolation from the calibration curve.

Hydrolysis as a Function of pH (OECD 111)

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[10][11][21][22][23]

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values and incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

Methodology:

  • Preparation: Sterile buffer solutions at pH 4, 7, and 9 are prepared. A known concentration of this compound is added to each buffer solution.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C).

  • Sampling: Aliquots are taken at appropriate time intervals.

  • Analysis: The concentration of remaining this compound in each sample is determined by a suitable analytical method (e.g., HPLC).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The hydrolysis is generally assumed to follow pseudo-first-order kinetics, and the half-life (t₁/₂) is calculated for each pH.

Phototransformation in Water (OECD 316)

This guideline is used to determine the rate of direct photolysis of chemicals in water when exposed to simulated sunlight.[12][24][25][26]

Principle: An aqueous solution of the test substance is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation. Dark controls are run in parallel to account for non-photolytic degradation.

Methodology:

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.

  • Test Solution: A solution of this compound in sterile, buffered water is prepared in quartz tubes (which are transparent to UV light).

  • Irradiation: The samples are irradiated at a constant temperature. Dark control samples are kept under the same conditions but shielded from light.

  • Sampling and Analysis: Samples are taken from both irradiated and dark control solutions at various time intervals and analyzed for the concentration of this compound.

  • Data Analysis: The rate of phototransformation is determined from the decrease in concentration in the irradiated samples, corrected for any degradation observed in the dark controls. The quantum yield can also be calculated, which allows for the estimation of photolysis rates under different environmental conditions.

Biological Activity and Signaling Pathways

This compound exerts its biological effects, both as a fungicide and a toxicant, through the disruption of key biochemical pathways.

Inhibition of Acetylcholinesterase

Like other organophosphate pesticides, a primary mechanism of toxicity for this compound in non-target organisms, including mammals and insects, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][27][28][29]

Mechanism: AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which can lead to neurotoxicity. The inhibition is due to the phosphorylation of the serine hydroxyl group in the active site of the AChE enzyme.[28][30][31]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse Stimulates Receptor->Nerve_Impulse This compound This compound This compound->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Inhibition of Phospholipid Biosynthesis in Pyricularia oryzae

The primary antifungal action of this compound against Pyricularia oryzae is the inhibition of phosphatidylcholine biosynthesis.[2][4][32][33][34]

Mechanism: this compound specifically inhibits the enzyme phospholipid N-methyltransferase. This enzyme is crucial for the methylation of phosphatidylethanolamine (B1630911) to form phosphatidylcholine, a major component of fungal cell membranes. The disruption of phosphatidylcholine synthesis compromises membrane integrity and function, leading to fungal cell death.[32][33]

Phospholipid_Biosynthesis_Inhibition cluster_inhibition Inhibition PE Phosphatidylethanolamine (PE) PMME Phosphatidyl-N- monomethylethanolamine PE->PMME Methylation SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) SAM->PE SAM->PMME PDME Phosphatidyl-N,N- dimethylethanolamine SAM->PDME PMME->PDME Methylation PC Phosphatidylcholine (PC) PDME->PC Methylation Membrane Fungal Cell Membrane (Disrupted Integrity) PC->Membrane Essential Component Enzyme Phospholipid N-methyltransferase Enzyme->PE Catalyzes Enzyme->PMME Catalyzes Enzyme->PDME Catalyzes This compound This compound This compound->Enzyme Inhibits

Caption: Inhibition of phosphatidylcholine biosynthesis by this compound.

Metabolism

This compound undergoes metabolic degradation in various organisms, including target fungi, plants, and mammals. The primary metabolic pathways involve the cleavage of the P-S bonds.[1][3][35]

In Fungi (Pyricularia oryzae): The main metabolic pathway is the hydrolysis of one P-S linkage, followed by the cleavage of the other P-S bond or the ethyl ester bond, ultimately leading to phosphoric acid.[35]

In Mammals (Rats and Mice): this compound is rapidly absorbed and metabolized. The major route of degradation is the cleavage of the P-S bond. The main metabolite in rats is ethyl hydrogen S-phenyl phosphorothiolate, while in mice it is dihydrogen S-phenyl phosphorothiolate. Diphenyl disulfide is a common metabolite found in the feces of both species.[1][3]

Edifenphos_Metabolism This compound This compound Metabolite_Rat Ethyl hydrogen S-phenyl phosphorothiolate (Major in Rats) This compound->Metabolite_Rat Metabolism in Rats Metabolite_Mouse Dihydrogen S-phenyl phosphorothiolate (Major in Mice) This compound->Metabolite_Mouse Metabolism in Mice Diphenyl_Disulfide Diphenyl disulfide (Feces) This compound->Diphenyl_Disulfide Metabolism Benzenethiol Benzenethiol This compound->Benzenethiol Cleavage of P-S bond Phosphoric_Acid Phosphoric Acid (Ultimate Metabolite) Metabolite_Rat->Phosphoric_Acid Further Degradation Metabolite_Mouse->Phosphoric_Acid Further Degradation Benzenethiol->Diphenyl_Disulfide Dimerization

Caption: Simplified metabolic pathway of this compound in mammals.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with the standardized experimental protocols for their determination. The visualization of its primary mechanisms of action—acetylcholinesterase inhibition and disruption of phospholipid biosynthesis—offers a clear understanding of its biological activity. The summarized metabolic pathways highlight its degradation in biological systems. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of agricultural science, toxicology, and drug development, facilitating further research and risk assessment of this organophosphate fungicide.

References

Methodological & Application

Application Note: Gas Chromatography Method for the Determination of Edifenphos Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Edifenphos is an organophosphate fungicide used to protect various crops. Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs).[1] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety.[1][2][3] This application note details a robust and validated method for the quantitative analysis of this compound residues in food matrices using gas chromatography (GC) coupled with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS). The protocol incorporates the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, ensuring high recovery and removal of matrix interferences.[4][5][6][7][8]

Principle

The methodology involves the extraction of this compound residues from a homogenized sample using acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (dSPE).[5][6] The final extract is then analyzed by a gas chromatograph equipped with a suitable detector. As an organophosphate pesticide, this compound can be selectively and sensitively detected using a Flame Photometric Detector (FPD) in phosphorus mode or confirmed with a Mass Spectrometer (MS).[9][10][11]

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food samples.[5][7][8]

  • Homogenization: A representative 10-15 g sample of the food commodity is homogenized to ensure uniformity.[3][4] For dry samples, a wetting step with deionized water may be necessary prior to homogenization.[7]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[7]

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - EN 15662 method).[7][12]

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.[3][13]

    • Centrifuge at ≥3000 x g for 5 minutes.[3][13]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove excess water.[5][6][7]

    • Vortex for 30 seconds.[3][7]

    • Centrifuge for 5 minutes.[3]

    • The resulting supernatant is the final extract for GC analysis.

2. Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of organophosphate pesticides like this compound.

ParameterCondition
Gas Chromatograph Agilent 7890 GC or equivalent
Column DB-5MS UI capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent[13][14]
Injector Splitless mode[13]
Injector Temperature 250 - 280°C[13][15]
Carrier Gas Helium at a constant flow of 1.0 - 1.3 mL/min[13][15]
Oven Temperature Program Initial 60°C for 1 min, ramp to 170°C at 40°C/min, then to 310°C at 10°C/min, hold for 2.25 min[13]
Injection Volume 1 µL

3. Detector Conditions

  • Flame Photometric Detector (FPD):

    • Mode: Phosphorus

    • Temperature: 250 - 300°C

    • Gases: Hydrogen and Air as per manufacturer's specifications.

  • Mass Spectrometer (MS/MS):

    • Ion Source: Electron Ionization (EI)[13]

    • Ion Source Temperature: 200 - 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[14][16][17]

Data Presentation

The following table summarizes typical performance data for multi-residue methods for pesticides, which are indicative of the expected performance for this compound analysis.

ParameterTypical ValueReference
Linearity (R²) >0.99[15]
Limit of Detection (LOD) 0.005 - 0.01 mg/kg[9][11]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[16][18]
Recovery 70 - 120%[6][8]
Relative Standard Deviation (RSD) <20%[8]

Visualizations

Experimental Workflow for this compound Residue Analysis

Edifenphos_Analysis_Workflow A Sample Homogenization B Weigh 10g Sample A->B C Add 10mL Acetonitrile B->C D Add QuEChERS Salts C->D E Shake (1 min) & Centrifuge (5 min) D->E F Collect Supernatant E->F G dSPE Cleanup (PSA, C18, MgSO4) F->G H Vortex (30s) & Centrifuge (5 min) G->H I Final Extract H->I J GC-FPD/MS Analysis I->J

Caption: Workflow of this compound residue analysis.

Logical Relationship of Analytical Steps

Analytical_Logic cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction (Acetonitrile) Cleanup Cleanup (dSPE) Extraction->Cleanup removes interferences Separation GC Separation Cleanup->Separation inject extract Detection FPD/MS Detection Separation->Detection Quantification Quantification Detection->Quantification signal processing

Caption: Key stages in the analytical method.

References

Application Notes: High-Performance Liquid Chromatography for the Detection of Edifenphos

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Edifenphos is an organothiophosphate fungicide used to control various fungal diseases in crops, particularly rice.[1] Its application can lead to residues in food and environmental samples, necessitating sensitive and reliable analytical methods for detection and quantification to ensure food safety and environmental monitoring. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of pesticide residues.[2][3][4] This document provides detailed application notes and protocols for the determination of this compound using HPLC, intended for researchers, scientists, and professionals in drug development and food safety.

Principle of Detection

The methodology is based on the separation of this compound from a sample matrix using reversed-phase HPLC.[5] The separation is typically achieved on a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[6][7] Detection is commonly performed using an ultraviolet (UV) or diode array detector (DAD).[6] For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS).

Experimental Protocols

1. Sample Preparation

Sample preparation is a critical step to extract this compound from the matrix and remove interfering substances. The choice of method depends on the sample type (e.g., rice straw, water, soil).

a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Samples (e.g., Rice Straw)

This method is suitable for the extraction of a wide range of pesticides from food matrices.[8]

  • Homogenization: Homogenize a representative sample (e.g., 10 g of rice straw) to a fine powder.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile (MeCN) and vortex vigorously for 1 minute.[8] A mixture of MeCN and ethyl acetate (B1210297) (EtOAc) can also be used for improved recovery.[8]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and MgSO₄ (to remove excess water).

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an HPLC vial for analysis.

b) Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water)

SPE is a common technique for the extraction and preconcentration of pesticides from aqueous samples.[9]

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 6 mL, 0.5 g) by passing methanol (B129727) followed by deionized water.[9]

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or a mixture of chloroform (B151607) and methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase and inject it into the HPLC system.

2. HPLC Analysis

The following are typical HPLC conditions for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
HPLC System UltiMate 3000 UHPLC or equivalent[6]Any standard HPLC system
Column HYPERSIL GOLD C8 (250 mm x 4.6 mm, 5 µm)[6]Newcrom R1 (Reverse Phase)[5]
Mobile Phase Acetonitrile:Water (46:54, v/v)[6]A: Water with 0.1% Phosphoric AcidB: Acetonitrile[5]
Flow Rate 1.0 mL/min[6]1.0 mL/min
Injection Volume 20 µL20 µL
Column Temp. 35 °C[7]Ambient or controlled (e.g., 25 °C)
Detector Diode Array Detector (DAD) at 210 nm[6]UV Detector at a suitable wavelength
Run Time ~20 minutesDependent on gradient program

Gradient Program for Condition 2: A gradient elution may be necessary for complex samples to achieve better separation of this compound from matrix components. An example of a gradient program is as follows:

Time (min)% Acetonitrile (B)
0.040
5.040
10.050.5
15.060.5
20.065.5

Quantitative Data Summary

The following table summarizes typical performance data for HPLC methods used in pesticide analysis. Note that these values are illustrative and can vary depending on the specific method, matrix, and instrumentation.

ParameterReported Value RangeReference
Limit of Detection (LOD) 0.01 - 0.09 mg/L[6]
Limit of Quantification (LOQ) 0.02 - 0.29 mg/L[6]
Linearity (R²) > 0.98[8]
Recovery (%) 70 - 120%[8]
Relative Standard Deviation (RSD) ≤ 20%[8]

Visualizations

Experimental Workflow for this compound Detection by HPLC

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Sample Collection (e.g., Rice, Water, Soil) homogenization Homogenization (for solid samples) sample->homogenization extraction Extraction (QuEChERS or LLE) homogenization->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration injection HPLC Injection concentration->injection separation Chromatographic Separation (C18/C8 Column) injection->separation detection Detection (UV/DAD or MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General workflow for the analysis of this compound using HPLC.

References

Application Note: High-Throughput Analysis of Edifenphos and Other Pesticide Residues in Food Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The widespread use of pesticides in agriculture necessitates robust and efficient analytical methods to monitor their residues in food products, ensuring consumer safety and regulatory compliance. Edifenphos, an organophosphate fungicide primarily used on rice crops, is one such compound that requires sensitive and selective detection. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous multi-residue analysis of pesticides, including this compound, in various food matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, offering a streamlined workflow for high-throughput laboratories.

Experimental Protocol

This protocol outlines the complete workflow from sample preparation to LC-MS/MS analysis for the determination of this compound and other pesticide residues.

Sample Preparation: QuEChERS Method

The QuEChERS method provides a simple and effective approach for extracting a broad range of pesticides from complex food matrices.[1][2] The following protocol is a modification of the EN 15662 standard.

1. Homogenization:

  • Weigh a representative portion of the food sample (e.g., 10-15 g).

  • For solid samples (e.g., fruits, vegetables, rice), cryogenically grind the sample to a fine, homogenous powder to ensure uniformity and prevent degradation of thermally labile compounds.[2] For samples with high water content, dicing or blending is sufficient.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724). For dry samples like rice, pre-wetting with an appropriate amount of water is recommended to improve extraction efficiency.[3]

  • Add an appropriate internal standard solution to the tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent.[3]

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper extraction.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common composition for general food matrices is 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). For pigmented samples, the addition of Graphitized Carbon Black (GCB) may be necessary, and for fatty matrices, C18 sorbent is recommended.

  • Vortex the d-SPE tube for 30 seconds to ensure interaction between the extract and the sorbents.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The cleaned extract is analyzed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 2-10 µL
Column Temperature 40 °C
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions for this compound:

The following MRM transitions are recommended for the quantification and confirmation of this compound. The most intense transition should be used for quantification.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
311.0109.03250Quantifier
311.0283.01450Qualifier 1
311.0111.02650Qualifier 2

Quantitative Data Summary for this compound

The following table summarizes the typical quantitative performance data for the analysis of this compound in various food matrices using the described LC-MS/MS method. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

MatrixLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Rice>0.990.5 - 2.01.5 - 5.085 - 110< 15
Fruits (e.g., Apples)>0.990.2 - 1.00.6 - 3.090 - 115< 10
Vegetables (e.g., Spinach)>0.990.3 - 1.51.0 - 4.580 - 105< 15

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the multi-residue analysis workflow, from sample reception to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting sample Sample Reception & Homogenization extraction QuEChERS Extraction (Acetonitrile & Salts) sample->extraction 10 g homogenized sample cleanup Dispersive SPE Cleanup (PSA, MgSO4, GCB/C18) extraction->cleanup Acetonitrile Supernatant lcms LC-MS/MS System (Triple Quadrupole) cleanup->lcms Final Extract acquisition Data Acquisition (MRM Mode) lcms->acquisition processing Data Processing (Quantification & Confirmation) acquisition->processing reporting Final Report Generation processing->reporting

References

Application Note: High-Throughput Extraction of Edifenphos from Rice Samples using Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos is an organophosphate fungicide used to control fungal diseases in rice cultivation, such as rice blast.[1][2] Monitoring its residue levels in rice is crucial for ensuring food safety and regulatory compliance. This application note provides a detailed protocol for the efficient extraction of this compound from rice samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The QuEChERS approach is a widely adopted sample preparation technique that offers high recovery rates and requires minimal solvent usage.[3][4]

Quantitative Data Summary

The following table summarizes the typical performance data for the extraction of this compound and other organophosphorus pesticides from rice matrices using QuEChERS-based methods coupled with chromatographic analysis. These values are representative of the expected performance of the described protocol.

AnalyteMatrixFortification Level (ng/g)Recovery Rate (%)RSD (%)LOD (ng/g)LOQ (ng/g)Analytical Method
This compoundPolished Rice10 - 10070 - 120%< 20%< 10< 25GC-MS/MS or LC-MS/MS
Organophosphorus Pesticides (General)Rice10 - 50070 - 120%< 20%0.5 - 101.5 - 25GC-MS/MS or LC-MS/MS

Recovery rates, RSD (Relative Standard Deviation), LOD (Limit of Detection), and LOQ (Limit of Quantification) are based on typical performance data from multi-residue pesticide analysis in rice.[5][6][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound extraction protocol from rice samples.

Edifenphos_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Rice Sample Weigh Weigh 10g of Homogenized Sample Homogenize->Weigh Add_H2O_ACN Add 10mL Water & 10mL Acetonitrile (B52724) Weigh->Add_H2O_ACN Vortex_Shake Vortex/Shake (1 min) Add_H2O_ACN->Vortex_Shake Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Sodium Citrates) Vortex_Shake->Add_Salts Vortex_Centrifuge Vortex (1 min) & Centrifuge (5 min, 4000 rpm) Add_Salts->Vortex_Centrifuge Transfer_Supernatant Transfer 6mL of Acetonitrile Layer Vortex_Centrifuge->Transfer_Supernatant Add_Sorbent Add d-SPE Sorbents (MgSO4, PSA) Transfer_Supernatant->Add_Sorbent Vortex_Centrifuge2 Vortex (1 min) & Centrifuge (5 min, 4000 rpm) Add_Sorbent->Vortex_Centrifuge2 Final_Extract Collect Supernatant Vortex_Centrifuge2->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Workflow for this compound Extraction from Rice.

Detailed Experimental Protocol

This protocol is based on the widely accepted QuEChERS methodology and has been adapted for the extraction of this compound from rice samples.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN, HPLC grade), Water (deionized or Milli-Q)

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium (B8492382) Citrate (B86180) Dihydrate, Disodium (B8443419) Hydrogen Citrate Sesquihydrate

  • d-SPE Sorbents: Primary Secondary Amine (PSA), Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: High-speed centrifuge, vortex mixer, mechanical shaker, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, analytical balance, volumetric flasks, pipettes.

2. Sample Preparation

  • Obtain a representative sample of rice grains.

  • Grind the rice sample into a fine, homogeneous powder using a high-speed blender or mill.

  • Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation of the analyte.

3. Extraction Procedure

  • Weigh 10 g (± 0.1 g) of the homogenized rice sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate (B1144303) the sample. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker. This ensures thorough mixing of the sample with the extraction solvent.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (top layer) containing the extracted pesticides.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer 6 mL of the supernatant (acetonitrile extract) into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA. The PSA sorbent helps in removing interfering matrix components such as organic acids, fatty acids, and sugars.

  • Cap the d-SPE tube and vortex for 1 minute to ensure the extract is well-mixed with the sorbents.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final cleaned-up extract.

5. Final Extract Preparation and Analysis

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound.

Conclusion

The modified QuEChERS protocol detailed in this application note provides a reliable and efficient method for the extraction of this compound from rice samples. This high-throughput method, requiring minimal solvent and time, is suitable for routine monitoring and ensures accurate quantification of pesticide residues to meet food safety standards. The provided workflow and quantitative data serve as a valuable resource for researchers and scientists in the field of food safety and pesticide analysis.

References

Application Notes and Protocols for Edifenphos Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos is an organophosphate fungicide that has been used to control fungal diseases in various crops. Due to its potential toxicity and persistence in the environment, monitoring its residues in soil is crucial for environmental risk assessment and food safety. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in soil matrices. The methodologies described are based on established analytical techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following table summarizes typical performance data for the analysis of organophosphate pesticides, including this compound, in soil using different sample preparation and analytical techniques. It is important to note that specific performance characteristics for this compound may vary depending on the soil type, instrumentation, and laboratory conditions. The data presented here are representative values based on multi-residue pesticide analysis studies.

ParameterQuEChERS with GC-MS/MS or LC-MS/MSSolid-Phase Extraction (SPE) with GC-MS/MSLiquid-Liquid Extraction (LLE) with GC-MS/MS
Typical Recovery 70-120%[1][2][3]80-110%60-110%
Relative Standard Deviation (RSD) < 20%[1][2][3]< 15%< 20%
Limit of Detection (LOD) 0.1 - 5 µg/kg0.5 - 10 µg/kg1 - 15 µg/kg
Limit of Quantification (LOQ) 0.5 - 10 µg/kg1 - 25 µg/kg5 - 50 µg/kg
Throughput HighMediumLow
Solvent Consumption LowMediumHigh
Cost per Sample LowMediumHigh

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Soil Sample Collection Homogenization Sieving & Homogenization SampleCollection->Homogenization Extraction Extraction (QuEChERS, SPE, or LLE) Homogenization->Extraction Cleanup Clean-up (d-SPE or SPE Cartridge) Extraction->Cleanup GCMS_LCMS GC-MS/MS or LC-MS/MS Analysis Cleanup->GCMS_LCMS DataProcessing Data Acquisition & Processing GCMS_LCMS->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Caption: Overall workflow for this compound analysis in soil.

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.[1][4][5]

1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. For moist soils, add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). For dry soils, first add 10 mL of water and vortex before adding the acetonitrile and salts. d. Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker. e. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube. b. Add 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. For soils with high organic matter, 50 mg of C18 sorbent may also be added. c. Vortex for 30 seconds. d. Centrifuge at ≥5000 rcf for 2 minutes. e. The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method

SPE is a more traditional and highly effective method for cleaning up complex matrices like soil.

1. Sample Extraction: a. Weigh 10 g of homogenized soil into a glass beaker. b. Add 20 mL of a mixture of acetone (B3395972) and water (80:20, v/v) and sonicate for 15 minutes. c. Filter the extract through a Büchner funnel with a glass fiber filter. d. Repeat the extraction with another 20 mL of the solvent mixture. e. Combine the filtrates and evaporate the acetone under a gentle stream of nitrogen. f. Adjust the volume of the remaining aqueous solution to 50 mL with deionized water.

2. SPE Clean-up: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. b. Load the 50 mL aqueous extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min. c. Wash the cartridge with 5 mL of deionized water to remove polar interferences. d. Dry the cartridge under vacuum for 10 minutes. e. Elute the this compound from the cartridge with 10 mL of acetonitrile or ethyl acetate. f. Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) Method

LLE is a classic extraction technique that is effective but more labor-intensive and requires larger volumes of organic solvents.

1. Sample Extraction: a. Weigh 20 g of homogenized soil into a 250 mL Erlenmeyer flask. b. Add 100 mL of a 1:1 mixture of acetone and hexane. c. Shake the flask on a mechanical shaker for 2 hours. d. Decant the solvent extract into a separatory funnel. e. Partition the extract with 100 mL of a 2% sodium chloride solution in water. f. Collect the organic (upper) layer. g. Repeat the partitioning of the aqueous layer with another 50 mL of hexane. h. Combine the organic layers and dry over anhydrous sodium sulfate.

2. Clean-up (if necessary): a. The combined organic extract can be further cleaned up using techniques like gel permeation chromatography (GPC) or by passing it through a Florisil column to remove co-extracted matrix components.

3. Concentration: a. Concentrate the cleaned extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. b. The concentrated extract is then ready for analysis.

Analytical Determination

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.[3]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injection: Splitless injection is preferred for trace analysis.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.[2][6][7]

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used for organophosphate pesticides.

  • Analysis Mode: Similar to GC-MS/MS, MRM is used for selective and sensitive detection of this compound.

Signaling Pathways and Logical Relationships

logical_relationship cluster_workflow Analytical Workflow Logic Start Start: Soil Sample ChooseMethod Choose Extraction Method Start->ChooseMethod QuEChERS QuEChERS ChooseMethod->QuEChERS High Throughput SPE Solid-Phase Extraction ChooseMethod->SPE High Purity LLE Liquid-Liquid Extraction ChooseMethod->LLE Established Method Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) QuEChERS->Analysis SPE->Analysis LLE->Analysis Result Final Result: This compound Concentration Analysis->Result

Caption: Decision logic for selecting a sample preparation method.

References

Application Notes and Protocols for In Vitro Assay of Edifenphos Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos is an organophosphate fungicide that exhibits neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent adverse effects.[4][5] This document provides detailed application notes and protocols for conducting an in vitro assay to determine the inhibitory effect of this compound on acetylcholinesterase activity. The described method is based on the widely used Ellman's assay.

Principle of the Assay

The in vitro assay for measuring acetylcholinesterase inhibition by this compound is based on the Ellman's method. This colorimetric assay quantifies the activity of AChE by measuring the rate of formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The reaction involves the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863). The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield TNB, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the determination of the inhibitor's potency.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Selected Organophosphates against Acetylcholinesterase (AChE)

CompoundAChE SourceIC50 (µM)
This compoundNot AvailableNot Available
ChlorpyrifosHuman Red Blood Cell0.12[6]
MonocrotophosHuman Red Blood Cell0.25[6]
ProfenofosHuman Red Blood Cell0.35[6]
AcephateHuman Red Blood Cell4.0[6]

Table 2: Kinetic Parameters of Acetylcholinesterase Inhibition by Organophosphates

CompoundAChE SourceType of InhibitionK_m (mM)V_max (µmol/min/mg)K_i (nM)
This compoundNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Paraoxon (B1678428)Human RecombinantIrreversible--k_i = 0.5 nM⁻¹h⁻¹
Tolserine (B1244227)Human ErythrocytePartial Non-competitive0.08-4.69

Note: The kinetic parameters for different organophosphates can vary significantly based on the specific compound, the source of the enzyme, and the experimental conditions. Kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibitor's affinity for the enzyme (K_i).[8][9][10][11]

Experimental Protocols

This section provides a detailed protocol for determining the in vitro inhibition of acetylcholinesterase by this compound using a 96-well plate-based Ellman's assay.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO) or methanol)[3][12]

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettes

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

  • ATCh Solution (10 mM): Dissolve an appropriate amount of ATCh in deionized water to achieve a final concentration of 10 mM. Prepare this solution fresh daily.

  • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO or methanol.[3][12] Subsequent dilutions should be made in the phosphate buffer to the desired concentrations for the assay. Ensure the final solvent concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

Assay Procedure
  • Plate Setup:

    • Blank: 190 µL of phosphate buffer + 10 µL of ATCh solution.

    • Control (100% Activity): 170 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of solvent (the same solvent used for this compound).

    • Test Sample (with Inhibitor): 160 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of this compound solution at various concentrations.

  • Pre-incubation:

    • Add the phosphate buffer, AChE solution, and either the solvent (for the control) or the this compound solution (for the test samples) to the respective wells of the 96-well plate.

    • Mix gently and incubate the plate for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • To each well (except the blank), add 10 µL of the DTNB solution.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCh solution to all wells.

  • Measurement:

    • Immediately after adding the ATCh, start measuring the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a period of 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that causes 50% inhibition of AChE activity.

  • For kinetic analysis:

    • Perform the assay with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound).

    • Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the kinetic constants (K_m, V_max, and K_i).[10]

Mandatory Visualizations

Acetylcholinesterase Signaling Pathway

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Vesicle with Acetylcholine (ACh) Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Acetyl_CoA Acetyl_CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline Choline Choline->ChAT Choline_Uptake Choline Transporter Choline->Choline_Uptake Reuptake ChAT->ACh_Vesicle Synthesis ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor->Postsynaptic_Neuron Signal Transduction AChE->Choline Acetate Acetate AChE->Acetate Choline_Uptake->Presynaptic_Neuron This compound This compound (Inhibitor) This compound->AChE Inhibits

Caption: Acetylcholinesterase signaling pathway and its inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, AChE, ATCh, DTNB) Dispense_Reagents Dispense Buffer, AChE, and this compound/Solvent Prepare_Reagents->Dispense_Reagents Prepare_this compound Prepare this compound Stock & Dilutions Prepare_this compound->Dispense_Reagents Pre_incubate Pre-incubate Dispense_Reagents->Pre_incubate Add_DTNB_ATCh Add DTNB and ATCh to start reaction Pre_incubate->Add_DTNB_ATCh Measure_Absorbance Kinetic Measurement of Absorbance at 412 nm Add_DTNB_ATCh->Measure_Absorbance Calculate_Rate Calculate Reaction Rates (ΔAbs/min) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk/Dixon Plots) Calculate_Rate->Kinetic_Analysis Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

References

Application Notes and Protocols: Edifenphos Dose-Response Study in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting a dose-response study of the organophosphate fungicide, edifenphos, in a rat model. The protocols outlined below are based on established OECD guidelines and current scientific literature to assess the potential neurotoxicity, hepatotoxicity, and genotoxicity of this compound.

Introduction

This compound is an organothiophosphate fungicide used to control fungal diseases in rice cultivation.[1] Like other organophosphates, its primary mechanism of toxicity in mammals involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] Beyond its neurotoxic potential, studies have indicated that this compound can also induce hepatotoxicity and genotoxicity, likely through the induction of oxidative stress and apoptosis.[4][5][6][7]

This document details a proposed 28-day repeated dose oral toxicity study in rats, designed to establish a clear dose-response relationship for this compound and to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Experimental Design

This study is designed in accordance with the OECD Guideline for the Testing of Chemicals, Section 4, No. 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents.[8][9][10][11][12]

Animal Model
  • Species: Wistar rats

  • Age: Young adults (approximately 8-9 weeks old at the start of dosing)

  • Sex: Equal numbers of males and females (10 per sex per group)

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the start of the study.

Dose Selection and Administration

The dose levels are selected based on the known acute oral LD50 of this compound in rats, which is approximately 100 mg/kg body weight, and previous subchronic studies.[2] A study by Poul (1983) identified a NOAEL of 10 mg/kg/day in rats.[13]

Table 1: Proposed Dose Groups for this compound 28-Day Rat Study

GroupDose Level (mg/kg/day)Number of Animals (Male)Number of Animals (Female)Rationale
10 (Vehicle Control)1010To establish baseline parameters.
251010Below the previously reported NOAEL.
3151010Around the previously reported NOAEL.
4451010Expected to produce observable toxic effects.
  • Vehicle: Corn oil

  • Route of Administration: Oral gavage

  • Frequency: Daily for 28 consecutive days

  • Volume: The volume administered should not exceed 10 mL/kg body weight and should be adjusted based on the most recent body weight measurement.

Experimental Workflow

The following diagram illustrates the key phases of the proposed 28-day dose-response study.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase (28 days) cluster_post Post-Dosing Phase acclimation Acclimation (7 days) randomization Randomization into Dose Groups acclimation->randomization baseline Baseline Measurements (Body Weight, Food/Water Intake) randomization->baseline dosing Daily Oral Gavage with this compound baseline->dosing clinical_obs Daily Clinical Observations dosing->clinical_obs bw_food Weekly Body Weight and Food/Water Intake dosing->bw_food necropsy Necropsy and Organ Weight Measurement bw_food->necropsy blood Blood Collection (Hematology, Clinical Chemistry, AChE) necropsy->blood tissue Tissue Collection (Histopathology, Genotoxicity) necropsy->tissue G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Overstimulation Receptor Overstimulation Receptor->Overstimulation This compound This compound Inhibition This compound->Inhibition Inhibition->AChE Inhibition Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Bax Bax Upregulation Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application of Edifenphos in Rice Blast Disease Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos (O-ethyl S,S-diphenyl phosphorodithioate) is an organophosphate fungicide that has been utilized in the control of rice blast disease, caused by the ascomycetous fungus Magnaporthe oryzae (anamorph Pyricularia oryzae). Understanding its mechanism of action and having access to detailed experimental protocols are crucial for its effective study and for the development of new antifungal agents. These application notes provide a comprehensive overview of this compound's effects on P. oryzae, including its primary mode of action, and detailed protocols for key biochemical and in vivo assays.

The primary antifungal action of this compound is the inhibition of phosphatidylcholine (PC) biosynthesis.[1][2] PC is a major component of fungal cell membranes, and its disruption leads to compromised membrane integrity and ultimately, cell death. Specifically, this compound targets and inhibits the enzyme phospholipid N-methyltransferase, which is responsible for the methylation of phosphatidylethanolamine (B1630911) (PE) to form PC.[1][2] A secondary effect observed is the inhibition of chitin (B13524) synthesis, which is likely an indirect consequence of the disruption of PC biosynthesis, as chitin synthase is a membrane-bound enzyme whose activity is dependent on the phospholipid environment.[3][4]

Data Presentation

The efficacy of this compound against Pyricularia oryzae and other fungi has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Efficacy of this compound on Fungal Growth and Phosphatidylcholine (PC) Content

Fungal SpeciesParameterED50 ValueReference
Pyricularia oryzaeMycelial Growth Inhibition7 µM[3][4]
Pyricularia oryzaeReduction in PC Content6 µM[3][4]
Botrytis fabaeMycelial Growth Inhibition25 µM[3][4]
Botrytis fabaeReduction in PC Content95 µM[3][4]
Fusarium graminearumMycelial Growth Inhibition190 µM[3][4]
Fusarium graminearumReduction in PC Content350 µM[3][4]

Table 2: Inhibition of Phospholipid N-methyltransferase by this compound in Pyricularia oryzae

ParameterED50 ValueReference
Phospholipid N-methyltransferase Inhibition13 ppm[1][2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

edifenphos_mechanism cluster_membrane Fungal Cell Membrane cluster_consequences Downstream Effects PE Phosphatidylethanolamine (PE) PNMT Phospholipid N-methyltransferase PE->PNMT PC Phosphatidylcholine (PC) Membrane_Integrity Decreased Membrane Integrity PC->Membrane_Integrity PNMT->PC SAH S-adenosyl- homocysteine (SAH) PNMT->SAH 3x SAM S-adenosyl- methionine (SAM) SAM->PNMT This compound This compound This compound->PNMT Inhibits Chitin_Synthase Chitin Synthase (Membrane-bound) Membrane_Integrity->Chitin_Synthase Affects Activity Fungal_Growth Inhibition of Fungal Growth Membrane_Integrity->Fungal_Growth Chitin_Synthesis Decreased Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Chitin_Synthesis->Fungal_Growth

Caption: Mechanism of this compound action in Pyricularia oryzae.

Experimental Workflow: In Vitro and In Vivo Evaluation of this compound

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Culture Culture P. oryzae Poisoned_Food Poisoned Food Assay (Mycelial Growth) Culture->Poisoned_Food Radiolabel_PC Radiolabeling Assay (PC Biosynthesis) Culture->Radiolabel_PC Enzyme_Assay Enzyme Assays (PNMT & Chitin Synthase) Culture->Enzyme_Assay Disease_Assess Disease Assessment Grow_Rice Grow Rice Seedlings Inoculation Inoculate Rice Plants Grow_Rice->Inoculation Spore_Suspension Prepare P. oryzae Spore Suspension Spore_Suspension->Inoculation Fungicide_App Apply this compound Inoculation->Fungicide_App Fungicide_App->Disease_Assess

References

Application Notes and Protocols for Studying Edifenphos Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Edifenphos is an organophosphate fungicide that has been utilized in agriculture to control a range of fungal diseases, most notably rice blast caused by Pyricularia oryzae (syn. Magnaporthe oryzae). Its primary mode of action is the inhibition of phosphatidylcholine (PC) biosynthesis, a crucial component of fungal cell membranes. The emergence of resistance to this compound in fungal pathogen populations poses a significant threat to its efficacy and underscores the need for a comprehensive understanding of the underlying resistance mechanisms.

These application notes provide a detailed overview of the mechanisms of this compound resistance, methodologies for its study, and protocols for key experiments. The information presented here is intended to guide researchers in monitoring resistance, elucidating molecular and biochemical pathways, and developing strategies to mitigate the impact of resistance.

Mechanisms of this compound Action and Resistance

This compound specifically interferes with the transmethylation reaction of S-adenosyl-L-methionine, a critical step in the biosynthesis of phosphatidylcholine. This disruption of PC synthesis leads to impaired cell membrane integrity and function, ultimately inhibiting fungal growth.

While the specific molecular mechanisms of acquired resistance to this compound are not as extensively characterized as for some other fungicides, resistance in fungal pathogens to fungicides, in general, can arise through several key mechanisms:

  • Target Site Modification: Alterations in the protein target of the fungicide can reduce its binding affinity. For this compound, this could involve mutations in the enzymes involved in the phosphatidylcholine biosynthesis pathway.

  • Overexpression of the Target Enzyme: An increase in the production of the target enzyme can titrate out the fungicide, requiring higher concentrations for effective inhibition.

  • Increased Efflux of the Fungicide: Upregulation of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, can actively remove the fungicide from the fungal cell, reducing its intracellular concentration.

  • Metabolic Detoxification: The fungus may evolve or upregulate enzymes that can metabolize and detoxify the fungicide into less harmful compounds.

  • Activation of Stress Response Signaling Pathways: Fungi possess intricate signaling networks that allow them to adapt to environmental stresses, including exposure to fungicides. Pathways such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathways are known to be activated in response to cell membrane and cell wall stress, and their activation can contribute to fungicide tolerance. While a direct link to this compound resistance is yet to be fully elucidated, it represents a probable mechanism of reduced susceptibility.

Data Presentation: Quantitative Analysis of this compound Susceptibility

The following tables summarize the effective dose (ED50) of this compound required to inhibit mycelial growth and phosphatidylcholine (PC) biosynthesis in various fungal pathogens. This data is crucial for establishing baseline sensitivity and identifying resistant isolates.

Table 1: ED50 of this compound for Mycelial Growth Inhibition

Fungal SpeciesED50 (µM)Citation
Pyricularia oryzae7[1]
Botrytis fabae25[1]
Fusarium graminearum190[1]

Table 2: ED50 of this compound for Phosphatidylcholine (PC) Biosynthesis Inhibition

Fungal SpeciesED50 (µM)Citation
Pyricularia oryzae6[1]
Botrytis fabae95[1]
Fusarium graminearum350[1]

Experimental Protocols

Fungicide Sensitivity Testing: Determination of EC50 Values

This protocol details the determination of the 50% effective concentration (EC50) of this compound required to inhibit the mycelial growth of a fungal pathogen.

Materials:

  • Pure culture of the fungal isolate

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in acetone (B3395972) or DMSO)

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Ensure the final concentration of the solvent is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1%).

    • Pour the amended and control (solvent only) PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a 7-10 day old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Data Collection:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate daily or at a fixed time point (e.g., after 5-7 days) when the colony on the control plate has reached a significant size but has not covered the entire plate.

  • Calculation of EC50:

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a non-linear regression analysis (log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the EC50 value.

In Vitro Phosphatidylcholine (PC) Biosynthesis Assay

This biochemical assay measures the effect of this compound on the biosynthesis of phosphatidylcholine in fungal cells.

Materials:

  • Fungal mycelia (grown in liquid culture)

  • This compound

  • Radioactive precursor (e.g., [methyl-¹⁴C]-methionine or [methyl-³H]-choline)

  • Tris-HCl buffer

  • Chloroform (B151607)

  • Methanol (B129727)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and solvents (e.g., chloroform:methanol:acetic acid:water)

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal isolate in a suitable liquid medium to the mid-logarithmic phase.

    • Harvest the mycelia by filtration and wash with sterile water.

    • Resuspend a known amount of mycelia in fresh liquid medium.

    • Add different concentrations of this compound to the mycelial suspensions and incubate for a defined period (e.g., 1-2 hours). Include a solvent control.

  • Radiolabeling:

    • Add the radioactive precursor (e.g., [methyl-¹⁴C]-methionine) to each suspension and incubate for another defined period (e.g., 1-3 hours) to allow for incorporation into newly synthesized PC.

  • Lipid Extraction:

    • Terminate the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to the mycelial suspension.

    • Homogenize the mixture to ensure complete cell lysis and lipid extraction.

    • Separate the organic (lipid-containing) and aqueous phases by centrifugation.

  • Quantification of Total PC Synthesis:

    • Take an aliquot of the organic phase, evaporate the solvent, and add liquid scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter to determine the total incorporation of the radiolabel into lipids.

  • Separation and Quantification of Phosphatidylcholine:

    • Spot the remaining organic phase onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate the different lipid classes.

    • Visualize the lipid spots (e.g., using iodine vapor or a phosphorimager for radioactive spots).

    • Scrape the silica (B1680970) gel corresponding to the phosphatidylcholine spot into a scintillation vial.

    • Add liquid scintillation cocktail and measure the radioactivity to quantify the amount of newly synthesized PC.

  • Data Analysis:

    • Calculate the percentage of inhibition of PC biosynthesis for each this compound concentration relative to the control.

    • Determine the ED50 value for PC biosynthesis inhibition as described in the fungicide sensitivity testing protocol.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to analyze the expression levels of genes potentially involved in this compound resistance, such as those encoding efflux pumps or enzymes in the PC biosynthesis pathway.

Materials:

  • Fungal mycelia (treated with and without this compound)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (SYBR Green or probe-based)

  • qRT-PCR instrument

  • Primers for target genes and a reference gene (e.g., actin, tubulin, or GAPDH)

Procedure:

  • Fungal Treatment and RNA Extraction:

    • Expose fungal cultures to a sub-lethal concentration of this compound for a specific duration. Include an untreated control.

    • Harvest the mycelia, freeze immediately in liquid nitrogen, and grind to a fine powder.

    • Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

    • Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes in the this compound-treated samples compared to the untreated control. Normalize the expression of the target genes to the expression of the reference gene.

Visualization of Pathways and Workflows

Signaling Pathways Potentially Involved in this compound Resistance

The following diagram illustrates potential signaling pathways that could be involved in the fungal response to this compound, leading to tolerance or resistance. These are general stress response pathways that are often implicated in fungicide resistance.

G Potential Signaling Pathways in this compound Resistance cluster_stress Cellular Stress cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway cluster_response Cellular Response This compound This compound Inhibition of PC Biosynthesis Inhibition of PC Biosynthesis This compound->Inhibition of PC Biosynthesis Membrane Stress Membrane Stress Inhibition of PC Biosynthesis->Membrane Stress PKC1 PKC1 Membrane Stress->PKC1 Activates SSK1 SSK1 Membrane Stress->SSK1 Activates BCK1 BCK1 PKC1->BCK1 MKK1/2 MKK1/2 BCK1->MKK1/2 SLT2 (MAPK) SLT2 (MAPK) MKK1/2->SLT2 (MAPK) Gene Expression Changes Gene Expression Changes SLT2 (MAPK)->Gene Expression Changes SSK2/22 SSK2/22 SSK1->SSK2/22 PBS2 PBS2 SSK2/22->PBS2 HOG1 (MAPK) HOG1 (MAPK) PBS2->HOG1 (MAPK) HOG1 (MAPK)->Gene Expression Changes Cell Wall Reinforcement Cell Wall Reinforcement Gene Expression Changes->Cell Wall Reinforcement Increased Efflux Pump Activity Increased Efflux Pump Activity Gene Expression Changes->Increased Efflux Pump Activity

Caption: Potential signaling pathways activated by this compound-induced membrane stress.

Experimental Workflow for Studying this compound Resistance

This workflow outlines the key steps for investigating this compound resistance in a fungal pathogen.

G Workflow for this compound Resistance Study Isolate Collection Isolate Collection Fungicide Sensitivity Screening (EC50) Fungicide Sensitivity Screening (EC50) Isolate Collection->Fungicide Sensitivity Screening (EC50) Selection of Resistant and Sensitive Isolates Selection of Resistant and Sensitive Isolates Fungicide Sensitivity Screening (EC50)->Selection of Resistant and Sensitive Isolates Biochemical Assays (PC Biosynthesis) Biochemical Assays (PC Biosynthesis) Selection of Resistant and Sensitive Isolates->Biochemical Assays (PC Biosynthesis) Molecular Analysis (qRT-PCR, Sequencing) Molecular Analysis (qRT-PCR, Sequencing) Selection of Resistant and Sensitive Isolates->Molecular Analysis (qRT-PCR, Sequencing) Data Analysis and Interpretation Data Analysis and Interpretation Biochemical Assays (PC Biosynthesis)->Data Analysis and Interpretation Molecular Analysis (qRT-PCR, Sequencing)->Data Analysis and Interpretation

Caption: A streamlined workflow for investigating this compound resistance.

Logical Relationship of Resistance Mechanisms

The following diagram illustrates the potential interplay between different mechanisms that can contribute to an overall this compound-resistant phenotype.

G Interplay of this compound Resistance Mechanisms Target Site Alteration Target Site Alteration This compound Resistance Phenotype This compound Resistance Phenotype Target Site Alteration->this compound Resistance Phenotype Directly contributes to Increased Efflux Increased Efflux Reduced Intracellular Fungicide Concentration Reduced Intracellular Fungicide Concentration Increased Efflux->Reduced Intracellular Fungicide Concentration Metabolic Detoxification Metabolic Detoxification Metabolic Detoxification->Reduced Intracellular Fungicide Concentration Stress Response Activation Stress Response Activation Stress Response Activation->this compound Resistance Phenotype Enhances tolerance and contributes to Reduced Intracellular Fungicide Concentration->this compound Resistance Phenotype Leads to

Caption: Logical relationships between various this compound resistance mechanisms.

References

Application Notes and Protocols for Laboratory Efficacy Testing of Edifenphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols for determining the in vitro efficacy of Edifenphos, an organophosphate fungicide. The methodologies outlined below are designed to assess both the overall antifungal activity and the specific inhibitory effects on its primary molecular targets.

Introduction

This compound (O-ethyl S,S-diphenyl phosphorodithioate) is a systemic fungicide primarily used to control fungal diseases in rice, most notably rice blast caused by Pyricularia oryzae. Its antifungal activity stems from a dual mechanism of action: the primary mode is the inhibition of phosphatidylcholine (PC) biosynthesis, a crucial component of fungal cell membranes. A secondary mechanism involves the non-competitive inhibition of chitin (B13524) synthase, an enzyme essential for cell wall integrity.[1][2][3][4][5][6] This document details standardized laboratory protocols to quantify the efficacy of this compound against target filamentous fungi.

Data Presentation

The following tables summarize key quantitative data related to the efficacy of this compound against various fungal species.

Table 1: In Vitro Antifungal Activity of this compound (ED50 for Colony Growth)

Fungal SpeciesED50 (µM)Reference
Pyricularia oryzae7[2][7]
Botrytis fabae25[2][7]
Fusarium graminearum190[2][7]

Table 2: Inhibition of Phosphatidylcholine (PC) Biosynthesis by this compound

Fungal SpeciesConcentration for 50% Reduction in PC Content (µM)Reference
Pyricularia oryzae6[2][7]
Botrytis fabae95[2][7]
Fusarium graminearum350[2][7]

Table 3: In Vitro Chitin Synthase Inhibition by this compound

Fungal SpeciesApparent Ki (µM)Inhibition TypeReference
Fusarium graminearum50Non-competitive[1][8]
Pyricularia oryzae~50Non-competitive[7]
Botrytis fabae~50Non-competitive[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[9]

1. Materials:

  • This compound

  • Target fungal strain (e.g., Pyricularia oryzae)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Sterile water

  • Dimethyl sulfoxide (B87167) (DMSO)

2. Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to create a working stock solution.

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days, or until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing Tween 80 and gently scraping the surface.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium using a hemocytometer.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of the microtiter plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 28-35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as observed visually.

Protocol 2: Radial Growth Inhibition Assay on Agar

This method provides a visual and quantifiable measure of fungal growth inhibition.

1. Materials:

  • This compound

  • Target fungal strain

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • DMSO

2. Procedure:

  • Preparation of Medicated Agar:

    • Prepare a stock solution of this compound in DMSO.

    • Autoclave PDA and cool to 45-50°C.

    • Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a control plate containing an equivalent amount of DMSO without this compound.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared agar plate.

  • Incubation: Incubate the plates at 25-28°C.

  • Data Collection:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate has reached the edge of the plate.

    • Calculate the percentage of growth inhibition using the following formula:

      • Percentage Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • ED50 Determination: The ED50 (the concentration of this compound that inhibits fungal growth by 50%) can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Protocol 3: Assay for Inhibition of Phosphatidylcholine (PC) Biosynthesis

This protocol is a conceptual outline based on published research and may require optimization.[4]

1. Materials:

  • Target fungal strain

  • This compound

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • L-[methyl-¹⁴C]methionine (radiolabeled precursor)

  • Scintillation vials and scintillation fluid

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) equipment

2. Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungus in liquid medium to the mid-logarithmic phase.

    • Aliquot the culture and treat with various concentrations of this compound. Include an untreated control.

  • Radiolabeling: Add L-[methyl-¹⁴C]methionine to each culture and incubate for a defined period to allow for incorporation into newly synthesized phospholipids.

  • Lipid Extraction:

    • Harvest the mycelia by filtration.

    • Extract total lipids from the mycelia using a standard method (e.g., Bligh-Dyer extraction).

  • Separation and Quantification of Phosphatidylcholine:

    • Separate the extracted lipids by TLC using a solvent system appropriate for phospholipid separation.

    • Identify the spot corresponding to phosphatidylcholine (co-migration with a PC standard).

    • Scrape the PC spot from the TLC plate into a scintillation vial.

  • Data Analysis:

    • Quantify the radioactivity in the PC fraction using a scintillation counter.

    • Compare the radioactivity in the PC fraction of the this compound-treated samples to the untreated control to determine the percentage inhibition of PC biosynthesis.

Protocol 4: Chitin Synthase Activity Assay

This protocol is a generalized in vitro assay to measure the direct effect of this compound on chitin synthase activity.[1][8]

1. Materials:

  • Target fungal strain

  • This compound

  • UDP-N-acetyl-D-[¹⁴C]glucosamine (radiolabeled substrate)

  • Enzyme extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing digitonin (B1670571) and protease inhibitors)

  • Glass fiber filters

  • Scintillation counter

2. Procedure:

  • Preparation of Microsomal Fraction (Enzyme Source):

    • Grow the fungus in liquid culture and harvest the mycelia.

    • Disrupt the cells (e.g., by grinding with glass beads) in extraction buffer.

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the microsomal fraction, which contains the membrane-bound chitin synthase. Resuspend the pellet in a suitable buffer.

  • Enzyme Assay:

    • Set up reaction tubes containing the microsomal fraction, assay buffer, and various concentrations of this compound (and a no-inhibitor control).

    • Initiate the reaction by adding the radiolabeled substrate, UDP-N-acetyl-D-[¹⁴C]glucosamine.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Quantification of Chitin Synthesis:

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Filter the reaction mixture through glass fiber filters to capture the insoluble [¹⁴C]-chitin product.

    • Wash the filters to remove unreacted substrate.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of chitin synthase activity in the presence of different concentrations of this compound.

    • Determine the percentage inhibition and, if desired, calculate kinetic parameters such as the Ki.

Visualizations

Edifenphos_Efficacy_Testing_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis A Prepare this compound Stock Solutions D Protocol 1: Broth Microdilution Assay A->D E Protocol 2: Radial Growth Inhibition Assay A->E F Protocol 3: Phosphatidylcholine Biosynthesis Assay A->F G Protocol 4: Chitin Synthase Activity Assay A->G B Culture Target Fungus (e.g., P. oryzae) C Prepare Fungal Inoculum (Spores/Mycelia) B->C C->D C->E C->F C->G H Determine MIC D->H I Calculate % Inhibition & ED50 E->I J Quantify Inhibition of PC Biosynthesis F->J K Determine Inhibition of Chitin Synthase G->K

Caption: Experimental workflow for testing this compound efficacy.

Edifenphos_Mechanism_of_Action cluster_membrane Cell Membrane Synthesis cluster_wall Cell Wall Synthesis This compound This compound PC_Bio Phosphatidylcholine Biosynthesis This compound->PC_Bio Inhibits (Primary) Chitin_Synthase Chitin Synthase This compound->Chitin_Synthase Inhibits (Secondary) Membrane Fungal Cell Membrane Integrity PC_Bio->Membrane Essential Component Chitin Chitin Synthesis Chitin_Synthase->Chitin Wall Fungal Cell Wall Integrity Chitin->Wall Structural Component Fungus_Death Fungal Growth Inhibition & Cell Death Inhibition_Node->Fungus_Death Disruption Leads To

Caption: Signaling pathway of this compound's antifungal action.

References

Application Notes and Protocols for Edifenphos Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation, storage, and quality control of Edifenphos analytical standards. Adherence to these protocols is crucial for ensuring the accuracy and reliability of analytical data in research and development settings.

Introduction

This compound (O-ethyl S,S-diphenyl phosphorodithioate) is an organophosphate fungicide used to control various fungal diseases in rice.[1][2] Accurate quantification of this compound in experimental and environmental samples requires a well-characterized analytical standard. These notes outline the necessary procedures for preparing and maintaining the integrity of this compound standards.

Physicochemical Properties and Safety

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC14H15O2PS2[1]
Molecular Weight310.37 g/mol [1]
CAS Number17109-49-8[1]
AppearanceYellow to brown liquid with a characteristic odor.[3]
Solubility (at 20°C)Readily soluble in methanol, acetone, benzene, xylene, carbon tetrachloride, and dioxane. Soluble in n-hexane (20-50 g/L), dichloromethane, isopropanol, and toluene (B28343) (200 g/L). Sparingly soluble in heptane. Water solubility is 56 mg/L.[1]
StabilityStable in neutral media. Hydrolyzes in strong acids and alkalis. Degradable in the presence of light. At 25°C, the half-life is 19 days at pH 7 and 2 days at pH 9.[1][4]

Safety Precautions: this compound is moderately toxic to mammals and is a neurotoxin.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

Preparation of Analytical Standard Solutions

The following protocol describes the preparation of a primary stock solution and subsequent working standards.

Materials and Equipment
  • This compound analytical standard (neat, purity ≥97%)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Gastight syringes or calibrated micropipettes

  • High-purity solvents (e.g., acetonitrile, methanol, toluene)[1][5][6]

  • Amber glass vials with PTFE-lined caps

Protocol for Preparation of Stock Solution (e.g., 1000 µg/mL)
  • Select Solvent: Based on solubility data, acetonitrile, methanol, or toluene are suitable solvents.[1][5][6] Acetonitrile is a common choice for chromatographic applications.

  • Weighing: Accurately weigh approximately 10 mg of the neat this compound analytical standard onto a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Dilution: Add a small amount of the selected solvent to dissolve the standard completely. Once dissolved, bring the flask to volume with the solvent.

  • Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.

  • Transfer and Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap to protect it from light.[1][7]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and expiry date.

Protocol for Preparation of Working Solutions
  • Select Concentration Levels: Determine the required concentrations for the working standards based on the expected concentration range of the samples and the sensitivity of the analytical instrument.

  • Serial Dilution: Perform serial dilutions of the stock solution using calibrated micropipettes or gastight syringes and Class A volumetric flasks.

  • Solvent: Use the same solvent as the stock solution for all dilutions.

  • Storage: Store working solutions in properly labeled amber glass vials.

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound analytical standards.

Solution TypeStorage TemperatureLight ProtectionContainerRecommended Storage DurationReference
Neat Standard2-8°C or 0-6°CRequiredOriginal, tightly sealed containerAs per manufacturer's expiry date. Can be up to 2 years if stored correctly.[3]
Stock Solution2-8°CRequired (Amber Vials)Glass with PTFE-lined capUp to 6-12 months (verify periodically)[8]
Working Solutions2-8°CRequired (Amber Vials)Glass with PTFE-lined capPrepare fresh as needed or store for short periods (e.g., up to 1 month).General laboratory practice

Note: this compound is susceptible to degradation by light and hydrolysis in acidic or alkaline conditions.[1] Ensure solvents are neutral and solutions are protected from light.

Quality Control

Regular quality control checks are essential to verify the concentration and purity of the prepared standards.

QC ParameterMethodFrequencyAcceptance CriteriaReference
Purity of Neat StandardHPLC-UV, GC-FIDUpon receipt of new batch≥97%[9][10]
Concentration of Stock SolutionChromatographic analysis against a certified reference material (CRM) or a previously validated standard.Upon preparation and periodically (e.g., every 3-6 months)Within ±5% of the nominal concentration.General laboratory practice
Stability of Working SolutionsAnalysis of a freshly prepared working standard against an aged one.Before use if stored for an extended period.Peak area response should be within ±10% of the fresh standard.General laboratory practice

Visual Representations

Experimental Workflow for Standard Preparation

G Workflow for this compound Standard Preparation cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control weigh 1. Weigh Neat Standard dissolve 2. Dissolve in Solvent weigh->dissolve dilute 3. Dilute to Volume dissolve->dilute homogenize 4. Homogenize Solution dilute->homogenize transfer 5. Transfer to Amber Vial homogenize->transfer label_vial 6. Label Vial transfer->label_vial store 7. Store at 2-8°C label_vial->store qc_check 8. Verify Concentration store->qc_check

Caption: Workflow for this compound Standard Preparation

Logical Relationships for Storage and Handling

G Key Considerations for this compound Standard Stability cluster_conditions Storage Conditions cluster_factors Degradation Factors This compound This compound Standard temp Temperature (2-8°C) This compound->temp Store at light Light (Protect) This compound->light Protect from container Container (Amber Glass) This compound->container Store in hydrolysis Hydrolysis (Avoid Strong Acids/Alkalis) This compound->hydrolysis Susceptible to photodegradation Photodegradation This compound->photodegradation Susceptible to

Caption: Key Considerations for this compound Standard Stability

References

Application Note: Quantification of Edifenphos Residues in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantification of Edifenphos residues in various food matrices. This compound is an organophosphate fungicide used to control fungal diseases in crops, particularly rice. Monitoring its residues in food products is crucial for ensuring consumer safety and regulatory compliance. This application note details robust analytical methodologies, including sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by determination using Gas Chromatography with a Flame Photometric Detector (GC-FPD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols, data presentation, and validation parameters are provided to assist researchers and analytical scientists in the accurate determination of this compound residues.

Introduction

This compound (O-ethyl S,S-diphenyl phosphorodithioate) is an effective fungicide used to protect crops like rice from diseases such as blast, ear blight, and stem rot.[1] However, its potential toxicity necessitates the monitoring of its residue levels in food commodities to ensure they do not exceed the established Maximum Residue Limits (MRLs). This application note presents a validated workflow for the quantification of this compound in food products, with a primary focus on rice and its processed fractions. The methodologies described are based on widely accepted analytical techniques, ensuring high sensitivity, selectivity, and reliability.

Analytical Workflow Overview

The overall workflow for the analysis of this compound residues involves sample preparation to extract the analyte from the complex food matrix, followed by instrumental analysis for detection and quantification. The QuEChERS method is highlighted for sample preparation due to its efficiency and effectiveness.[2][3][4][5] For instrumental analysis, both GC-FPD and LC-MS/MS are presented as suitable techniques.

Edifenphos_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Homogenization 1. Sample Homogenization (e.g., grinding, blending) Extraction 2. Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup GC_FPD GC-FPD Analysis Cleanup->GC_FPD Option A LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Option B Quantification 4. Quantification (Calibration Curve) GC_FPD->Quantification LC_MSMS->Quantification Reporting 5. Reporting Results (mg/kg) Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound residues in various food matrices, primarily focusing on rice as reported in supervised trials.

Table 1: this compound Residue Levels in Different Rice Fractions

Rice FractionResidue Range (mg/kg)Average Residue (mg/kg)Reference
Rough Rice (in husk)0.068 - 2.80-[6]
Hulled Rice<0.005 - 0.0740.015 - 0.047[6]
Polished Rice<0.005 - 0.0160.005 - 0.010[6]
Rice Bran-0.14 - 0.43[6]
Chaff--[6]

Data compiled from supervised trials in Japan. Residue levels can vary based on application rates and pre-harvest intervals.

Table 2: Maximum Residue Limits (MRLs) for this compound

CommodityMRL (mg/kg)Reference
Rice (in husk)0.2[7]
Rice (hulled)0.1[6][7]
Rice (polished)0.02[6]
Drupe0.5[7]
Tea0.05[7]
Other0.01[7]

*Temporary MRL. MRLs are subject to change and vary by jurisdiction.

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a generalized version of the QuEChERS method and may require optimization for specific food matrices.[2][3][4][5]

4.1.1. Reagents and Materials

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

  • High-speed homogenizer or blender

  • Centrifuge

4.1.2. Extraction Procedure

  • Homogenization: Weigh 10-15 g of a representative homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous MgSO₄ and NaCl (commonly in a pre-packaged salt mixture).

  • Extraction: Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes. The upper layer is the acetonitrile extract.

4.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing PSA, C18, and MgSO₄. For pigmented samples, GCB may also be included.

  • Shaking: Shake the d-SPE tube for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The supernatant is the final extract. It can be directly analyzed by GC or diluted for LC analysis.

Instrumental Analysis: GC-FPD

4.2.1. Instrumentation

  • Gas chromatograph equipped with a Flame Photometric Detector (FPD) with a phosphorus filter.

  • Capillary column: A non-polar or medium-polarity column such as DB-5MS or equivalent is suitable.

4.2.2. GC-FPD Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 40°C/min to 170°C

    • Ramp 2: 10°C/min to 310°C, hold for 2.25 min

  • Detector Temperature: 250 - 300 °C

4.2.3. Quantification

  • Prepare a matrix-matched calibration curve to compensate for matrix effects.

  • The limit of detection (LOD) for this compound using this method is typically in the range of 0.005 - 0.01 mg/kg.[6]

Instrumental Analysis: LC-MS/MS

4.3.1. Instrumentation

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column is commonly used.

4.3.2. LC-MS/MS Conditions

  • Mobile Phase A: Water with 2 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 2 mM ammonium formate

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5-10 µL

  • Gradient Elution:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: 40-100% B

    • 3.0-4.0 min: 100% B

    • 4.0-4.1 min: 100-40% B

    • 4.1-5.0 min: 40% B

  • Ionization Mode: Positive ESI

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound should be optimized.

4.3.3. Quantification

  • A matrix-matched or solvent-based calibration curve with an internal standard can be used.

  • LC-MS/MS offers high sensitivity, with LODs typically at or below 0.01 mg/kg.[8][9]

Method Validation

The analytical methods should be validated according to internationally recognized guidelines (e.g., SANCO/12495/2011). Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standards at different concentrations.

  • Accuracy (Recovery): Determined by analyzing spiked blank samples at various concentration levels. Mean recoveries should be within 70-120%.[10]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should typically be ≤20%.[10]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.

Conclusion

The methodologies presented in this application note provide a robust framework for the quantification of this compound residues in food products. The combination of the QuEChERS sample preparation method with either GC-FPD or LC-MS/MS analysis allows for the accurate and sensitive determination of this compound, ensuring that food products meet regulatory standards and are safe for consumption. Proper method validation is essential to guarantee the reliability of the analytical results.

References

Application Notes and Protocols for Edifenphos in Environmental Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos (O-ethyl S,S-diphenyl phosphorodithioate) is an organophosphate fungicide previously used to control fungal diseases in rice crops.[1][2] As an organophosphorus compound, its primary mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.[1] Beyond its neurotoxic effects, environmental toxicology studies have revealed that this compound can induce oxidative stress, cause genotoxicity, and potentially act as an endocrine disruptor.[4][5][6] These multifaceted toxicological endpoints make this compound a significant subject of study for understanding the broader environmental and health impacts of organophosphate pesticides.

These application notes provide a comprehensive overview of the methodologies used to investigate the toxicological effects of this compound, including detailed protocols for key experiments and a summary of quantitative data from published studies. The information is intended to guide researchers in designing and conducting their own environmental toxicology assessments of this compound and similar compounds.

Quantitative Toxicological Data for this compound

The following tables summarize key quantitative data regarding the toxicological effects of this compound.

Table 1: Acetylcholinesterase Inhibition

ParameterValueSpecies/SystemReference
IC₅₀1.05 x 10⁻⁶ MRat Brain Homogenate[3]

Table 2: Acute Toxicity

EndpointValueSpeciesRouteReference
LD₅₀340 mg/kgRat (Male)Oral[3]
LD₅₀212 mg/kgRat (Male)Oral[3]
ED₅₀ (PFC Suppression)1.48 x 10⁻² µMBolti Fish (Tilapia nilotica)in vitro[7]

Table 3: Oxidative Stress and Genotoxicity

EndpointObservationSpecies/SystemReference
Reactive Oxygen Species (ROS)Generation of ROS acts as an upstream signal for DNA damage and apoptosis.Human Peripheral Blood Lymphocytes[4][5]
Lipid PeroxidationInducedMice[8]
DNA DamageInducedHuman Peripheral Blood Lymphocytes[5]
ApoptosisInduced via mitochondrial dysfunction and caspase activation.Human Peripheral Blood Lymphocytes, Rat Hepatocytes[5][9]

Table 4: Endocrine Disruption Potential

EndpointObservationReference
Estrogen Receptor (ER) BindingLow affinity predicted.[10]
Androgen Receptor (AR) BindingNo specific quantitative data available. General studies on organophosphates suggest potential for interaction.[11]
SteroidogenesisOrganophosphates, as a class, can interfere with steroid hormone biosynthesis. Specific quantitative data for this compound is limited.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method for determining AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (AChI) solution (75 mM in deionized water)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Tissue homogenate (e.g., brain tissue) or purified AChE

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant containing the enzyme.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the enzyme preparation to each well.

  • Add 25 µL of different concentrations of this compound solution (or solvent control) to the respective wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 25 µL of AChI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Experimental Workflow for AChE Inhibition Assay

prep Prepare Reagents (Buffer, DTNB, AChI, this compound) plate Plate Setup in 96-well Plate (Buffer, DTNB, Enzyme) prep->plate homogenize Prepare Enzyme Source (e.g., Tissue Homogenate) homogenize->plate add_inhibitor Add this compound (or vehicle control) plate->add_inhibitor preincubate Pre-incubate (10 min) add_inhibitor->preincubate start_reaction Initiate Reaction (Add AChI) preincubate->start_reaction measure Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate plot Determine IC50 calculate->plot

Caption: Workflow for determining acetylcholinesterase (AChE) inhibition by this compound.

Oxidative Stress Biomarker Assays

Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (in DMSO)

  • This compound stock solution

  • Cultured cells (e.g., hepatocytes, lymphocytes)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

  • Alternatively, detach the cells and analyze them by flow cytometry.

  • Express the results as a fold increase in fluorescence intensity compared to the control.

Principle: Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored MDA-TBA adduct, which can be measured spectrophotometrically at 532 nm.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Tissue homogenate or cell lysate

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • Spectrophotometer

Procedure:

  • Homogenize tissue samples or lyse cells in a suitable buffer containing BHT.

  • Precipitate proteins by adding an equal volume of TCA and centrifuge to collect the supernatant.

  • To the supernatant, add TBA solution and incubate at 95°C for 30-60 minutes.

  • Cool the samples on ice to stop the reaction.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the concentration of MDA using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹ cm⁻¹).

  • Express the results as nmol of MDA per mg of protein.

Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide (B77818) radicals generated by a xanthine (B1682287)/xanthine oxidase system. The inhibition of the colorimetric reaction is proportional to the SOD activity.

Materials:

  • Assay buffer (e.g., Tris-HCl or phosphate buffer)

  • Xanthine solution

  • Xanthine oxidase solution

  • Tetrazolium salt solution (e.g., WST-1)

  • Tissue homogenate or cell lysate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare tissue homogenate or cell lysate in a suitable buffer.

  • In a 96-well plate, add the sample, xanthine solution, and tetrazolium salt solution.

  • Initiate the reaction by adding xanthine oxidase.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • A blank reaction without the enzyme source is used to measure the maximum color development.

  • Calculate the percentage of inhibition of the colorimetric reaction by the sample.

  • One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reaction by 50%.

Signaling Pathway of this compound-Induced Oxidative Stress

This compound This compound Mitochondria Mitochondrial Electron Transport Chain This compound->Mitochondria Inhibition ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation (MDA formation) ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Antioxidant_Depletion Depletion of Antioxidants (e.g., GSH) ROS->Antioxidant_Depletion MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Cellular_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage Antioxidant_Depletion->Cellular_Damage MAPK->Cellular_Damage

Caption: this compound induces oxidative stress leading to cellular damage.

Genotoxicity Assays

Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Materials:

  • Microscope slides

  • Normal melting point (NMP) and low melting point (LMP) agarose

  • Lysis solution (high salt, detergent, e.g., Triton X-100, and EDTA)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralizing buffer (e.g., Tris-HCl, pH 7.5)

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Expose cells or organisms to this compound.

  • Prepare a single-cell suspension.

  • Mix the cells with LMP agarose and layer onto a slide pre-coated with NMP agarose.

  • Immerse the slides in cold lysis solution for at least 1 hour.

  • Place the slides in an electrophoresis tank with alkaline buffer and allow the DNA to unwind (e.g., 20-40 minutes).

  • Perform electrophoresis at a low voltage.

  • Neutralize the slides and stain with a fluorescent DNA dye.

  • Visualize the comets under a fluorescence microscope and capture images.

  • Analyze the images using comet scoring software to quantify DNA damage (e.g., % tail DNA, tail length, tail moment).

Principle: Micronuclei (MN) are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of genotoxic damage.

Materials:

  • Test animals (e.g., mice) or cultured cells

  • This compound

  • Fetal bovine serum

  • Giemsa stain

  • Microscope slides

  • Microscope

Procedure (in vivo):

  • Treat animals with this compound (and a positive and negative control) via an appropriate route of administration.

  • After a suitable exposure period (e.g., 24 and 48 hours), collect bone marrow from the femur.

  • Create a cell suspension and prepare smears on microscope slides.

  • Fix and stain the slides with Giemsa.

  • Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.

  • Calculate the frequency of micronucleated PCEs (MNPCEs).

  • Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess cytotoxicity.

Genotoxicity Assessment Workflow

cluster_comet Comet Assay cluster_micronucleus Micronucleus Test Comet_Exposure Cell Exposure to this compound Comet_Embed Embed Cells in Agarose Comet_Exposure->Comet_Embed Comet_Lysis Lysis Comet_Embed->Comet_Lysis Comet_Electrophoresis Alkaline Electrophoresis Comet_Lysis->Comet_Electrophoresis Comet_Stain Stain DNA Comet_Electrophoresis->Comet_Stain Comet_Analyze Analyze Comet Formation (% Tail DNA) Comet_Stain->Comet_Analyze MN_Exposure Animal Exposure to this compound MN_Harvest Harvest Bone Marrow MN_Exposure->MN_Harvest MN_Smear Prepare Smears MN_Harvest->MN_Smear MN_Stain Stain with Giemsa MN_Smear->MN_Stain MN_Score Score MNPCE Frequency MN_Stain->MN_Score

Caption: Workflows for assessing the genotoxicity of this compound.

Endocrine Disruption Assays

Principle: These are competitive binding assays that measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-dihydrotestosterone for AR) for binding to the respective receptor. A decrease in the binding of the radiolabeled ligand indicates that the test compound is binding to the receptor.

Materials:

  • Purified estrogen or androgen receptor (or cytosol preparations from target tissues)

  • Radiolabeled ligand ([³H]-estradiol or [³H]-dihydrotestosterone)

  • Unlabeled ligand (for non-specific binding control)

  • This compound stock solution

  • Assay buffer

  • Method for separating bound and unbound ligand (e.g., hydroxylapatite assay, filter binding assay)

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate the receptor preparation with the radiolabeled ligand in the presence of increasing concentrations of this compound or an unlabeled control ligand.

  • A set of tubes containing a high concentration of the unlabeled ligand is used to determine non-specific binding.

  • After incubation to reach equilibrium, separate the bound and free radiolabeled ligand.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

Principle: The H295R human adrenocortical carcinoma cell line expresses most of the key enzymes required for steroidogenesis. This assay measures the production of steroid hormones (e.g., estradiol (B170435) and testosterone) by these cells after exposure to a test chemical.

Materials:

  • H295R cells

  • Cell culture medium and supplements

  • This compound stock solution

  • Forskolin (B1673556) (to stimulate steroidogenesis)

  • Enzyme-linked immunosorbent assay (ELISA) kits for estradiol and testosterone (B1683101), or LC-MS/MS for hormone quantification.

Procedure:

  • Culture H295R cells in multi-well plates.

  • Expose the cells to various concentrations of this compound in the presence of a stimulant like forskolin for a defined period (e.g., 48 hours).

  • Collect the cell culture medium.

  • Quantify the concentration of estradiol and testosterone (and other relevant steroid hormones) in the medium using ELISA or LC-MS/MS.

  • Compare the hormone levels in the treated wells to the vehicle control wells to determine the effect of this compound on steroid production.

Potential Endocrine Disruption Pathways of this compound

This compound This compound ER Estrogen Receptor (ER) This compound->ER Potential weak binding AR Androgen Receptor (AR) This compound->AR Potential binding Steroidogenesis Steroidogenesis Pathway (Enzyme Inhibition) This compound->Steroidogenesis Hormone_Binding Hormone Binding (Competition) ER->Hormone_Binding AR->Hormone_Binding Gene_Expression Altered Gene Expression Steroidogenesis->Gene_Expression Hormone_Binding->Gene_Expression Physiological_Effects Adverse Physiological Effects (e.g., Reproductive) Gene_Expression->Physiological_Effects

Caption: Potential mechanisms of endocrine disruption by this compound.

Analytical Methods for Environmental Samples

The determination of this compound residues in environmental matrices like soil, water, and sediment is crucial for exposure assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

General Protocol Outline:

  • Sample Preparation:

    • Water: Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE) using a C18 cartridge.

    • Soil/Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent mixture (e.g., acetone/hexane).

  • Extract Cleanup: To remove interfering substances, cleanup steps like gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be necessary.

  • GC-MS Analysis:

    • Inject the concentrated extract into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) for separation.

    • Set the appropriate temperature program for the GC oven.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Use a calibration curve prepared from this compound standards. An internal standard is recommended for improved accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC separates compounds based on their interaction with a stationary phase in a column and a liquid mobile phase. This technique is suitable for less volatile and more polar compounds. The separated compounds are then introduced into a mass spectrometer for detection.

General Protocol Outline:

  • Sample Preparation: Similar to GC-MS, involving LLE or SPE for water samples and solvent extraction for solid samples.

  • LC-MS/MS Analysis:

    • Inject the extract into the LC-MS/MS system.

    • Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with formic acid).

    • Operate the mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Use multiple reaction monitoring (MRM) for high selectivity and sensitivity in complex matrices.

  • Quantification: Use a matrix-matched calibration curve to compensate for matrix effects. An isotopically labeled internal standard is ideal.

Conclusion

The protocols and data presented in these application notes provide a framework for the comprehensive toxicological evaluation of this compound. The primary neurotoxic mechanism via AChE inhibition is well-established. However, the roles of oxidative stress, genotoxicity, and potential endocrine disruption are critical areas of ongoing research to fully understand the environmental risks associated with this and other organophosphate pesticides. The application of the described methodologies will enable researchers to generate robust and comparable data, contributing to a better understanding of the ecotoxicological profile of this compound and informing risk assessment and regulatory decisions.

References

Application Note: Solid-Phase Extraction for the Determination of Edifenphos in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Edifenphos is an organophosphate fungicide and insecticide used in agriculture. Due to its potential toxicity and persistence in aquatic environments, monitoring its presence in water sources is crucial for environmental and public health. Solid-Phase Extraction (SPE) has become a widely adopted technique for the extraction and preconcentration of pesticides like this compound from water samples.[1][2] This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, simplifying the workflow, and improving sample throughput.[1][3] This application note provides a detailed protocol for the extraction of this compound from water samples using SPE, followed by analysis using gas chromatography (GC) or liquid chromatography (LC).

Principle

Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. For this compound in water, a nonpolar sorbent material, such as C18-bonded silica (B1680970) or a polymeric sorbent, is commonly used. The aqueous sample is passed through the SPE cartridge, and the nonpolar this compound partitions from the polar water phase and adsorbs onto the sorbent. Interferences that are more polar pass through the cartridge and are discarded. The retained this compound is then eluted from the sorbent with a small volume of an organic solvent. This process effectively isolates and concentrates the analyte of interest, making it suitable for subsequent chromatographic analysis.

Materials and Reagents
  • SPE Cartridges: C18 bonded silica (500 mg, 6 mL) or polymeric cartridges like HyperSep™ Retain PEP.[1][4]

  • Solvents (HPLC or GC grade): Methanol (B129727), Ethyl Acetate (B1210297), Dichloromethane, Acetone (B3395972), n-Hexane.

  • Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate, Formic acid.

  • Water: Deionized or LC-MS grade water.

  • Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials.

  • Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, pH meter, vortex mixer, gas chromatograph (GC) with a suitable detector (e.g., NPD, ECD, or MS) or a high-performance liquid chromatograph (HPLC) with a mass spectrometer (MS/MS).

Experimental Protocol

Sample Pretreatment
  • Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C and extract within 48 hours.[5]

  • Allow samples to reach room temperature before extraction.

  • For a 500 mL water sample, add 2 mL of methanol and 5 g of NaCl.[4][6] The addition of NaCl increases the ionic strength of the sample, which can enhance the retention of organic analytes on the SPE sorbent by reducing their solubility in water.[4][6]

  • If the sample contains suspended solids, filter it through a 1 µm glass fiber filter to prevent clogging of the SPE cartridge.[5]

  • Spike the samples with a known concentration of this compound standard for recovery studies if required.

Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using a C18 cartridge. Volumes may be adjusted based on the specific cartridge and manufacturer's recommendations.

  • Cartridge Conditioning:

    • Pass 10 mL of acetone through the cartridge.

    • Follow with 10 mL of ethyl acetate.

    • Condition with 10 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry before sample loading.[5]

  • Sample Loading:

    • Pass the pretreated 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10-12 mL/min using a vacuum manifold.[1][5]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 10 minutes to remove residual water.[5]

  • Elution:

    • Elute the retained this compound from the cartridge with organic solvents. A common elution solvent mixture is ethyl acetate and dichloromethane. For example, use a sequence of 4 mL of ethyl acetate, followed by another 4 mL of ethyl acetate, and finally 2 mL of dichloromethane.[4][6] Alternatively, 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone can be used.[7]

    • Collect the eluate in a clean collection tube.

Eluate Post-Treatment
  • Dry the collected eluate by passing it through anhydrous sodium sulfate.[5]

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to a suitable temperature (e.g., 35-40°C).[4][6]

  • The concentrated sample is now ready for chromatographic analysis.

Analytical Determination
  • GC-NPD/MS: Gas chromatography with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a common technique for the analysis of organophosphate pesticides.[1][4][6]

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the analysis of a wide range of pesticides.[5][8]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphate pesticides in water using SPE, which are indicative of the expected performance for this compound.

ParameterValueCompound(s)SorbentAnalytical MethodReference
Recovery 83% - 100%8 OrganophosphatesHyperSep™ Retain PEPGC-NPD[4][6]
84% - 91%Various PesticidesC18HPLC-UV/Vis[1]
74.2% - 116.4%OCPs and OPPsC18GC-ECD[7]
Limit of Detection (LOD) 0.02 - 0.1 µg/L8 OrganophosphatesHyperSep™ Retain PEPGC-NPD[4][6]
0.005 - 0.024 µg/L34 PesticidesC18GC-MS & LC-MS[5]
0.01 - 0.088 µg/LOCPs and OPPsC18GC-ECD[7]
Relative Standard Deviation (RSD) 2.4% - 8.7%8 OrganophosphatesHyperSep™ Retain PEPGC-NPD[4][6]
< 20.7%Various PesticidesC18HPLC-DAD[3]
1.25% - 6.80%OCPs and OPPsC18GC-ECD[7]

Workflow Diagram

SPE_Workflow_for_this compound cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_posttreatment Post-Treatment cluster_analysis Analysis Sample 500 mL Water Sample Additives Add 2 mL Methanol & 5 g NaCl Sample->Additives Filter Filter (if needed) Additives->Filter Condition 1. Cartridge Conditioning (Acetone, Ethyl Acetate, Methanol, Water) Load 2. Sample Loading (~10 mL/min) Condition->Load Pretreated Sample Wash 3. Cartridge Washing (Deionized Water) Load->Wash Elute 4. Elution (Ethyl Acetate/ Dichloromethane) Wash->Elute Dry Dry Eluate (Anhydrous Na2SO4) Elute->Dry Eluate Concentrate Concentrate to 1 mL (Nitrogen Evaporation) Dry->Concentrate Analysis GC-NPD/MS or LC-MS/MS Analysis Concentrate->Analysis Final Extract

Caption: Workflow for this compound analysis using SPE.

Conclusion

The described solid-phase extraction method provides a robust and efficient protocol for the determination of this compound in water samples. The use of C18 or polymeric sorbents allows for effective isolation and concentration of the analyte, leading to high recovery and low detection limits. This method is suitable for routine monitoring of this compound in various water matrices, ensuring environmental safety and regulatory compliance. The subsequent analysis by GC or LC provides the necessary sensitivity and selectivity for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Edifenphos GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the gas chromatography (GC) analysis of Edifenphos.

Troubleshooting Guide

This guide addresses common issues encountered during this compound GC analysis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for active compounds like organophosphates is a common issue in GC analysis.[1] Here are the primary causes and troubleshooting steps:

  • Active Sites in the GC System: Co-extracted matrix components can mask active sites in the GC inlet and column, leading to inconsistent analyte responses.[2] However, active sites can also interact with polar analytes like this compound, causing peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner, septum, and seals. Use a deactivated liner, potentially with glass wool, to trap non-volatile matrix components.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.

      • Analyte Protectants: The use of analyte protectants can mask active sites in the GC system, improving peak shape.[3]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the instrument manual.

  • Matrix Overload: Injecting a sample with a high concentration of matrix components can overload the column.

    • Solution: Dilute the sample extract or improve the sample cleanup procedure to reduce the amount of co-extractives injected.

Issue 2: Low or Inconsistent Recovery of this compound

Question: I am experiencing low and erratic recoveries for this compound. What could be causing this and how can I improve it?

Answer: Low and inconsistent recoveries are often linked to the sample preparation process or degradation of the analyte.

  • Inefficient Extraction: The chosen extraction solvent and method may not be effectively extracting this compound from the sample matrix.

    • Solution: Ensure the sample is thoroughly homogenized. For dry samples like cereals, a hydration step with water prior to extraction is crucial.[4] Acetonitrile (B52724) is a commonly used and effective extraction solvent for organophosphates.

  • Analyte Loss During Cleanup: The cleanup step, while necessary to reduce matrix effects, can sometimes lead to the loss of the target analyte.

    • Solution:

      • Optimize SPE Sorbent and Elution: If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for this compound and the elution solvent is strong enough to recover the analyte completely. Common sorbents for organophosphates include primary-secondary amine (PSA) and graphitized carbon black (GCB).

      • Evaluate d-SPE Sorbents: In QuEChERS, the choice and amount of dispersive SPE (d-SPE) sorbents are critical. PSA is effective at removing organic acids and sugars, while C18 can remove lipids.

  • Degradation: this compound can degrade in the GC inlet, especially at high temperatures or in the presence of active sites.

    • Solution:

      • Optimize Inlet Temperature: Use the lowest possible inlet temperature that still ensures efficient volatilization of this compound.

      • Use a Deactivated Liner: A deactivated inlet liner will minimize interactions that can lead to degradation.

Issue 3: High Signal Enhancement or Suppression (Matrix Effect)

Question: My quantitative results for this compound are inaccurate, showing significant signal enhancement. How can I mitigate this matrix effect?

Answer: Signal enhancement is a common matrix effect in GC analysis where co-extracted matrix components mask active sites, leading to a higher than expected analyte response.[2] Conversely, signal suppression can also occur.

  • Insufficient Sample Cleanup: A high concentration of co-extractives is the primary cause of matrix effects.

    • Solution:

      • Implement or Optimize QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for sample cleanup in pesticide analysis.[5]

      • Utilize Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than d-SPE in QuEChERS, especially for complex matrices.

  • Inappropriate Calibration Strategy: Using a solvent-based calibration curve for samples with significant matrix effects will lead to inaccurate quantification.

    • Solution:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This is a highly effective way to compensate for matrix effects.

      • Internal Standard Calibration: Use an internal standard that is chemically similar to this compound and is affected by the matrix in the same way.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in GC analysis and how does it affect this compound determination?

A1: The matrix effect is the alteration of the analytical signal of a target analyte due to the presence of co-extracted components from the sample matrix. In GC analysis of this compound, this can manifest as either signal enhancement or suppression. Signal enhancement, more common in GC, occurs when matrix components mask active sites in the injector and column, preventing the degradation or adsorption of this compound and leading to a stronger signal than in a clean solvent.[2] This results in an overestimation of the this compound concentration. Signal suppression can also occur, leading to underestimation.

Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A2: The most effective techniques are those that efficiently remove interfering matrix components.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food matrices.[5] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • Solid-Phase Extraction (SPE): SPE can offer a more targeted and thorough cleanup than d-SPE, using cartridges with specific sorbents to retain interferences while allowing this compound to be eluted.[6]

Q3: When should I use matrix-matched calibration?

A3: Matrix-matched calibration is recommended whenever significant matrix effects are observed or expected. It is particularly crucial for complex matrices such as cereals, spices, and fatty foods. By preparing calibration standards in a blank matrix extract, the standards and samples experience similar matrix-induced effects, leading to more accurate quantification.

Q4: Can you provide a general overview of a QuEChERS protocol for this compound analysis in a cereal matrix?

A4: A typical QuEChERS protocol for a dry matrix like cereal involves the following steps:

  • Homogenization: Mill the cereal sample to a fine powder.

  • Hydration: Add a specific volume of water to a weighed portion of the sample and allow it to hydrate (B1144303).[4]

  • Extraction: Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing d-SPE sorbents (e.g., PSA, C18, and magnesium sulfate) and shake.

  • Centrifugation and Analysis: Centrifuge the cleaned extract and inject an aliquot into the GC system.

Q5: What are the key parameters to consider for a Solid-Phase Extraction (SPE) cleanup for this compound?

A5: Key parameters for an effective SPE cleanup include:

  • Sorbent Selection: Choose a sorbent that retains matrix interferences but not this compound. For organophosphates, common choices include Primary-Secondary Amine (PSA) for removing polar interferences and Graphitized Carbon Black (GCB) for removing pigments. C18 can be used for removing nonpolar interferences like fats.

  • Conditioning: The SPE cartridge must be conditioned with a solvent to activate the sorbent.

  • Loading: The sample extract is loaded onto the cartridge.

  • Washing: A wash step with a specific solvent can remove weakly bound interferences.

  • Elution: A solvent is used to elute this compound from the cartridge. The choice of elution solvent is critical to ensure complete recovery.

Data Presentation

The following tables summarize the impact of different cleanup methods on the recovery and matrix effect for this compound in various food matrices.

Table 1: Effect of Cleanup Method on this compound Recovery (%)

MatrixNo CleanupQuEChERS (d-SPE)Solid-Phase Extraction (SPE)
Rice60-70%85-110%90-105%
Apple75-85%90-115%95-108%
Spinach55-75%80-105%88-102%

Note: Data is compiled from multiple sources for illustrative purposes and may vary depending on the specific experimental conditions.

Table 2: Influence of Cleanup Method on Matrix Effect (%) for this compound

MatrixNo CleanupQuEChERS (d-SPE)Solid-Phase Extraction (SPE)
Rice+40 to +60%+5 to +20%-5 to +10%
Apple+25 to +45%0 to +15%-10 to +5%
Spinach+50 to +80%+10 to +25%0 to +15%

Note: Positive values indicate signal enhancement, while negative values indicate signal suppression. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Cereals

This protocol is adapted for dry matrices like cereals.

  • Sample Preparation: Weigh 5 g of homogenized cereal powder into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take the supernatant for GC analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound

This protocol is a general guideline for SPE cleanup of an acetonitrile extract.

  • SPE Cartridge: Use a 6 mL SPE cartridge containing 500 mg of a PSA/GCB layered sorbent.

  • Conditioning: Condition the cartridge with 5 mL of acetonitrile. Do not allow the cartridge to go dry.

  • Loading: Load 2 mL of the acetonitrile extract from the initial extraction step onto the cartridge.

  • Elution: Elute the cartridge with 8 mL of acetonitrile:toluene (3:1, v/v).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC analysis.

Visualizations

experimental_workflow cluster_quechers QuEChERS Protocol cluster_spe SPE Protocol q_start Homogenized Sample q_hydrate Hydration (for dry matrices) q_start->q_hydrate q_extract Acetonitrile Extraction with Salts q_hydrate->q_extract q_centrifuge1 Centrifugation q_extract->q_centrifuge1 q_dspe Dispersive SPE Cleanup (PSA/C18/GCB + MgSO4) q_centrifuge1->q_dspe q_centrifuge2 Final Centrifugation q_dspe->q_centrifuge2 q_end Analysis by GC q_centrifuge2->q_end s_start Acetonitrile Extract s_condition SPE Cartridge Conditioning s_start->s_condition s_load Sample Loading s_start->s_load s_wash Wash (Optional) s_load->s_wash s_elute Elution s_wash->s_elute s_evap Evaporation & Reconstitution s_elute->s_evap s_end Analysis by GC s_evap->s_end

Caption: Experimental workflows for QuEChERS and SPE sample preparation.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_recovery Inaccurate Recovery cluster_solutions Potential Solutions start Problem with this compound GC Analysis ps_tailing Tailing Peak start->ps_tailing ps_fronting Fronting Peak start->ps_fronting rec_low Low Recovery start->rec_low rec_high High Recovery (>120%) start->rec_high sol_inlet Inlet Maintenance ps_tailing->sol_inlet Check for active sites sol_column Column Care ps_tailing->sol_column Check installation/contamination ps_fronting->sol_column Check for overload sol_cleanup Optimize Cleanup rec_low->sol_cleanup Check for analyte loss sol_temp Optimize Temperatures rec_low->sol_temp Check for degradation rec_high->sol_cleanup Improve matrix removal sol_cal Matrix-Matched Calibration rec_high->sol_cal Compensate for matrix effect

Caption: Troubleshooting logic for common this compound GC analysis issues.

References

Technical Support Center: Edifenphos Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Edifenphos during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from various sample matrices?

A1: The most common methods for this compound extraction include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and traditional Liquid-Liquid Extraction (LLE). The choice of method often depends on the sample matrix, desired throughput, and available equipment. QuEChERS is widely used for multi-residue analysis in food and agricultural samples due to its simplicity and speed.[1][2][3] SPE offers a higher degree of cleanup and is suitable for complex matrices.[4]

Q2: What is a typical recovery rate for this compound using these extraction methods?

A2: The recovery rate for this compound can vary depending on the method, matrix, and laboratory proficiency. Generally, QuEChERS methods can achieve recoveries in the range of 70-120%. Specific studies have reported recoveries of 70-80% using a gas-chromatographic method with Florisil column cleanup and 96-102% with a modified gas-chromatographic method involving TLC cleanup.

Q3: What are the key chemical properties of this compound that can affect its extraction?

A3: this compound is an organothiophosphate fungicide. Its stability is pH-dependent; it is stable in neutral media but hydrolyzes in strong acidic and alkaline conditions. At 25°C, its half-life is 19 days at pH 7 and 2 days at pH 9.[5] It is also degradable in the presence of light.[5] Understanding these properties is crucial for optimizing extraction and storage conditions to prevent analyte loss.

Q4: How does the sample matrix affect this compound recovery?

A4: The sample matrix can significantly impact this compound recovery through "matrix effects."[6][7][8] Co-extracted matrix components can either enhance or suppress the analytical signal, leading to inaccurate quantification.[6][8] For example, in GC-MS analysis, matrix components can coat the injector and column, leading to an overestimation of the analyte concentration.[6] In LC-MS, co-eluting matrix constituents can cause ion suppression or enhancement. Proper sample cleanup is essential to minimize these effects.

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Possible Cause Troubleshooting Step
Analyte Degradation This compound is sensitive to pH and light.[5] Ensure the pH of your sample and extraction solvents is neutral. Protect samples from light during and after extraction. Store extracts at low temperatures (-20°C) to minimize degradation, especially if analysis is not performed immediately.[9][10][11]
Incomplete Extraction The choice of extraction solvent is critical. Acetonitrile (B52724) is commonly used in QuEChERS methods.[1] Ensure thorough homogenization of the sample with the solvent to maximize the extraction efficiency. For dry samples like cereals, rehydration with water before adding the extraction solvent can improve recovery.
Poor Phase Separation (LLE/QuEChERS) Incomplete phase separation can lead to loss of the analyte. In QuEChERS, the addition of salts like magnesium sulfate (B86663) and sodium chloride is crucial for inducing phase separation.[2] Ensure the salts are anhydrous and added correctly. Centrifugation conditions (speed and time) should be optimized to ensure a clean separation.
Analyte Loss During Cleanup (SPE) For SPE, ensure the sorbent is properly conditioned and not allowed to dry out before loading the sample.[12] The wash solvent may be too strong, leading to the elution of this compound along with interferences. Test the wash step effluent for the presence of the analyte. The elution solvent may be too weak for complete elution. Try a stronger solvent or increase the elution volume.[13]
Matrix Effects Significant signal suppression can lead to apparent low recovery. To mitigate this, use matrix-matched standards for calibration.[6] Alternatively, employ more rigorous cleanup steps to remove interfering matrix components. This can include using different sorbents in the d-SPE step of QuEChERS or a more selective SPE cartridge.

Data Presentation

Table 1: Comparison of this compound Recovery Rates by Different Extraction Methods

Extraction MethodSample MatrixCleanup StepAnalytical MethodReported Recovery (%)Reference
Acetone Maceration & LLERiceAcetonitrile-petroleum ether partition, Florisil columnGC-TID/FPD70-80
Acetonitrile Extraction & LLERiceAcetonitrile/n-hexane partition, TLC on aluminaGC-FPD96-102
QuEChERS (Buffered Acetate)Polished RiceNoneLC-MS/MS70-120 (for 36 pesticides)[14]
QuEChERS (General)Variousd-SPE with PSA, C18, GCBGC-MS/MS or LC-MS/MS70-120

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Plant Matrices

This protocol is a generalized procedure based on the principles of the QuEChERS method.

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For matrices with fats or pigments, other sorbents like C18 or Graphitized Carbon Black (GCB) may be included.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed for 5 minutes.

    • Take the supernatant for analysis by GC-MS or LC-MS/MS. For GC analysis, a solvent exchange to a more compatible solvent may be necessary.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This is a general protocol for SPE cleanup. The specific sorbent, wash, and elution solvents should be optimized for the analyte and matrix.

  • Sorbent Conditioning:

    • Pass one column volume of elution solvent (e.g., methanol) through the SPE cartridge.

    • Pass one column volume of equilibration solvent (e.g., deionized water with pH adjusted to neutral) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the sample extract onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Pass a wash solvent (e.g., water or a weak organic solvent mixture) through the cartridge to remove interferences. The wash solvent should be strong enough to remove interferences but not elute the analyte.

  • Elution:

    • Elute this compound from the cartridge with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Post-Elution:

    • The eluate can be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a solvent suitable for the analytical instrument.

Visualizations

Edifenphos_QuEChERS_Workflow start Start: Homogenized Sample extraction 1. Extraction Add Acetonitrile & Shake start->extraction salts 2. Add QuEChERS Salts (e.g., MgSO₄, NaCl, Citrate) extraction->salts shake2 3. Shake Vigorously salts->shake2 centrifuge1 4. Centrifuge shake2->centrifuge1 supernatant 5. Collect Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe 6. d-SPE Cleanup Add to tube with PSA/C18 supernatant->dspe vortex 7. Vortex dspe->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 final_extract Final Extract for Analysis (GC-MS or LC-MS/MS) centrifuge2->final_extract

Caption: Workflow for this compound extraction using the QuEChERS method.

SPE_Workflow start Start: Sample Extract load 2. Load Sample Extract start->load condition 1. Condition SPE Cartridge (Methanol then Water) condition->load wash 3. Wash (Remove Interferences) load->wash waste1 Waste load->waste1 Effluent elute 4. Elute this compound (e.g., Acetonitrile/Methanol) wash->elute waste2 Waste wash->waste2 Effluent concentrate 5. Concentrate & Reconstitute elute->concentrate final_extract Final Extract for Analysis concentrate->final_extract Troubleshooting_Low_Recovery start Low this compound Recovery check_pH Is pH of sample/ solvents neutral? start->check_pH adjust_pH Adjust pH to neutral. Protect from light. check_pH->adjust_pH No check_extraction Was extraction thorough? check_pH->check_extraction Yes adjust_pH->check_extraction optimize_extraction Improve homogenization. Rehydrate dry samples. check_extraction->optimize_extraction No check_cleanup Analyte loss during cleanup? check_extraction->check_cleanup Yes optimize_extraction->check_cleanup optimize_cleanup Optimize SPE wash/elution solvents. Check d-SPE sorbent. check_cleanup->optimize_cleanup Yes check_matrix Suspect matrix effects? check_cleanup->check_matrix No optimize_cleanup->check_matrix use_matrix_matched Use matrix-matched standards. check_matrix->use_matrix_matched Yes good_recovery Good Recovery check_matrix->good_recovery No use_matrix_matched->good_recovery

References

Technical Support Center: Edifenphos Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of the organophosphate fungicide edifenphos during sample storage. Proper sample handling and storage are critical for obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stored samples?

A1: The stability of this compound in stored samples is primarily influenced by three main factors:

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.[1][2] Storing samples at elevated temperatures, even for short periods, can lead to significant loss of this compound.

  • pH: this compound is susceptible to hydrolysis, especially under alkaline conditions. Samples with a pH above 7 will experience more rapid degradation.

  • Light: Exposure to light can cause photodegradation of this compound.

Q2: What is the ideal storage temperature for samples containing this compound?

A2: For long-term storage, it is strongly recommended to keep samples frozen at or below -18°C (-0.4°F).[3] This significantly slows down both chemical and microbial degradation processes. If long-term storage is not required, refrigeration at 4°C (39.2°F) may be acceptable for very short periods, but degradation can still occur.

Q3: How long can I store my samples before analysis?

A3: The acceptable storage duration depends on the storage temperature and the sample matrix. For optimal results, samples should be analyzed as soon as possible after collection. If storage is necessary, freezing at or below -18°C is the best practice. Studies on other organophosphate pesticides have shown good stability for up to 5 years in matrices like brown rice and soybean when stored between -20°C and -30°C.[4][5][6] However, some organophosphates can show significant degradation even at -20°C over a period of months.[3]

Q4: Can the sample matrix affect the stability of this compound?

A4: Yes, the sample matrix plays a crucial role. Factors within the matrix such as enzymatic activity, moisture content, and pH can all influence the rate of degradation. For example, higher moisture content in stored grains has been shown to accelerate the degradation of some organophosphate pesticides.[7] Homogenizing samples can sometimes improve stability compared to coarsely chopped samples.[3]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound in Stored Samples

If you are experiencing unexpectedly low or no recovery of this compound from your stored samples, consult the following troubleshooting guide.

Table 1: Troubleshooting Low this compound Recovery

Potential Cause Troubleshooting Steps Recommendations
Improper Storage Temperature Verify the temperature logs of your freezer or refrigerator. Confirm that the temperature remained consistently at or below the target temperature.Always use a calibrated thermometer to monitor storage units. For long-term storage, a temperature of -20°C or lower is recommended.
Sample Thawing Check for any indications that the samples may have thawed and refrozen, such as ice crystal formation on the outside of the container or changes in sample appearance.Ensure an uninterrupted power supply for storage units. Use backup generators if necessary. Minimize the frequency and duration of door openings.
High pH of the Sample Measure the pH of a representative subsample. This compound degrades rapidly in alkaline conditions.If the sample matrix is naturally alkaline, consider adjusting the pH to neutral (around 7) before storage, if this does not interfere with the analysis. This should be validated to ensure it doesn't introduce other issues.
Exposure to Light Review your sample handling and storage procedures to ensure samples were protected from light.Store samples in amber vials or wrap containers in aluminum foil. Keep storage areas dark.
Extended Storage Duration Review the date of sample collection and the duration of storage. Prolonged storage, even when frozen, can lead to degradation.Analyze samples as quickly as possible after collection. If long-term storage is unavoidable, conduct a small stability study with your specific matrix to determine acceptable storage times.
Matrix-Specific Degradation The sample matrix itself may contain enzymes or other components that actively degrade this compound.Homogenize samples before storage, as this can sometimes improve stability.[3] Consider conducting a matrix-specific stability study by fortifying a blank matrix with a known concentration of this compound and analyzing it over time.

Illustrative Degradation Data for Organophosphate Pesticides

While specific quantitative data for this compound degradation under various storage conditions is limited in publicly available literature, data from other organophosphate pesticides can provide valuable insights into expected stability.

Table 2: Illustrative Degradation of Organophosphate Pesticides in Different Matrices and Storage Conditions

Pesticide Matrix Storage Temperature Storage Duration Approximate Degradation Reference
MalathionCoarsely Chopped Cucumber-20°C90 days>70%[3]
DichlorvosCoarsely Chopped Cucumber-20°C90 days<30%[3]
DiazinonCoarsely Chopped Cucumber-20°C90 days<30%[3]
ChlorpyrifosBrown Rice-20°C to -30°C~5 yearsNo significant degradation[4]
DiazinonSoybean-20°C to -30°C~5 yearsNo significant degradation[4]
DifenoconazoleMango4°C1 week~12.2%[8]
DifenoconazoleMango-20°C6 months~12%[8]

*Note: Difenoconazole is not an organophosphate, but the data is included to illustrate the significant impact of temperature on pesticide stability during storage.

Experimental Protocols

Protocol: Conducting a Storage Stability Study for this compound

This protocol outlines the steps to assess the stability of this compound in a specific sample matrix under different storage conditions.

1. Objective:

To determine the degradation rate of this compound in a given matrix at different storage temperatures over a defined period.

2. Materials:

  • Blank sample matrix (e.g., soil, water, homogenized crop)

  • This compound analytical standard

  • Appropriate solvents for spiking and extraction

  • Homogenizer/blender

  • Storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Freezer (-20°C or lower)

  • Refrigerator (4°C)

  • Analytical instrument (e.g., GC-MS, LC-MS/MS)

3. Procedure:

  • Sample Preparation:

    • Homogenize a sufficient amount of the blank sample matrix to ensure uniformity.

    • Divide the homogenized matrix into multiple aliquots.

  • Fortification (Spiking):

    • Prepare a stock solution of this compound in a suitable solvent.

    • Fortify the matrix aliquots with a known concentration of this compound. The concentration should be high enough to allow for accurate quantification even after some degradation.

    • Prepare a set of unspiked control samples.

  • Time Zero (T0) Analysis:

    • Immediately after fortification, take a subset of the spiked and control samples for analysis. This will establish the initial concentration of this compound.

  • Storage:

    • Divide the remaining fortified samples into two sets.

    • Store one set in a freezer at ≤ -18°C.

    • Store the second set in a refrigerator at 4°C.

    • Ensure all samples are protected from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove a subset of samples from both the freezer and the refrigerator for analysis.

    • Analyze the samples using a validated analytical method to determine the concentration of this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

  • Plot the percentage remaining versus time for each storage condition.

  • Determine the half-life (DT50) of this compound under each condition if sufficient degradation is observed.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Storage Stability Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep1 Homogenize Blank Matrix prep2 Fortify with this compound prep1->prep2 analysis1 Time 0 Analysis (Baseline) prep2->analysis1 storage1 Frozen Storage (<= -18°C) prep2->storage1 storage2 Refrigerated Storage (4°C) prep2->storage2 analysis2 Time-Point Analysis data_analysis Data Analysis & Reporting analysis2->data_analysis Calculate Degradation storage1->analysis2 storage2->analysis2

Caption: Workflow for a storage stability study.

Troubleshooting_Workflow Troubleshooting Low this compound Recovery cluster_investigation Initial Checks cluster_analytical Analytical Method Review cluster_matrix Matrix Effects start Low this compound Recovery Detected check_storage Review Storage Conditions (Temp, Duration, Light) start->check_storage check_ph Measure Sample pH check_storage->check_ph Conditions OK resolve_storage Implement Proper Storage check_storage->resolve_storage Issue Found check_thaw Evidence of Thawing? check_ph->check_thaw pH Neutral resolve_ph Consider pH Adjustment (Validated) check_ph->resolve_ph pH Alkaline check_extraction Validate Extraction Efficiency check_thaw->check_extraction No Thawing resolve_thaw Ensure Uninterrupted Freezing check_thaw->resolve_thaw Issue Found check_standards Verify Standard Stability check_extraction->check_standards Extraction OK resolve_extraction Optimize Extraction Protocol check_extraction->resolve_extraction Low Recovery check_instrument Instrument Performance Check check_standards->check_instrument Standards OK resolve_standards Prepare Fresh Standards check_standards->resolve_standards Degraded matrix_study Conduct Matrix-Spike Stability Study check_instrument->matrix_study Instrument OK resolve_instrument Perform Instrument Maintenance check_instrument->resolve_instrument Issue Found final_conclusion Implement Corrective Actions matrix_study->final_conclusion Results Inform Future Handling

Caption: Troubleshooting decision tree for low recovery.

References

Troubleshooting poor peak shape in Edifenphos HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Edifenphos, with a focus on resolving poor peak shapes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues researchers, scientists, and drug development professionals may encounter during their experiments in a question-and-answer format.

Poor Peak Shape: Peak Tailing

Q1: What causes peak tailing in my this compound chromatogram?

Peak tailing, where a peak exhibits an asymmetrical tail extending to the right, is a frequent problem in HPLC analysis.[1][2] This issue can arise from various factors, often linked to secondary interactions between this compound and the stationary phase.[3]

Potential Causes & Solutions:

  • Silanol (B1196071) Interactions: Residual, unbonded silanol groups on the silica-based column packing can interact with analytes, leading to tailing.[4][5] this compound, an organothiophosphate, may have functional groups that can engage in secondary interactions with active sites on the stationary phase.

    • Solution: Use an end-capped HPLC column to minimize silanol interactions. Operating the mobile phase at a lower pH can also help by ensuring the silanol groups are protonated.[4][6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of analytes, resulting in asymmetrical peaks.[1][4]

    • Solution: Adjust the mobile phase pH. For organophosphorus pesticides, a slightly acidic mobile phase is often beneficial. Ensure the buffer capacity is sufficient (typically 10-50 mM) to maintain a stable pH.[2]

  • Column Overload: Injecting an excessive amount of sample (mass overload) can saturate the column, causing tailing peaks.[1][3][6]

    • Solution: Reduce the sample concentration or injection volume. If necessary, use a column with a higher loading capacity.[1]

  • Column Contamination and Degradation: Accumulation of contaminants from samples or the mobile phase on the column frit or packing material can create active sites that cause tailing.[2][3] Physical degradation of the column bed is another possible cause.[3]

    • Solution: Flush the column with a strong solvent.[2] If performance does not improve, replace the guard column (if used) and then the analytical column.[7]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[2][4][3]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize its length. Ensure all connections are properly fitted to avoid dead volume.[4]

Poor Peak Shape: Peak Fronting

Q2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can also compromise the accuracy of your analysis.[8][9]

Potential Causes & Solutions:

  • Sample Overload (Concentration/Volume): Injecting a sample that is too concentrated or too large in volume is a common cause of fronting.[1][9][10]

    • Solution: Dilute the sample or reduce the injection volume.[1][9]

  • Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can lead to peak fronting.[6]

    • Solution: Ensure that the sample solvent has sufficient strength to fully dissolve this compound. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

  • Column Collapse: A physical collapse of the column packing material can create a void at the column inlet, leading to peak fronting.[10][11] This would typically affect all peaks in the chromatogram.[12]

    • Solution: This issue is irreversible, and the column must be replaced.[11] To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure limits.

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion, including fronting, especially for early eluting peaks.[12]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[13] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Poor Peak Shape: Split Peaks

Q3: Why is my this compound peak splitting into two or more peaks?

Peak splitting can be a complex issue, indicating either a problem with the chromatographic system or the sample itself.[6][14]

Potential Causes & Solutions:

  • Blocked Frit or Column Contamination: If all peaks in the chromatogram are split, the problem likely lies before the separation begins. A common cause is a partially blocked inlet frit on the column, which causes the sample to be unevenly introduced to the column.[6][13][15]

    • Solution: Try back-flushing the column to dislodge any particulates from the frit. If this is not effective, the frit or the entire column may need to be replaced.[15] Using guard columns and in-line filters can help prevent this issue.[13]

  • Column Void: A void in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks for all analytes.[6][14][15]

    • Solution: A column with a void cannot be repaired and must be replaced.[15]

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the column in a distorted band, leading to a split peak.[6][16] This effect is often more pronounced for early-eluting peaks.[12]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[13]

  • Co-elution: If only the this compound peak is split, it might be due to the presence of a co-eluting impurity.[6][13]

    • Solution: To investigate this, try reducing the injection volume. If the two peaks become more distinct, it is likely a co-elution issue, and the method's selectivity needs to be improved (e.g., by changing the mobile phase composition or gradient).[7][13]

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shapes in this compound HPLC Analysis

Peak Shape IssuePotential CauseRecommended Action
Tailing Silanol InteractionsUse an end-capped column; lower mobile phase pH.
Mobile Phase pH IncorrectAdjust pH; ensure adequate buffer strength.
Column Overload (Mass)Reduce sample concentration or injection volume.
Column Contamination/DegradationFlush column with strong solvent; replace column if needed.
Extra-Column VolumeMinimize tubing length and internal diameter.
Fronting Sample Overload (Concentration/Volume)Dilute sample; reduce injection volume.
Poor Sample SolubilityUse a more suitable sample solvent.
Column CollapseReplace the column.
Solvent MismatchDissolve sample in mobile phase or a weaker solvent.
Splitting Blocked Frit/Column ContaminationBack-flush column; replace frit or column.
Column VoidReplace the column.
Sample Solvent/Mobile Phase MismatchPrepare sample in mobile phase or a weaker solvent.
Co-elution of ImpurityModify mobile phase or gradient to improve separation.

Experimental Protocols

Hypothetical HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Materials and Reagents:

  • This compound analytical standard (PESTANAL® or equivalent)[17]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v). The exact ratio may need optimization.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on methods for similar organophosphorus pesticides).[19]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Create working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations.

  • Ensure the final sample is dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. System Equilibration:

  • Flush the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Mandatory Visualization

TroubleshootingWorkflow start Poor Peak Shape Observed for this compound check_all_peaks Does the issue affect ALL peaks? start->check_all_peaks system_issue Indicates a System-Wide Issue (Pre-Separation) check_all_peaks->system_issue YES single_peak_issue Indicates an Issue Specific to This compound or its Elution Window check_all_peaks->single_peak_issue NO all_peaks_yes YES check_frit_void Check for: 1. Blocked Column Frit 2. Column Void system_issue->check_frit_void solution_frit_void Action: - Back-flush column - Replace frit or column check_frit_void->solution_frit_void all_peaks_no NO identify_shape Identify Peak Shape: Tailing, Fronting, or Splitting? single_peak_issue->identify_shape tailing_causes Potential Causes: - Secondary Interactions (Silanols) - Incorrect Mobile Phase pH - Column Overload (Mass) identify_shape->tailing_causes Tailing fronting_causes Potential Causes: - Column Overload (Conc./Vol.) - Poor Sample Solubility - Sample/Mobile Phase Mismatch identify_shape->fronting_causes Fronting splitting_causes Potential Causes: - Strong Sample Solvent - Co-elution with impurity identify_shape->splitting_causes Splitting tailing Tailing tailing_solutions Actions: - Use end-capped column - Adjust mobile phase pH - Reduce sample concentration tailing_causes->tailing_solutions fronting Fronting fronting_solutions Actions: - Dilute sample/reduce volume - Change sample solvent - Match sample solvent to mobile phase fronting_causes->fronting_solutions splitting Splitting splitting_solutions Actions: - Dissolve sample in mobile phase - Modify separation conditions splitting_causes->splitting_solutions

Caption: A flowchart for diagnosing HPLC peak shape issues.

References

Technical Support Center: Optimizing MS/MS Parameters for Edifenphos Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tandem mass spectrometry (MS/MS) parameters for the detection of the organophosphate fungicide, Edifenphos. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a systemic fungicide and an organophosphate pesticide.[1] Its primary mode of action is the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of both insects and mammals.[2] Due to its potential toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in various food and environmental samples. Accurate and sensitive detection is therefore crucial for ensuring food safety and monitoring environmental contamination.

Q2: What is the chemical information for this compound relevant to mass spectrometry?

A2: Understanding the chemical properties of this compound is the first step in developing an MS/MS method.

PropertyValue
Chemical Formula C₁₄H₁₅O₂PS₂[1]
Molecular Weight 310.37 g/mol [3]
Exact Mass 310.0251 u[3]
Precursor Ion ([M+H]⁺) m/z 311.0[4]

Q3: What are the recommended precursor and product ions for this compound detection by MS/MS?

A3: The selection of precursor and product ions is critical for the specificity and sensitivity of your MS/MS method. The protonated molecule, [M+H]⁺, at m/z 311.0 is commonly used as the precursor ion for this compound in positive ionization mode.[4] The following table summarizes the most frequently reported product ions.

Precursor Ion (m/z)Product Ion (m/z)FunctionReference
311.0109.0Quantifier/Qualifier[4]
311.0111.0Qualifier[4]
311.032108.845Quantifier/Qualifier[5]
311.032282.845Qualifier[5]

Optimizing MS/MS Parameters: A Step-by-Step Guide

Q4: How do I optimize the collision energy (CE) for this compound?

A4: Collision energy is a critical parameter that influences the fragmentation of the precursor ion and the intensity of the product ions.

Experimental Protocol: Collision Energy Optimization

  • Prepare a Standard Solution: Prepare a standard solution of this compound in an appropriate solvent (e.g., acetonitrile (B52724) or methanol) at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.

  • Select the Precursor Ion: In the instrument software, select the precursor ion for this compound (m/z 311.0).

  • Ramp the Collision Energy: Set up an experiment to ramp the collision energy over a range of values (e.g., 5 to 50 eV) while monitoring the intensity of the expected product ions.

  • Identify Optimal CE: Plot the intensity of each product ion as a function of the collision energy. The optimal collision energy for each transition is the value that produces the maximum signal intensity.[6]

  • Select Quantifier and Qualifier Ions: The product ion with the highest and most stable signal is typically chosen as the quantifier, while another abundant and specific product ion is selected as the qualifier.

The following table provides a starting point for collision energy values based on available data.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
311.0109.032[4]
311.0111.026[4]
311.032108.84532.18[5]
311.032282.84513.79[5]

Q5: How do I optimize the cone voltage (or declustering potential)?

A5: The cone voltage (or declustering potential) affects the transmission of ions from the source to the mass analyzer and can also induce in-source fragmentation.

Experimental Protocol: Cone Voltage/Declustering Potential Optimization

  • Infuse Standard Solution: As with collision energy optimization, infuse a standard solution of this compound.

  • Set Fixed Collision Energy: Use a moderate, fixed collision energy for a prominent product ion.

  • Ramp the Cone Voltage: Vary the cone voltage over a suitable range (e.g., 10 to 80 V) while monitoring the intensity of the precursor ion (m/z 311.0).

  • Determine Optimal Voltage: The optimal cone voltage is typically the value that maximizes the intensity of the precursor ion without causing significant in-source fragmentation.[7] A value of 45 V has been reported as a starting point for the RF Lens, which is a related parameter.[5]

Troubleshooting Guide

Q6: I am observing a weak or no signal for this compound. What are the possible causes and solutions?

A6: This is a common issue with several potential causes.

Probable CauseRecommended Solution
Incorrect MS/MS Parameters Re-optimize collision energy and cone voltage/declustering potential as described above. Ensure the correct precursor and product ions are being monitored.
Ion Suppression The sample matrix can interfere with the ionization of this compound, reducing its signal.[8] To mitigate this, you can: - Dilute the sample extract. - Improve sample cleanup using methods like dispersive solid-phase extraction (dSPE). - Use matrix-matched calibration standards.[9] - Employ a stable isotope-labeled internal standard if available.[9]
Poor Sample Recovery This compound may be lost during sample preparation. Evaluate your extraction and cleanup procedure for efficiency. The QuEChERS method is a widely used and effective technique for pesticide residue analysis.[10][11][12]
Instrument Contamination A dirty ion source or mass spectrometer can lead to poor sensitivity. Follow the manufacturer's instructions for cleaning and maintenance.

Q7: My results show poor reproducibility. What could be the reason?

A7: Poor reproducibility can stem from inconsistencies in your analytical workflow.

Probable CauseRecommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.
Variable Matrix Effects The composition of your sample matrix can vary, leading to different levels of ion suppression. Using an internal standard can help to correct for these variations.
Instrument Instability Check for fluctuations in instrument parameters such as gas flows and temperatures. Regular calibration and tuning of the mass spectrometer are essential.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for optimizing MS/MS parameters and the known signaling pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_analysis Method Finalization prep_std Prepare this compound Standard Solution infuse Infuse Standard into Mass Spectrometer prep_std->infuse select_precursor Select Precursor Ion (m/z 311.0) infuse->select_precursor optimize_cv Optimize Cone Voltage/ Declustering Potential select_precursor->optimize_cv optimize_ce Optimize Collision Energy for each Product Ion optimize_cv->optimize_ce select_ions Select Quantifier and Qualifier Ions optimize_ce->select_ions finalize_method Finalize MS/MS Method select_ions->finalize_method

Experimental workflow for optimizing MS/MS parameters.

signaling_pathway cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine (ACh) (Neurotransmitter) ache Acetylcholinesterase (AChE) (Enzyme) acetylcholine->ache Hydrolyzed by receptor Acetylcholine Receptor acetylcholine->receptor Binds to postsynaptic Postsynaptic Neuron receptor->postsynaptic Activates This compound This compound This compound->ache Inhibits

Inhibition of Acetylcholinesterase by this compound.

References

Technical Support Center: Edifenphos Stability in Solvent Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edifenphos. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments involving this compound in various solvent systems.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the stability of this compound in your experiments.

My this compound solution appears cloudy or has formed a precipitate after mixing solvents.

Possible Cause: this compound has limited solubility in aqueous solutions but is readily soluble in many organic solvents. Mixing a concentrated organic stock solution of this compound with an aqueous buffer can cause it to precipitate if its solubility limit is exceeded in the final solvent mixture.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of this compound in the individual solvents and the final mixture composition. Refer to the solubility data in Table 2.

  • Adjust Solvent Ratio: Try increasing the proportion of the organic solvent in the final mixture.

  • Lower the Concentration: Prepare a more dilute stock solution of this compound in the organic solvent before adding it to the aqueous phase.

  • Sonication: Gentle sonication of the final mixture can sometimes help to redissolve small amounts of precipitate.

  • Temperature: Ensure the temperature of the solution is maintained, as solubility can be temperature-dependent.

I am observing rapid degradation of this compound in my aqueous-organic mixture.

Possible Cause: this compound is susceptible to hydrolysis, especially under alkaline conditions.[1][2][3] The presence of water in your solvent mixture, combined with a pH greater than 7, can significantly accelerate its degradation.[1][2][3]

Troubleshooting Steps:

  • Measure pH: Immediately measure the pH of your final solvent mixture.

  • Buffer the Solution: If the pH is neutral to alkaline, consider using a buffer to maintain the pH in the acidic to neutral range (ideally pH 4-7) where this compound is more stable.[1][2]

  • Minimize Water Content: If your experimental design allows, reduce the percentage of water in the solvent mixture.

  • Temperature Control: Perform your experiments at a lower temperature to reduce the rate of hydrolysis.

  • Time-Course Experiment: Run a preliminary time-course experiment to determine the stability of this compound in your specific solvent mixture over the duration of your planned experiment.

Troubleshooting Workflow for this compound Instability

Edifenphos_Troubleshooting start Start: this compound Instability Observed (Precipitation or Degradation) check_precipitation Is there visible precipitation? start->check_precipitation check_degradation Is there unexpected loss of parent compound? check_precipitation->check_degradation No solubility_issue Potential Solubility Issue check_precipitation->solubility_issue Yes degradation_issue Potential Degradation Issue check_degradation->degradation_issue Yes end_stable Solution should be stable check_degradation->end_stable No adjust_solvent Adjust solvent ratio (increase organic %) or lower concentration solubility_issue->adjust_solvent check_ph Measure pH of the mixture degradation_issue->check_ph adjust_solvent->end_stable ph_high Is pH > 7? check_ph->ph_high buffer_solution Buffer solution to pH 4-7 ph_high->buffer_solution Yes check_temp Review experimental temperature ph_high->check_temp No buffer_solution->end_stable lower_temp Consider lowering the temperature check_temp->lower_temp lower_temp->end_stable

Caption: Troubleshooting workflow for this compound instability issues.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in aqueous solutions?

A1: this compound is most stable in neutral to acidic aqueous solutions. Its stability decreases significantly as the pH becomes more alkaline.[1][2] The hydrolysis half-life (DT50) is the time it takes for 50% of the compound to degrade.

Table 1: Hydrolysis Half-life (DT50) of this compound in Aqueous Solutions at 25°C [1]

pHHalf-life (DT50)
719 days
92 days

Q2: What is the solubility of this compound in common organic solvents?

A2: this compound is readily soluble in many common organic solvents, but has low solubility in water.

Table 2: Solubility of this compound in Various Solvents at 20°C [1][4]

SolventSolubility (g/L)
Water0.056
n-Hexane20-50
Dichloromethane>200
Isopropanol>200
Toluene>200
MethanolReadily Soluble
AcetoneReadily Soluble
BenzeneReadily Soluble
XyleneReadily Soluble
Carbon TetrachlorideReadily Soluble
DioxaneReadily Soluble
HeptaneSparingly Soluble

Q3: Is there any data on the stability of this compound in solvent mixtures (e.g., acetonitrile (B52724)/water or methanol/water)?

A3: Currently, there is a lack of specific published data on the degradation kinetics and stability of this compound in various aqueous-organic solvent mixtures. However, based on its known susceptibility to hydrolysis, it can be inferred that the rate of degradation in such mixtures will be influenced by the pH and the proportion of water present. Higher water content and alkaline pH will likely lead to faster degradation.

Q4: What are the major degradation products of this compound?

A4: The primary degradation pathway for this compound is the cleavage of the P-S bond.[1][5] The main degradation products are organophosphorus acids formed by the loss of phenyl, thiophenyl, and/or ethyl groups.[1] Ultimately, these can break down further to phosphoric acid and benzenesulfonic acid.[1]

Q5: How does light affect the stability of this compound solutions?

A5: this compound is known to be degradable in the presence of light.[1] Therefore, it is recommended to protect this compound solutions from light, especially during storage and long-term experiments, by using amber vials or covering the containers with aluminum foil.

Experimental Protocols

General Protocol for Assessing this compound Stability in a Novel Solvent Mixture

Since specific stability data for this compound in solvent mixtures is limited, you may need to determine its stability in your particular experimental system. Below is a general protocol that can be adapted to your needs.

Objective: To determine the stability of this compound in a specific solvent mixture over a defined period.

Materials:

  • This compound standard of known purity

  • HPLC or GC grade solvents for your mixture

  • Volumetric flasks and pipettes

  • HPLC or GC vials (amber vials are recommended)

  • HPLC or GC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solution:

    • In a volumetric flask, prepare your desired solvent mixture (e.g., 50:50 acetonitrile:water).

    • Spike the solvent mixture with the this compound stock solution to achieve the final working concentration for your experiment.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC or GC to determine the initial concentration of this compound. This will serve as your T0 reference point.

  • Incubation:

    • Store the remaining test solution under your intended experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours, and so on, depending on the expected stability), withdraw aliquots of the test solution and analyze them by HPLC or GC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

    • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

    • From this data, you can determine the half-life (DT50) of this compound in your specific solvent mixture and under your experimental conditions.

Analytical Method Considerations:

  • Gas Chromatography (GC): GC with a thermionic or flame photometric detector is a suitable method for the analysis of this compound.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can also be used. A C18 column is often employed with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.

  • Method Validation: It is important to validate your analytical method for linearity, accuracy, and precision before conducting the stability study.

References

Technical Support Center: Method Development for Edifenphos in Challenging Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of edifenphos in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when analyzing this compound in complex matrices?

The analysis of this compound in challenging matrices such as soil, food (e.g., olive oil, fruits, vegetables), and water is often complicated by several factors:

  • Matrix Effects: Co-eluting endogenous substances from the matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either signal enhancement or suppression.[1][2][3] This can significantly impact the accuracy and precision of quantification.[1]

  • Low Recovery: The efficiency of extracting this compound from the sample matrix can be variable and incomplete, resulting in low recovery rates. This is particularly true for matrices with high fat or pigment content.[4]

  • Analyte Stability: this compound can be susceptible to degradation during sample preparation and analysis. It is known to be hydrolyzed by strong acids and alkalis and is degradable in the presence of light.[5]

  • Co-extraction of Interfering Compounds: The sample extraction process can co-extract other compounds that have similar chemical properties to this compound, leading to chromatographic interferences.[6]

Q2: Which analytical techniques are most suitable for this compound analysis in complex matrices?

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used and effective techniques for the determination of this compound in complex matrices.[6][7][8][9]

  • GC-MS/MS offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.[7]

  • LC-MS/MS is particularly advantageous for polar, non-volatile, or thermally labile pesticides. It often provides high sensitivity and is less susceptible to some of the matrix effects observed in GC.[9][10]

The choice between GC-MS/MS and LC-MS/MS will depend on the specific matrix, the required sensitivity, and the available instrumentation.

Q3: What is the QuEChERS method, and is it suitable for this compound extraction?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.[11][12][13][14] The method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[13]

The QuEChERS method has been successfully applied for the extraction of this compound from various matrices, including food and soil.[8][15] However, for highly complex matrices, modifications to the standard QuEChERS protocol may be necessary to improve cleanup efficiency and reduce matrix effects.[16]

Q4: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilize robust sample preparation techniques like QuEChERS with appropriate d-SPE sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.[13][17]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[1] This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects and variations in extraction recovery.

  • Dilution of the Extract: Diluting the final sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal.[10]

  • Chromatographic Optimization: Adjusting the chromatographic conditions (e.g., gradient profile, column chemistry) can help to separate this compound from interfering compounds.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Peak Poor Extraction Recovery: Inefficient extraction from the matrix.Optimize the extraction solvent and technique (e.g., shaking time, solvent-to-sample ratio). For dry samples like raisins or hazelnuts, ensure proper wetting before extraction.[4]
Analyte Degradation: this compound is unstable under certain conditions (e.g., high pH, light exposure).[5]Protect samples from light. Ensure the pH of the extraction and final solution is neutral. Evaluate the stability of this compound in your specific matrix and solvent over time.[18]
Instrumental Issues: Incorrect MS/MS transition, low source temperature, or other instrument parameters.Verify the MRM transitions and optimize MS parameters (e.g., collision energy, capillary voltage) using an this compound standard.
Poor Peak Shape (Tailing, Splitting) Active Sites in the GC System: Contamination in the GC inlet liner, column, or MS source can lead to peak tailing.Perform regular maintenance, including changing the liner, trimming the column, and cleaning the ion source.[6]
Matrix Overload: High concentrations of co-extracted matrix components can affect peak shape.Improve sample cleanup using different d-SPE sorbents or an additional cleanup step like solid-phase extraction (SPE). Dilute the sample extract.
Incompatible Solvent: The final extract solvent may be too strong for the initial mobile phase conditions in LC, causing peak distortion.[19]Evaporate the final extract and reconstitute in a weaker solvent that is compatible with the mobile phase.
High Variability in Results (Poor Precision) Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample.Ensure thorough homogenization of the sample before taking a subsample for extraction. For solid samples, cryogenic milling with dry ice can improve homogeneity.[12]
Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples.Use matrix-matched calibration for each batch of samples. The use of an internal standard is highly recommended to correct for this variability.
Inconsistent Sample Preparation: Variations in the execution of the extraction and cleanup steps.Follow a standardized and validated protocol precisely for all samples. Automation of sample preparation can improve consistency.[16]
Signal Suppression or Enhancement Matrix Effects: Co-eluting compounds from the matrix are affecting the ionization of this compound.[1][2]Implement strategies to minimize matrix effects as described in FAQ Q4. Quantify the matrix effect by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract.

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.[11][13]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.
  • For dry commodities, add an appropriate amount of water to rehydrate the sample.[4]

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
  • Add the appropriate QuEChERS salt packet (e.g., EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix:
  • General Fruits and Vegetables: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA).
  • Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, 7.5 mg Graphitized Carbon Black (GCB).
  • High-Fat Matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., ≥ 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract for analysis by GC-MS/MS or LC-MS/MS.
  • If necessary, add an internal standard.
  • The extract may be filtered through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS/MS Analysis of this compound

Instrumentation:

  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).

GC Conditions (Typical):

  • Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[7]

  • Inlet: Splitless mode, 250 °C.

  • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

  • Oven Program: 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min (hold 5 min). (This is an example and should be optimized).

  • Injection Volume: 1 µL.

MS/MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI).

  • Source Temperature: 230 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound: Precursor ion and product ions should be determined by infusing a standard solution. Example transitions might be derived from the fragmentation of the molecular ion.

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte. (This needs to be optimized).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

MS/MS Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound: Determine precursor and product ions by infusing a standard solution.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis. Actual values will vary depending on the matrix, instrumentation, and specific method parameters.

Table 1: Typical GC-MS/MS and LC-MS/MS Performance Characteristics for this compound Analysis

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.001 - 0.01 mg/kg0.0001 - 0.005 mg/kg[17]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg0.0003 - 0.02 mg/kg[17]
Linearity (R²) > 0.99[6][8]> 0.99[17]
Recovery 70 - 120%70 - 125%[17]
Precision (RSD%) < 15%< 10%[17]

Table 2: Common d-SPE Sorbents for QuEChERS Cleanup and Their Applications

SorbentPrimary FunctionTarget Interferences
MgSO₄ Removal of residual waterWater
PSA (Primary Secondary Amine) Removal of polar interferencesSugars, fatty acids, organic acids, some pigments
C18 Removal of non-polar interferencesFats, lipids
GCB (Graphitized Carbon Black) Removal of pigments and sterolsChlorophyll, carotenoids

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract 6. Final Extract Centrifugation2->Final_Extract Analysis 7. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis Data_Processing 8. Data Acquisition & Quantification Analysis->Data_Processing

Caption: General workflow for this compound analysis.

Troubleshooting_Tree Start Problem with This compound Analysis Low_Recovery Low Recovery? Start->Low_Recovery Bad_Peak_Shape Poor Peak Shape? Low_Recovery->Bad_Peak_Shape No Optimize_Extraction Optimize Extraction (Solvent, Time) Low_Recovery->Optimize_Extraction Yes High_Variability High Variability? Bad_Peak_Shape->High_Variability No Clean_System Clean GC/LC System (Liner, Column, Source) Bad_Peak_Shape->Clean_System Yes Improve_Homogenization Improve Sample Homogenization High_Variability->Improve_Homogenization Yes End Problem Resolved High_Variability->End No Check_Stability Check Analyte Stability (pH, Light) Optimize_Extraction->Check_Stability Verify_Instrument Verify Instrument Parameters Check_Stability->Verify_Instrument Verify_Instrument->End Improve_Cleanup Improve Sample Cleanup (d-SPE, SPE) Clean_System->Improve_Cleanup Adjust_Solvent Adjust Final Solvent Composition Improve_Cleanup->Adjust_Solvent Adjust_Solvent->End Use_IS_MM Use Internal Standard & Matrix-Matched Cal. Improve_Homogenization->Use_IS_MM Standardize_Protocol Standardize Sample Prep Protocol Use_IS_MM->Standardize_Protocol Standardize_Protocol->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Edifenphos Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of the organophosphate fungicide, Edifenphos. This resource is designed for researchers, scientists, and professionals in drug development and environmental monitoring. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures for low-level this compound detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the setup and execution of sensitive this compound detection experiments.

Issue 1: Electrochemical Aptasensor - Low or No Signal

Potential Cause Troubleshooting Step
Improper Electrode Cleaning Ensure the glassy carbon electrode (GCE) is thoroughly polished with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and ultrapure water to remove any residues.
Inefficient Nanomaterial Deposition Verify the concentration and dispersion of nanomaterials (e.g., reduced graphene oxide, multi-walled carbon nanotubes). Ensure uniform coating on the GCE surface.[1][2]
Poor Aptamer Immobilization Confirm the activation of carboxyl groups on the electrode surface using EDC/NHS chemistry. Optimize aptamer concentration and incubation time to ensure sufficient covalent attachment.[1][2]
Incorrect Electrochemical Parameters Optimize the parameters for your electrochemical technique (e.g., for Differential Pulse Voltammetry (DPV), adjust pulse amplitude, pulse width, and scan rate).
Degradation of Reagents Prepare fresh solutions of aptamers, EDC/NHS, and other critical reagents. Store stock solutions under appropriate conditions (e.g., -20°C for aptamers).

Issue 2: Colorimetric Aptasensor - Inconsistent Color Change or False Positives/Negatives

Potential Cause Troubleshooting Step
Aggregation of Gold Nanoparticles (AuNPs) before Target Addition Optimize the concentration of the aptamer used to stabilize the AuNPs. Ensure the salt concentration in the buffer is appropriate, as high ionic strength can induce aggregation.
Non-specific Binding Block any remaining active sites on the nanoparticles or substrate with a blocking agent like bovine serum albumin (BSA) to prevent non-specific adsorption of other molecules.
Incorrect pH or Temperature Ensure the reaction buffer is at the optimal pH for aptamer-target binding. Maintain a consistent temperature during the assay, as temperature fluctuations can affect binding affinity.
Interference from Sample Matrix Perform a sample cleanup procedure, such as the QuEChERS method, to remove interfering compounds from complex samples like rice or water.[3][4][5][6]

Issue 3: QuEChERS Sample Preparation - Low Analyte Recovery

Potential Cause Troubleshooting Step
Incomplete Extraction Ensure vigorous shaking or vortexing for the specified time to facilitate the transfer of this compound from the sample matrix to the extraction solvent (acetonitrile).[3]
Incorrect Salt and Sorbent Combination Use the appropriate QuEChERS salts (e.g., MgSO₄, NaCl) and dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18) for your specific sample matrix to effectively remove interferences without retaining the analyte. For rice samples, a combination of MgSO₄ and PSA is commonly used.[5][6]
pH of the Sample Extract For pH-sensitive pesticides, ensure the extraction is buffered to the appropriate pH to prevent degradation.
Loss of Analyte during Solvent Evaporation Carefully control the temperature and nitrogen flow during the solvent evaporation step to prevent the loss of volatile this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: Electrochemical aptasensors have demonstrated exceptional sensitivity for this compound detection. For instance, a label-free electrochemical aptasensor using a glassy carbon electrode modified with reduced graphene oxide and functionalized multi-walled carbon nanotubes has achieved a detection limit as low as 0.1 pmol L⁻¹.[1][2]

Q2: How can I improve the reproducibility of my nanomaterial-based sensor?

A2: To enhance reproducibility, it is crucial to precisely control the synthesis and deposition of nanomaterials. Ensure consistent size, shape, and surface chemistry of the nanoparticles. Standardize the electrode modification protocol, including cleaning procedures, incubation times, and reagent concentrations.

Q3: What is the purpose of using aptamers in this compound detection?

A3: Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules, such as this compound, with high affinity and selectivity.[7] This specificity allows for the development of highly selective sensors that can distinguish this compound from other structurally similar pesticides.

Q4: Can I use the QuEChERS method for liquid samples like water?

A4: The QuEChERS method is primarily designed for solid and semi-solid samples with high water content. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) would be a more appropriate sample preparation technique.

Q5: How do I choose the right nanomaterials for my electrochemical sensor?

A5: The choice of nanomaterials depends on the desired sensor characteristics. Graphene and carbon nanotubes are excellent for enhancing electrical conductivity and increasing the electrode surface area.[1][2] Gold nanoparticles are often used for their ease of functionalization with biomolecules like aptamers and their unique optical properties in colorimetric assays.[8]

Quantitative Data Summary

The following table summarizes the performance of various advanced methods for this compound detection, providing a clear comparison of their sensitivity and working ranges.

Detection MethodSensor/PlatformLimit of Detection (LOD)Linear RangeSample MatrixReference
Electrochemical Aptasensor rGO/f-MWCNTs modified GCE0.1 pmol L⁻¹0.001 to 1300 nmol L⁻¹Rice[1][2]
Colorimetric Multi-Aptasensor Gold Nanoparticle-based5 nMNot SpecifiedSpiked Rice[7]

Experimental Protocols

Protocol 1: Fabrication of a Label-Free Electrochemical Aptasensor for this compound Detection [1][2]

This protocol details the step-by-step procedure for modifying a glassy carbon electrode (GCE) with a nanocomposite of reduced graphene oxide (rGO) and functionalized multi-walled carbon nanotubes (f-MWCNTs) for the sensitive electrochemical detection of this compound.

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

    • Sonicate the electrode sequentially in ultrapure water and ethanol for 5 minutes each to remove residual alumina.

    • Dry the electrode under a gentle stream of nitrogen.

  • Electrode Modification:

    • Prepare a stable aqueous dispersion of graphene oxide (GO) and f-MWCNTs.

    • Deposit the GO/f-MWCNTs composite onto the GCE surface by casting a small volume (e.g., 5 µL) of the dispersion and allowing it to dry at room temperature.

    • Electrochemically reduce the GO to rGO by applying a constant potential or by cyclic voltammetry in a suitable electrolyte (e.g., phosphate-buffered saline, pH 7.4).

  • Aptamer Immobilization:

    • Activate the carboxyl groups on the rGO/f-MWCNTs surface by incubating the modified electrode in a freshly prepared aqueous solution of 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature.

    • Rinse the electrode with ultrapure water.

    • Immediately incubate the electrode in a solution containing the amine-modified this compound-specific aptamer (e.g., 10 µM in PBS) for 12 hours at 4°C to allow for covalent bond formation.

    • Rinse the electrode thoroughly with PBS to remove any non-covalently bound aptamers.

  • Electrochemical Detection of this compound:

    • Incubate the aptasensor in the sample solution containing this compound for a specific period (e.g., 30 minutes) to allow for the binding of this compound to the aptamer.

    • Perform electrochemical measurements using a technique such as Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS) in an electrochemical cell containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

    • The binding of this compound to the aptamer will cause a change in the electrochemical signal (e.g., a decrease in the DPV peak current), which is proportional to the concentration of this compound.

Protocol 2: QuEChERS Method for Extraction of this compound from Rice Samples [3][4][5][6]

This protocol outlines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction and cleanup of this compound residues from rice samples prior to chromatographic analysis.

  • Sample Homogenization:

    • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water and let it stand for 30 minutes to hydrate (B1144303) the rice.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for analysis by a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizations

Experimental_Workflow_Electrochemical_Aptasensor cluster_prep Electrode Preparation cluster_func Aptasensor Fabrication cluster_detect Detection cluster_result Analysis A 1. GCE Polishing & Cleaning B 2. Nanomaterial (rGO/f-MWCNTs) Deposition A->B C 3. GO Reduction to rGO B->C D 4. EDC/NHS Activation C->D E 5. Amine-Aptamer Immobilization D->E F 6. Incubation with This compound Sample E->F G 7. Electrochemical Measurement (DPV/EIS) F->G H 8. Signal Change vs. Concentration G->H

Caption: Workflow for Electrochemical Aptasensor Fabrication and this compound Detection.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis A 1. Homogenized Rice Sample + Water B 2. Add Acetonitrile & QuEChERS Salts A->B C 3. Shake & Centrifuge B->C D 4. Transfer Supernatant to d-SPE Tube (MgSO4 + PSA) C->D E 5. Vortex & Centrifuge D->E F 6. Filter Extract E->F G 7. GC-MS or LC-MS/MS Analysis F->G

References

Calibration curve issues in Edifenphos quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Edifenphos using chromatographic methods.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the development and execution of analytical methods for this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity in my this compound calibration curve?

A1: Poor linearity (R² value < 0.99) in an this compound calibration curve can stem from several factors:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect initial standard concentration, or solvent evaporation can lead to inaccurate standard concentrations.

  • Analyte Instability: this compound is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[1] The stability of working standards in the chosen solvent should be verified.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[2]

  • Instrumental Issues: A contaminated injector, a failing detector lamp, or inconsistent flow rates can all contribute to non-linear responses.

Q2: I am observing significant matrix effects in my sample analysis. What can I do to mitigate this?

A2: Matrix effects, which can cause signal enhancement or suppression, are a common challenge in pesticide analysis.[3] For this compound, which may be analyzed in complex matrices like rice straw, these effects can be pronounced.[4] Here are some strategies to address matrix effects:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the effect of co-eluting matrix components on the analyte signal.[3]

  • Sample Preparation and Cleanup: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[4][5] Further cleanup using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) can also be effective.

  • Standard Addition: This method involves adding known amounts of the standard to the sample extract to create a calibration curve within the sample matrix itself, providing a high degree of accuracy.

  • Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard can effectively compensate for matrix effects and variations in sample preparation and instrument response.

Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?

A3: Peak tailing for organophosphorus pesticides like this compound in chromatography can be caused by:

  • Secondary Interactions: Interactions between the analyte and active sites on the column, such as free silanol (B1196071) groups on a silica-based column, can cause tailing.

  • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

To address peak tailing, consider the following:

  • Use a high-purity, end-capped column.

  • Incorporate a guard column to protect the analytical column from contaminants.

  • Optimize the mobile phase pH.

  • Flush the column with a strong solvent.

  • Reduce the injection volume or sample concentration.

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
Poor Reproducibility (High %RSD) Inconsistent sample preparationEnsure homogenization of the sample and precise volume measurements during extraction and dilution.
Unstable instrument conditionsAllow the instrument to fully equilibrate. Check for leaks in the system and ensure a stable mobile phase flow rate.
Instability of this compound in solutionPrepare fresh standards and samples daily. This compound is known to be unstable in alkaline and strongly acidic conditions.[1]
No Peak or Very Small Peak Incorrect injection volumeVerify the autosampler settings and ensure the syringe is drawing the correct volume.
Low analyte concentrationConcentrate the sample extract or use a more sensitive detector.
Analyte degradationCheck the pH of the sample and standards. This compound degrades in the presence of strong acids and alkalis.[1]
Split Peaks Column void or contaminationReverse flush the column or replace it if necessary.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Co-elution with an interfering compoundModify the chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation.
Baseline Drift or Noise Contaminated mobile phase or columnUse high-purity solvents and filter the mobile phase. Flush the column.
Detector lamp agingReplace the detector lamp.
Incomplete system equilibrationAllow sufficient time for the system to stabilize before analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a Class A volumetric flask.

  • Intermediate Stock Solution (e.g., 100 µg/mL): Dilute the primary stock solution with the same solvent to obtain an intermediate stock solution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the intermediate stock solution. The concentration range should bracket the expected concentration of this compound in the samples. For example, a calibration curve could range from 0.01 to 2 mg/kg.[4]

Protocol 2: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline and may need to be optimized for your specific matrix.

  • Homogenization: Homogenize the sample (e.g., rice straw, soil) to ensure uniformity.

  • Extraction:

    • Weigh a representative amount of the homogenized sample (e.g., 5-10 g) into a 50 mL centrifuge tube.

    • Add a specific volume of water and an extraction solvent (e.g., a mixture of acetonitrile (B52724) and ethyl acetate).[4]

    • Add extraction salts (e.g., anhydrous MgSO₄ and NaCl).

    • Vortex or shake vigorously for a set time (e.g., 1-2 minutes).

  • Centrifugation: Centrifuge the tube at a specified speed and time (e.g., 4000 rpm for 5 minutes) to separate the organic layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (the organic layer) and transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA and MgSO₄).

    • Vortex for a set time (e.g., 30 seconds).

    • Centrifuge again under the same conditions as step 3.

  • Final Extract: The resulting supernatant is the final extract. It can be directly injected into the chromatographic system or evaporated and reconstituted in a suitable solvent.

Protocol 3: Chromatographic Conditions for this compound Analysis

The following are starting conditions that may require optimization for your specific application.

HPLC-UVD Method (based on analysis in rice straw[4])

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength of 220 nm.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 70°C, then ramp to 280°C.[6]

  • Transfer Line Temperature: 280 °C.[6]

  • Ion Source Temperature: 200-230 °C.[6]

  • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation

Table 1: Example this compound Calibration Curve Data

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.0515,234
0.1030,156
0.2575,890
0.50151,234
1.00300,567
Linearity (R²) 0.9995

Table 2: Recovery and Precision Data for this compound in a Spiked Matrix

Spiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.0192.54.8
0.1095.83.2
2.0098.12.5
Data adapted from a study on rice straw.[4]

Visualizations

Edifenphos_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Standard Analytical Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working HPLC_GC HPLC-UVD or GC-MS Working->HPLC_GC Cleanup dSPE Cleanup Extraction->Cleanup Cleanup->HPLC_GC Data Data Acquisition HPLC_GC->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of this compound Data->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification.

Troubleshooting_Poor_Linearity Start Poor Calibration Curve Linearity (R² < 0.99) CheckStandards Verify Standard Preparation Accuracy Start->CheckStandards CheckStability Assess Analyte Stability in Solvent CheckStandards->CheckStability No Errors RemakeStandards Remake Standards Carefully CheckStandards->RemakeStandards Errors Found CheckConcentration Evaluate for Detector Saturation CheckStability->CheckConcentration Stability Confirmed FreshStandards Prepare Fresh Standards Daily CheckStability->FreshStandards Instability Suspected CheckInstrument Inspect Instrument Performance CheckConcentration->CheckInstrument No Saturation DiluteStandards Dilute High Concentration Standards CheckConcentration->DiluteStandards Saturation Observed InstrumentMaint Perform Instrument Maintenance CheckInstrument->InstrumentMaint Issues Identified

Caption: Troubleshooting Poor Calibration Curve Linearity.

References

Technical Support Center: Edifenphos Contamination Prevention and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting Edifenphos contamination in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the laboratory?

A1: this compound is an organophosphate fungicide with the IUPAC name O-ethyl S,S-diphenyl phosphorodithioate.[1][2][3] In a laboratory setting, it poses a contamination risk due to its potential to interfere with experimental results, particularly those involving enzymatic assays and cell cultures. Its primary mechanisms of action are the inhibition of acetylcholinesterase and phospholipid biosynthesis, which can lead to unexpected and misleading data.[1][4]

Q2: What are the primary routes of this compound contamination in a laboratory?

A2: The primary routes of contamination include:

  • Cross-contamination from shared equipment: Using glassware, pipettes, or other equipment that has not been properly decontaminated after use with this compound.

  • Aerosol dissemination: Improper handling of this compound powders or solutions can generate aerosols that settle on surfaces, equipment, and other experiments.

  • Inadequate personal protective equipment (PPE): Contaminated gloves or lab coats can transfer the compound to other surfaces.

  • Improper waste disposal: Incorrect disposal of this compound waste can lead to environmental contamination within the laboratory.

Q3: What are the immediate safety precautions I should take when handling this compound?

A3: Always handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6] Ensure good ventilation in the work area.[7]

Troubleshooting Guides

Contamination with this compound can manifest in various unexpected experimental outcomes. This guide provides troubleshooting for common laboratory assays.

Issue 1: Unexpected Decrease in Cell Viability or Altered Cell Morphology in Culture

Potential Cause Troubleshooting Steps
This compound contamination in media, sera, or on culture plates. Organophosphates can induce apoptosis and affect cell signaling pathways.[8]1. Isolate the problem: Use fresh, unopened reagents (media, FBS, etc.) in a parallel experiment. 2. Test for contamination: If new reagents resolve the issue, discard the suspect batch. Consider performing a bioassay (see Experimental Protocols) on the suspect reagents. 3. Decontaminate incubator and biosafety cabinet: Thoroughly clean and decontaminate the cell culture hood and incubator to eliminate any residual environmental contamination.

Issue 2: Inconsistent or Inhibited Enzyme Kinetics, Especially with Esterases

Potential Cause Troubleshooting Steps
This compound is a known acetylcholinesterase inhibitor and can interfere with other serine hydrolases. Contamination of buffers, substrates, or the enzyme stock solution is possible.1. Run a control: Prepare fresh buffer and substrate solutions from new, unopened stock bottles. 2. Check for inhibitor presence: If the issue persists, suspect contamination of the enzyme stock. Run the assay with a known inhibitor of your enzyme to see if the pattern of inhibition is similar. 3. Verify with a different assay: If possible, use an alternative method to measure enzyme activity that does not rely on the same detection principle.

Issue 3: High Background or False Positives/Negatives in Immunoassays (e.g., ELISA)

Potential Cause Troubleshooting Steps
This compound may interfere with antibody-antigen binding or the enzymatic reaction of the detection system (e.g., HRP-substrate reaction).1. Examine the protocol: Review each step for potential sources of contamination. Pay close attention to shared equipment like plate washers and multichannel pipettes. 2. Test individual components: Spike a clean sample with a known amount of analyte and run the assay with both the suspect and fresh reagents to identify the source of interference. 3. Consult literature: Search for studies on the effects of organophosphates on the specific immunoassay being used.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Reference
IUPAC Name O-ethyl S,S-diphenyl phosphorodithioate[1][2]
CAS Number 17109-49-8[1][3]
Molecular Formula C₁₄H₁₅O₂PS₂[1][3]
Molecular Weight 310.37 g/mol [3]
Acute Oral LD₅₀ (rat) 150 mg/kg[9]
Soil Half-life (DT₅₀) 5-6 days in a paddy field[1]
Hydrolysis Half-life (DT₅₀) 19 days (pH 7), 2 days (pH 9) at 25°C[1]
OSHA Permissible Exposure Limit (PEL) Not established. Use general guidelines for organophosphates.[6][10][11][12][13]
Short-term dietary NOEL (rat) 5.0 ppm[9]

Experimental Protocols

Protocol 1: Decontamination of Laboratory Surfaces and Equipment

This protocol describes the steps for decontaminating surfaces and non-sensitive equipment contaminated with this compound.

Materials:

  • 5% sodium hypochlorite (B82951) solution (freshly diluted bleach) or a commercial decontamination solution for organophosphates.

  • Detergent solution.

  • Paper towels or absorbent pads.

  • Two buckets.

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.

Procedure:

  • Don PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves.

  • Prepare Solutions: Fill one bucket with detergent solution and the other with clean water.

  • Initial Cleaning: If there is visible this compound residue, cover it with absorbent pads, gently wipe it up, and place the waste in a designated hazardous waste container.

  • Detergent Wash: Thoroughly wash the contaminated surface or equipment with the detergent solution to remove any remaining residue.

  • Rinse: Rinse the surface or equipment with clean water from the second bucket.

  • Decontamination: Liberally apply the 5% sodium hypochlorite solution to the surface and let it sit for a contact time of at least 15-30 minutes. For equipment, immerse it in the solution if possible.

  • Final Rinse: Thoroughly rinse the surface or equipment with deionized water to remove the decontamination solution.

  • Drying: Allow the surface or equipment to air dry completely before use.

  • Waste Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste according to your institution's guidelines.

Protocol 2: Bioassay for Detecting this compound Contamination

This simple bioassay can be used to screen for the presence of this compound contamination in soil, water, or other laboratory materials. It uses a sensitive plant species, such as cress or lettuce, as an indicator.

Materials:

  • Test sample (e.g., soil, water).

  • Clean, uncontaminated control sample (e.g., sterile soil, deionized water).

  • Seeds of a sensitive plant species (e.g., cress, lettuce).

  • Petri dishes or small pots.

  • Filter paper (if testing water samples).

Procedure:

  • Prepare Test and Control Groups:

    • For soil: Fill three small pots with the test soil and three with the control soil.

    • For water: Place a piece of filter paper in the bottom of three petri dishes. Moisten the filter paper with the test water. In another three petri dishes, moisten the filter paper with the control water.

  • Sow Seeds: Evenly sprinkle a small number of seeds (e.g., 10-20) onto the surface of the soil or the moistened filter paper in each pot/dish.

  • Incubation: Cover the pots/dishes and place them in a well-lit area at a constant temperature suitable for germination.

  • Observation: Observe the seeds daily for 5-7 days. Record the germination rate and note any abnormalities in the seedlings' growth, such as stunted roots, discolored leaves, or unusual morphology.

  • Interpretation: Compare the germination and growth of the seedlings in the test group to the control group. Significant inhibition of germination or abnormal growth in the test group suggests the presence of a contaminant like this compound.

Visualizations

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding -> Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound Inactive_AChE Inactive AChE Postsynaptic_Neuron Postsynaptic Neuron This compound->AChE Inhibits Phospholipid_Biosynthesis_Inhibition G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acyltransferases DAG Diacylglycerol PA->DAG Phosphatase Other_PL Other Phospholipids PA->Other_PL PC Phosphatidylcholine (PC) DAG->PC Cholinephosphotransferase This compound This compound Inhibited_Step Inhibition of PC Biosynthesis Inhibited_Step->DAG Inhibits conversion to PC

References

Technical Support Center: Optimization of QuEChERS for Edifenphos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the organophosphate fungicide, Edifenphos.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using the QuEChERS method.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete Extraction: Insufficient homogenization of the sample matrix, especially for dry or complex matrices, can trap the analyte.[1] 2. Analyte Degradation: this compound may be sensitive to the pH of the sample matrix. Some pesticides can degrade under extreme pH conditions.[2] 3. Strong Adsorption to dSPE Sorbent: this compound may be interacting with the dispersive solid-phase extraction (dSPE) sorbent, leading to its loss during the cleanup step. 4. High Fat Content in Matrix: For fatty matrices like avocados or nuts, this compound may partition into the lipid layer, leading to reduced extraction into the acetonitrile (B52724).[3]1. Improve Homogenization: Ensure the sample is finely homogenized. For dry samples (e.g., cereals, raisins), pre-hydrate the sample with water for 10-20 minutes before adding acetonitrile.[1][2] 2. Use a Buffered QuEChERS Method: Employ a buffered QuEChERS protocol, such as the AOAC 2007.01 or EN 15662 methods, which use citrate (B86180) or acetate (B1210297) buffers to maintain a stable pH during extraction.[1][2] 3. Optimize dSPE Sorbent: Test different dSPE sorbents. If using Graphitized Carbon Black (GCB) for pigment removal, be aware that it can cause the loss of planar pesticides.[4] Consider using a combination of PSA and C18, or specialized sorbents like Z-Sep for fatty matrices.[5] 4. Modify for Fatty Matrices: For samples with high-fat content, consider a freezing step after extraction to precipitate lipids.[2] Alternatively, use dSPE tubes containing C18 or Z-Sep to remove fats.[5][6][7]
High Variability in Results (Poor Precision) 1. Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample. 2. Inaccurate Pipetting: Inconsistent volumes of solvents or standards being added. 3. Inconsistent Shaking/Vortexing: Variation in the extraction efficiency between samples.[8] 4. Temperature Fluctuations: Extraction efficiency of some pesticides can be temperature-dependent.[1]1. Standardize Homogenization: Use a consistent and thorough homogenization procedure for all samples. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of all pipettes used. 3. Standardize Shaking: Use a mechanical shaker for a fixed time and speed to ensure consistent extraction. 4. Maintain Consistent Temperature: Perform extractions in a temperature-controlled environment.
Matrix Effects (Signal Suppression or Enhancement) 1. Co-eluting Matrix Components: Interfering compounds from the sample matrix can affect the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[9] this compound has been observed to exhibit strong matrix enhancement effects in some cases.[9] 2. Insufficient Cleanup: The dSPE step may not be effectively removing all interfering matrix components.[1]1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for signal suppression or enhancement.[10] 2. Dilute the Final Extract: Diluting the final extract (e.g., 10-fold with the initial mobile phase) can reduce the concentration of matrix components and minimize their effect on ionization.[2] 3. Optimize dSPE Cleanup: Experiment with different dSPE sorbents or combinations to improve the removal of interfering compounds. For pigmented samples, GCB may be necessary, but its potential for analyte loss should be evaluated.[4] For fatty samples, C18 or Z-Sep are recommended.[5][6]
Instrument Contamination/Carryover 1. High Concentration of Co-extractives: Complex matrices can lead to the accumulation of non-volatile compounds in the GC inlet or LC-MS interface.[2] 2. High Concentration of this compound: Injecting samples with very high concentrations of the analyte can lead to carryover in subsequent runs.1. Improve Cleanup: A more rigorous cleanup procedure, potentially involving a combination of dSPE sorbents, can reduce the amount of co-extractives injected into the instrument. 2. Dilute Sample Extract: If this compound concentrations are expected to be high, dilute the final extract before analysis. 3. Implement Thorough Wash Steps: Use a robust needle wash procedure on the autosampler and run blank injections between samples to check for and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best QuEChERS method for this compound analysis?

A1: Both the AOAC Official Method 2007.01 and the EN 15662 method are suitable starting points for this compound analysis.[11] The choice between them often depends on the specific sample matrix and the potential for pH-dependent degradation of the analyte. The EN method is buffered with citrate, while the AOAC method uses an acetate buffer.[1] It is recommended to perform initial validation experiments with your specific matrix to determine which method provides the best recovery and reproducibility for this compound.

Q2: Which dSPE sorbent should I use for this compound cleanup?

A2: The choice of dSPE sorbent depends on the sample matrix:

  • General Fruits and Vegetables: A combination of Primary Secondary Amine (PSA) and C18 is often a good starting point. PSA removes organic acids and some sugars, while C18 removes non-polar interferences like fats.[12]

  • Pigmented Fruits and Vegetables (e.g., spinach, berries): Graphitized Carbon Black (GCB) is effective at removing pigments like chlorophyll.[12] However, GCB can adsorb planar pesticides, so it is crucial to evaluate the recovery of this compound when using GCB.

  • Fatty Matrices (e.g., avocado, nuts, oilseeds): Z-Sep or a higher amount of C18 is recommended to remove lipids, which can cause significant matrix effects and instrument contamination.[5][6]

Q3: How can I minimize matrix effects for this compound analysis?

A3: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in pesticide residue analysis.[9] To mitigate these effects for this compound:

  • Use Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Calibration curves are prepared in blank matrix extract that has been processed through the entire QuEChERS procedure.[10]

  • Dilute the Extract: A 10-fold or greater dilution of the final extract with the mobile phase can significantly reduce the concentration of co-extractives, thereby minimizing their impact on the ionization of this compound.[2]

  • Optimize the Cleanup Step: A more effective cleanup using the appropriate dSPE sorbents will reduce the amount of matrix components in the final extract.[1]

Q4: What are the expected recovery rates for this compound using the QuEChERS method?

A4: Acceptable recovery rates for pesticide residue analysis are typically within the range of 70-120%, with a relative standard deviation (RSD) of ≤20%.[13] The actual recovery of this compound will depend on the matrix, the specific QuEChERS protocol used, and the dSPE cleanup sorbents. The following table provides representative recovery data for organophosphate pesticides in various matrices.

Pesticide Matrix dSPE Cleanup Recovery (%) RSD (%) Reference
Organophosphates (general)Orange JuiceµSPE71 - 114< 10
Organophosphates (general)Apples, LettuceFlorisil + MgSO470 - 120≤ 20[13]

Q5: My sample is a dry matrix. Do I need to modify the standard QuEChERS protocol?

A5: Yes. For dry matrices such as cereals, spices, or dried fruits, it is essential to add water to the sample and allow it to rehydrate for at least 10-20 minutes before adding acetonitrile for extraction.[1][2] This step is crucial for achieving efficient extraction of pesticide residues from the dry matrix.

Experimental Protocols

General QuEChERS Protocol (Adapted from EN 15662)

This protocol is a general guideline and should be optimized and validated for the specific matrix and analytical instrumentation used.

1. Sample Preparation:

  • Homogenize a representative portion of the laboratory sample. For solid samples, this can be done by chopping, grinding, or blending.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate the sample (e.g., 8-10 mL for 2-5 g of sample) and let it stand for 10-20 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an internal standard if required.

  • Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.

  • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate sorbents (e.g., 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18 for general produce).

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge at ≥ 3000 g for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

  • If necessary, add a protecting agent for GC analysis or dilute the extract for LC-MS/MS analysis.

  • Analyze by GC-MS/MS or LC-MS/MS.

Visualizations

QuEChERS_Workflow start_node Start node1 node1 start_node->node1 Sample Homogenization process_node process_node decision_node decision_node cleanup_node cleanup_node analysis_node Analysis (GC/LC-MS) node2 node2 node1->node2 Weigh 10g into tube decision1 decision1 node2->decision1 Is sample dry? node3 Add water & wait 10-20 min decision1->node3 Yes node4 node4 decision1->node4 No node3->node4 Add Acetonitrile node5 node5 node4->node5 Shake for 1 min node6 node6 node5->node6 Add QuEChERS Salts node7 node7 node6->node7 Shake & Centrifuge node8 node8 node7->node8 Transfer Supernatant decision2 Matrix Type? node8->decision2 Select Cleanup cleanup1 dSPE: PSA + C18 decision2->cleanup1 General cleanup2 dSPE: Z-Sep or C18 decision2->cleanup2 High Fat cleanup3 dSPE: GCB decision2->cleanup3 High Pigment node9 Vortex & Centrifuge cleanup1->node9 cleanup2->node9 cleanup3->node9 node9->analysis_node

Caption: QuEChERS workflow for this compound analysis.

Troubleshooting_Logic problem_node Low Recovery cause1 Incomplete Extraction problem_node->cause1 Possible Cause cause2 Analyte Degradation (pH) problem_node->cause2 Possible Cause cause3 Adsorption to Sorbent problem_node->cause3 Possible Cause cause_node cause_node solution_node solution_node solution1 Improve Homogenization (Pre-wet dry samples) cause1->solution1 solution2 Use Buffered QuEChERS (AOAC or EN method) cause2->solution2 solution3 Optimize dSPE Sorbent (Test different types) cause3->solution3

Caption: Troubleshooting low recovery of this compound.

References

Technical Support Center: Analysis of Edifenphos and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of the organophosphate fungicide Edifenphos and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be targeting in my analysis?

A1: The primary metabolic pathways of this compound involve the cleavage of the P-S bond. In mammals, such as rats, the main metabolite is ethyl hydrogen-S-phenyl phosphorothiolate (B1257650). In mice and fungi, further dealkylation can occur, leading to dihydrogen-S-phenyl phosphorothiolate.[1][2] Other degradation products can include organophosphorus acids, with the ultimate metabolites being phosphoric and sulfuric acids.[2]

Q2: Which analytical techniques are most suitable for the analysis of this compound and its metabolites?

A2: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and effective techniques.[3]

  • GC-MS/MS: Offers high selectivity and is suitable for the analysis of the relatively volatile parent compound, this compound. A nitrogen-phosphorus detector (NPD) can also be used for enhanced selectivity for organophosphates.

  • LC-MS/MS: Is particularly well-suited for the analysis of the more polar and thermally labile metabolites.

Q3: I am not seeing any metabolite peaks in my samples. What are the possible reasons?

A3: Several factors could contribute to the absence of metabolite peaks:

  • Inefficient Extraction: The chosen extraction solvent and method may not be suitable for the polarity of the metabolites. Ensure your protocol is optimized for polar compounds.

  • Metabolite Degradation: this compound metabolites can be unstable. Check the pH and temperature conditions during sample preparation and storage.

  • Insufficient Method Sensitivity: The concentration of metabolites in your sample may be below the limit of detection (LOD) of your instrument. Method optimization, such as increasing sample volume or using a more sensitive instrument, may be necessary.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target metabolites in the MS source, leading to a loss of signal.

Q4: Where can I obtain certified reference standards for this compound metabolites?

A4: Obtaining certified reference materials (CRMs) for pesticide metabolites can be challenging. While standards for the parent compound, this compound, are readily available from various chemical suppliers, standards for its specific metabolites like ethyl hydrogen-S-phenyl phosphorothiolate and dihydrogen-S-phenyl phosphorothiolate may require custom synthesis or sourcing from specialized suppliers of analytical standards. It is recommended to check the catalogs of major chemical standard providers.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its metabolites.

Chromatography Issues
Problem Potential Cause Recommended Solution
Peak Tailing (GC & LC) Active sites in the GC inlet or column: Organophosphates can interact with active sites, causing tailing.Use a deactivated inlet liner and a high-quality, well-conditioned column. Regularly replace the liner and trim the column inlet.
Secondary interactions with the LC stationary phase: Polar metabolites can interact with residual silanols on C18 columns.Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Adjusting the mobile phase pH or using an ion-pairing reagent can also help.
Shifting Retention Times Inconsistent mobile phase composition: Small variations in the mobile phase preparation can lead to shifts.Prepare mobile phases fresh daily and ensure accurate measurements. Use a buffer to maintain a stable pH.
Column temperature fluctuations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant and consistent temperature.
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.Monitor column performance with a standard mix and replace the column when performance degrades.
Mass Spectrometry Issues
Problem Potential Cause Recommended Solution
Low Signal/Sensitivity Ion Suppression: Co-eluting matrix components compete with the analytes for ionization, reducing the signal.Improve sample cleanup: Utilize more effective solid-phase extraction (SPE) cartridges or modify the QuEChERS cleanup step. Optimize chromatography: Adjust the gradient to separate the analytes from the majority of the matrix components. Use matrix-matched standards: Prepare calibration standards in a blank matrix extract to compensate for suppression effects.
Incorrect MS/MS transitions: The selected precursor and product ions may not be the most abundant or specific.Infuse a standard solution of the analyte to determine the most intense and stable precursor and product ions. Consult literature for known transitions.
High Background Noise Contaminated mobile phase or LC system: Impurities can lead to a high baseline and interfere with peak detection.Use high-purity solvents and reagents. Regularly flush the LC system.
Matrix interferences: The sample matrix itself can contribute to a high background.Enhance the sample cleanup procedure to remove more of the interfering compounds.

Quantitative Data Summary

The following table provides a template for the key mass spectrometry parameters for this compound and its major metabolites. Note that retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.) and should be determined experimentally in your laboratory.

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Expected Retention Time Range (min) on C18 column
This compound311.0173.0283.18.0 - 12.0
Ethyl hydrogen-S-phenyl phosphorothiolateTo be determined experimentallyTo be determined experimentallyTo be determined experimentally3.0 - 7.0
Dihydrogen-S-phenyl phosphorothiolateTo be determined experimentallyTo be determined experimentallyTo be determined experimentally1.0 - 5.0

Note: The m/z values for the metabolites need to be determined by direct infusion of standards or by high-resolution mass spectrometry due to the current lack of readily available public data.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Rice

This protocol is a general guideline and may require optimization for your specific laboratory conditions and instrumentation.

1. Sample Preparation: a. Homogenize a representative sample of rice grains to a fine powder. b. Weigh 10 g of the homogenized rice powder into a 50 mL centrifuge tube. c. Add 10 mL of water and vortex for 30 seconds to moisten the sample. Let it stand for 30 minutes.

2. Extraction: a. Add 10 mL of acetonitrile (B52724) to the tube. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). c. Immediately cap the tube and shake vigorously for 1 minute. d. Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA). b. Vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter. b. The extract is now ready for LC-MS/MS or GC-MS analysis. For GC analysis, a solvent exchange to a more volatile solvent like hexane (B92381) may be necessary.

Visualizations

edifenphos_metabolism This compound This compound metabolite1 Ethyl hydrogen-S-phenyl phosphorothiolate This compound->metabolite1  Cleavage of P-S bond (e.g., in Rats) metabolite2 Dihydrogen-S-phenyl phosphorothiolate metabolite1->metabolite2  De-ethylation (e.g., in Mice, Fungi) degradation_products Further Degradation (e.g., Phosphoric Acid) metabolite2->degradation_products  Hydrolysis

Caption: Simplified metabolic pathway of this compound.

Caption: A logical workflow for troubleshooting common analytical issues.

References

Technical Support Center: Improving Reproducibility of Edifenphos Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of Edifenphos bioassays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is an organophosphate fungicide primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. Its main mechanism of action is the inhibition of phosphatidylcholine biosynthesis, a crucial component of fungal cell membranes. This disruption of cell membrane integrity ultimately leads to fungal cell death.

Q2: What is the most common type of bioassay used to evaluate the efficacy of this compound?

The most common method is the in vitro mycelial growth inhibition assay. This assay determines the concentration of this compound required to inhibit the growth of the target fungus by a certain percentage, typically 50% (EC50).

Q3: What are the key sources of variability in this compound bioassays?

Variability in bioassays can stem from several factors, including:

  • Biological Variation: Differences in the genetic makeup, age, and health of the fungal isolates.

  • Procedural Inconsistencies: Inaccurate preparation of this compound solutions, inconsistent inoculum size, and variations in incubation time.

  • Environmental Factors: Fluctuations in temperature, humidity, and pH of the growth medium.

  • Chemical Stability: Degradation of this compound in stock solutions or the final assay medium.

Q4: How should this compound stock solutions be prepared and stored to ensure stability?

To minimize degradation, this compound stock solutions should be prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone. It is recommended to prepare a high-concentration stock solution, which can then be used to make fresh dilutions for each experiment. Stock solutions should be stored in airtight, light-protected containers at a low temperature (e.g., 4°C for short-term and -20°C for long-term storage) to maintain stability. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This guide addresses common problems encountered during this compound bioassays in a question-and-answer format.

Problem Potential Causes Recommended Solutions
High variability between replicates 1. Inconsistent pipetting.2. Uneven distribution of mycelial inoculum.3. Edge effects in microplates.4. Contamination.1. Use calibrated pipettes and ensure consistent technique.2. For mycelial growth assays, use agar (B569324) plugs of a uniform size from the actively growing edge of a fungal colony.3. Avoid using the outer wells of the microplate or fill them with a blank solution to maintain humidity.4. Use sterile techniques throughout the assay setup.
No or very low fungal growth in control wells 1. Poor viability of the fungal culture.2. Unsuitable growth medium.3. Inconsistent incubation conditions.1. Use a fresh, actively growing fungal culture.2. Ensure the growth medium (e.g., Potato Dextrose Agar) is properly prepared and at the optimal pH for the fungus.3. Maintain consistent temperature, humidity, and light conditions during incubation.
Unexpectedly high EC50 values 1. Fungal isolate has developed resistance.2. Incorrect concentration of this compound stock solution.3. This compound has degraded.4. Inappropriate incubation conditions.1. Test a known sensitive (wild-type) strain as a control.2. Prepare a fresh stock solution of this compound and verify its concentration.3. Store this compound stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).4. Ensure the incubation temperature and duration are optimal for the specific fungal pathogen.
Precipitation of this compound in the culture medium 1. Low solubility of this compound in the aqueous medium.2. The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility.1. Ensure the final concentration of the solvent in the medium does not exceed a level toxic to the fungus (typically ≤1% for DMSO).2. Prepare intermediate dilutions of the this compound stock solution in the culture medium to avoid abrupt concentration changes. Gently vortex the medium while adding the this compound solution.

Data Presentation

Fungus Strain Type This compound EC50 (µg/mL) Reference
Pyricularia oryzaeSusceptible0.5 - 2.0Hypothetical range based on typical organophosphate efficacy
Pyricularia oryzaeModerately Resistant> 5.0Hypothetical range
Pyricularia oryzaeHighly Resistant> 25.0Hypothetical range

Experimental Protocols

Mycelial Growth Inhibition Assay for this compound against Pyricularia oryzae

This protocol details the steps to determine the EC50 value of this compound.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of Pyricularia oryzae on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator set at 25-28°C

  • Calibrated micropipettes and sterile tips

  • Sterile distilled water

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.

  • Store the stock solution in a sterile, amber glass vial at -20°C.

3. Preparation of Fungicide-Amended Media:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Allow the molten PDA to cool to approximately 45-50°C in a water bath.

  • Prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final solvent concentration is consistent across all plates and does not exceed 1% (v/v). The control plate should contain the same concentration of the solvent without this compound.

  • Mix thoroughly by gently swirling the flask and pour approximately 20 mL of the amended PDA into each sterile Petri dish.

  • Allow the plates to solidify at room temperature.

4. Inoculation:

  • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 7-10 day old P. oryzae culture.

  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Seal the plates with paraffin (B1166041) film.

5. Incubation and Data Collection:

  • Incubate the plates at 25-28°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches approximately 80% of the plate diameter.

  • Calculate the average colony diameter for each concentration.

6. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the log-transformed concentration of this compound and fitting a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Edifenphos_MOA cluster_pathway Phosphatidylcholine Biosynthesis Pathway (in Fungi) cluster_inhibition Inhibition by this compound Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine CDP_Choline->PC Choline- phosphotransferase DAG Diacylglycerol DAG->PC This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound, inhibiting phosphatidylcholine biosynthesis.

Bioassay_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Fungicide- Amended PDA Plates prep_stock->prep_media inoculate Inoculate Plates with P. oryzae Mycelial Plugs prep_media->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate analyze Determine EC50 Value (Probit Analysis) calculate->analyze end End analyze->end

Caption: Experimental workflow for the mycelial growth inhibition bioassay of this compound.

Troubleshooting_Logic start Inconsistent Bioassay Results check_replicates High variability between replicates? start->check_replicates check_controls Poor growth in controls? check_replicates->check_controls No solution_pipetting Verify pipetting technique and calibration check_replicates->solution_pipetting Yes solution_inoculum Ensure uniform inoculum check_replicates->solution_inoculum Yes check_ec50 Unexpectedly high EC50? check_controls->check_ec50 No solution_culture Check culture viability and media quality check_controls->solution_culture Yes solution_incubation Verify incubation conditions check_controls->solution_incubation Yes solution_stock Prepare fresh this compound stock solution check_ec50->solution_stock Yes solution_resistance Test a known susceptible strain check_ec50->solution_resistance Yes

Caption: A logical troubleshooting workflow for common this compound bioassay issues.

Technical Support Center: Edifenphos Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using immunoassays for the detection of edifenphos.

Troubleshooting Guide

Encountering issues with your this compound immunoassay? This guide provides solutions to common problems.

Problem Possible Cause Recommended Solution
Weak or No Signal Reagents not at room temperature.Allow all kit components to sit at room temperature for 15-20 minutes before starting the assay.[1]
Improper storage of kit components.Verify the storage conditions on the kit label. Most ELISA kits should be stored at 2-8°C.[1]
Expired reagents.Check the expiration dates on all reagents and do not use any that are expired.[1][2]
Incorrect reagent preparation or addition sequence.Review the protocol to ensure reagents were prepared to the correct dilutions and added in the proper order.[2]
Insufficient washing.Increase the number of wash steps or add a 30-second soak with the wash buffer between washes. Ensure all residual wash buffer is removed by inverting and tapping the plate on absorbent paper.[1][3][4]
High Background Insufficient washing.As above, ensure a thorough washing procedure is followed.[3][4]
Conjugate concentration too high.Prepare a fresh, correct dilution of the enzyme conjugate as specified in the protocol.
Cross-contamination of wells.Use fresh pipette tips for each standard, sample, and reagent. Be careful not to splash reagents between wells.[5]
Plate not properly sealed during incubation.Ensure the plate is completely sealed with a plate sealer to prevent evaporation and inconsistent temperatures.[1][2]
Poor Reproducibility (High CV%) Inconsistent pipetting.Check pipette calibration and ensure consistent technique. Pre-wet pipette tips before dispensing.
Temperature variation across the plate.Avoid stacking plates during incubation and ensure the plate is in the center of the incubator if a specific temperature is required.[1][2]
Bubbles in wells.Visually inspect wells after adding reagents and remove any bubbles.[5]
Edge effects.To minimize evaporation and temperature gradients, you can fill the outer wells with buffer or water and not use them for samples or standards. Ensure the plate is properly sealed.[2]
Standard Curve Issues Poor standard curve.Re-prepare the standard dilutions carefully. Ensure the standard has been stored correctly and has not degraded.
Low absorbance values for standards.Check that the correct wavelength is being used on the plate reader and that the substrate is not expired.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A1: In a competitive ELISA for this compound, there is a competition between the this compound in your sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The antibody is typically immobilized on a microplate well. The more this compound present in the sample, the less labeled conjugate will be able to bind to the antibody. The signal produced by the labeled conjugate is therefore inversely proportional to the concentration of this compound in the sample.

Q2: My sample matrix is complex (e.g., soil extract, plant tissue). How can I minimize matrix effects?

A2: Matrix effects can interfere with the accuracy of your immunoassay. To minimize them, it is recommended to dilute your sample with the assay buffer provided in the kit. You may need to perform a spike and recovery experiment to determine the optimal dilution factor for your specific sample type. Additionally, ensure your sample preparation includes appropriate cleanup steps to remove interfering substances.

Q3: What is cross-reactivity and how does it affect my results?

A3: Cross-reactivity occurs when the antibodies in the immunoassay bind to compounds that are structurally similar to this compound.[6] This can lead to a false-positive result or an overestimation of the this compound concentration. It is crucial to be aware of the cross-reactivity profile of your specific immunoassay kit.

Q4: Can I use this immunoassay for quantitative analysis?

A4: Yes, by generating a standard curve with known concentrations of this compound, you can quantify the concentration in your samples by interpolating their absorbance values from the standard curve.

Q5: How should I prepare my standards?

A5: Always use the this compound standard provided with the kit. Prepare fresh serial dilutions for each assay run, following the concentration steps outlined in the kit protocol. Use the same diluent for the standards as you do for your samples.

Data Presentation

This compound Immunoassay Cross-Reactivity Profile

The following table provides illustrative cross-reactivity data for an this compound immunoassay against other common organophosphate pesticides. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of Cross-Reactant) x 100%. Note that this data is for example purposes and the actual cross-reactivity will vary between different antibody lots and assay kits.

Compound Chemical Class IC50 (ng/mL) Cross-Reactivity (%)
This compound Organophosphate 5.0 100
IprobenfosOrganophosphate25.020.0
Kitazin POrganophosphate50.010.0
ChlorpyrifosOrganophosphate>1000<0.5
MalathionOrganophosphate>1000<0.5
ParathionOrganophosphate>1000<0.5
DiazinonOrganophosphate>1000<0.5

Experimental Protocols

Representative Protocol for a Competitive Indirect ELISA for this compound

This protocol is a general guideline. Always refer to the specific instructions provided with your immunoassay kit.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. Allow all reagents to come to room temperature before use.

  • Coating (if applicable): If not using a pre-coated plate, coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as described above.

  • Competitive Reaction: Add the this compound standards or samples to the appropriate wells, followed immediately by the this compound-enzyme conjugate. Incubate for the time specified in the kit protocol (typically 1-2 hours) at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_Immunoassay_Principle cluster_well Microplate Well cluster_signal Signal Generation Ab Antibody This compound This compound (Analyte) Ab_bound Antibody This compound->Ab_bound Binds Conjugate This compound-Enzyme (Conjugate) Conjugate->Ab_bound Competes for binding Signal Substrate -> Color Ab_bound->Signal Edifenphos_bound This compound Conjugate_bound Conjugate

Caption: Principle of a competitive immunoassay for this compound detection.

Troubleshooting_Workflow Start Assay Problem (e.g., No Signal, High Background) CheckReagents Check Reagents: - Expiration Dates - Storage Conditions - Room Temperature? Start->CheckReagents ReagentIssue Prepare fresh reagents. Repeat assay. CheckReagents->ReagentIssue Yes CheckProcedure Review Protocol: - Correct reagent sequence? - Correct dilutions? - Proper incubation times? CheckReagents->CheckProcedure No ProcedureIssue Correct procedural error. Repeat assay. CheckProcedure->ProcedureIssue Yes CheckWashing Evaluate Washing Technique: - Sufficient number of washes? - Complete removal of buffer? CheckProcedure->CheckWashing No WashingIssue Improve washing technique. Repeat assay. CheckWashing->WashingIssue Yes CheckReader Check Plate Reader: - Correct wavelength? - Correct settings? CheckWashing->CheckReader No ReaderIssue Correct reader settings. Reread plate. CheckReader->ReaderIssue Yes ContactSupport Consult further technical support. CheckReader->ContactSupport No

Caption: A logical workflow for troubleshooting common immunoassay issues.

References

Validation & Comparative

Revolutionizing Rice Safety: A Comparative Guide to Edifenphos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of analytical methods for the detection of Edifenphos in rice, offering a comparative analysis of leading techniques for researchers, scientists, and drug development professionals.

The escalating global demand for rice necessitates the use of pesticides to ensure crop yield and quality. This compound, an organophosphate fungicide, has been instrumental in protecting rice paddies from fungal diseases. However, its potential persistence as a residue in rice grains poses a significant concern for food safety, mandating rigorous and reliable analytical methods for its detection and quantification. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound in rice, with a focus on empowering researchers and food safety experts with the data and protocols necessary for accurate and efficient analysis.

The most prevalent and effective methods for this compound residue analysis in rice hinge on a sample preparation technique known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This is a streamlined approach that combines extraction and cleanup into a single step, significantly reducing sample preparation time and solvent consumption. Following extraction, the two primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Both methods offer high selectivity and sensitivity, crucial for detecting trace levels of pesticide residues in complex food matrices like rice.

Comparative Performance of Analytical Methods

The selection of an analytical method is often guided by its performance characteristics. Key validation parameters such as linearity, recovery, precision (expressed as Relative Standard Deviation, RSD), Limit of Detection (LOD), and Limit of Quantitation (LOQ) are critical in determining the suitability of a method. The following table summarizes the performance data for the analysis of this compound in rice using different methodologies.

Analytical MethodSample PreparationLinearity (R²)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
LC-MS/MS Modified QuEChERS0.993 - 0.99971 - 119< 20825[1]
LC-MS/MS Buffered Acetate QuEChERSNot Specified70 - 120< 20Not Specified10 and 300 (fortification levels)[2]
GC-MS/MS Modified QuEChERS> 0.99570 - 120< 20Not SpecifiedNot Specified[3]
GC-MS QuEChERS> 0.9899.71 - 101.840.56 - 1.26 (intraday)13 - 1722 - 79[4]

Note: The performance characteristics can vary based on the specific laboratory conditions, instrumentation, and the exact QuEChERS protocol employed.

Experimental Protocols: A Closer Look

A detailed understanding of the experimental methodologies is paramount for the successful replication and validation of these analytical techniques.

1. Modified QuEChERS with LC-MS/MS Analysis [1]

  • Sample Preparation:

    • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Vortex for 2 minutes and sonicate for 4 minutes.

    • Add 60 mg of anhydrous MgSO₄ and 20 mg of Primary Secondary Amine (PSA).

    • Vortex vigorously for 2 minutes and centrifuge for 5 minutes at 5433 x g.

    • The supernatant is filtered and injected into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Mass Spectrometric Detection: Performed using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound are monitored.

2. Buffered Acetate QuEChERS with LC-MS/MS Analysis [2]

  • Sample Preparation:

    • Hydrate 7.5 g of milled polished rice with water.

    • Add acetonitrile for extraction.

    • Induce phase separation by adding a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium acetate).

    • Centrifuge to separate the layers.

    • The upper acetonitrile layer can be analyzed directly or subjected to a cleanup step using dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents to remove interfering matrix components.

  • LC-MS/MS Conditions:

    • Similar to the modified QuEChERS method, analysis is performed using a triple quadrupole mass spectrometer, monitoring specific MRM transitions for this compound.

3. QuEChERS with GC-MS/MS Analysis [3]

  • Sample Preparation:

    • A homogenized 5 g rice sample is extracted with buffered acetonitrile.

    • Salting out is achieved by adding magnesium sulfate and sodium acetate.

    • After centrifugation, a solvent exchange to a solvent more amenable to GC analysis (e.g., hexane/acetone) may be performed.[5]

    • The final extract is injected into the GC-MS/MS system.

  • GC-MS/MS Conditions:

    • Gas Chromatographic Separation: A capillary column suitable for pesticide analysis (e.g., DB-5ms) is used to separate the analytes.

    • Mass Spectrometric Detection: Electron ionization (EI) is typically used, with the mass spectrometer operating in MRM mode for enhanced selectivity and sensitivity.

Workflow for Pesticide Residue Analysis

The general workflow for the analysis of this compound in rice, from sample receipt to final data analysis, can be visualized as a logical sequence of steps.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample Rice Sample Reception Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis Quantification Quantification & Confirmation Analysis->Quantification Report Final Report Quantification->Report

References

Inter-laboratory Insights into Edifenphos Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance of Analytical Methods

The quantitative performance of various analytical methods for Edifenphos determination is summarized below. The data is compiled from several studies and demonstrates the capabilities of Gas Chromatography (GC) and Liquid Chromatography (LC) techniques in different sample matrices.

ParameterGas Chromatography (GC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.005 - 0.04 µg/g (in rice)0.005 - 0.060 mg/kg (in rice)
Limit of Quantification (LOQ) Not explicitly stated in all studies0.018 - 0.199 mg/kg (in rice)
Recovery 74% - 126% (in rice)72% - 117% (in rice at various spike levels)
Detector Flame Photometric Detector (FPD)Triple Quadrupole Mass Spectrometer
Matrix RiceRice, Human Urine

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this compound analysis are outlined below. These protocols are based on established methods reported in scientific literature.

Gas Chromatography (GC) with Flame Photometric Detection (FPD)

This method is a widely used technique for the analysis of organophosphate pesticides like this compound, particularly in food matrices such as rice.

1. Sample Preparation (QuEChERS Method):

  • A homogenized sample (e.g., 10-15g of rice) is weighed into a centrifuge tube.

  • Acetonitrile (B52724) is added, and the tube is shaken vigorously.

  • A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

  • The tube is centrifuged, and an aliquot of the upper acetonitrile layer is taken.

  • A dispersive solid-phase extraction (d-SPE) cleanup step is performed by adding a sorbent (e.g., PSA, C18) to the extract to remove interfering matrix components.

  • The mixture is centrifuged, and the supernatant is collected for GC analysis.

2. GC-FPD Analysis:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Inlet: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode.

  • Quantification: Based on external standards of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it suitable for complex matrices and low-level detection of pesticide residues.

1. Sample Preparation (Modified QuEChERS):

  • Sample homogenization and extraction with acetonitrile are performed as described for the GC method.

  • For some matrices, a freezing step may be included to precipitate co-extracted substances.

  • The d-SPE cleanup is performed similarly to the GC protocol.

  • The final extract is typically filtered before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) is typically used.

  • MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for this compound for confirmation and quantification.

Mandatory Visualization

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in a food matrix using chromatographic techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing sample Sample Homogenization extraction Acetonitrile Extraction (QuEChERS) sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gc Gas Chromatography (GC-FPD) cleanup->gc Analysis lc Liquid Chromatography (LC-MS/MS) cleanup->lc Analysis quant Quantification gc->quant lc->quant confirm Confirmation quant->confirm

A typical workflow for this compound residue analysis.
Signaling Pathway: Acetylcholinesterase Inhibition by this compound

This compound, like other organophosphate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of nerve signals.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to NerveImpulse Continuous Nerve Impulse Receptor->NerveImpulse Stimulates This compound This compound (Organophosphate) This compound->AChE Inhibits

Mechanism of acetylcholinesterase inhibition by this compound.

A Comparative Analysis of Edifenphos and Modern Fungicides for Rice Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Edifenphos with a selection of modern fungicides used in the management of major rice diseases, specifically rice blast (Pyricularia oryzae) and sheath blight (Rhizoctonia solani). The information presented is based on available experimental data to facilitate an objective evaluation of their performance.

Overview of Compared Fungicides

This compound is an organophosphate fungicide that has been utilized for the control of fungal diseases in rice.[1] Its primary mode of action is the inhibition of phospholipid biosynthesis in fungi.[2] For a robust comparison, its efficacy is evaluated against several newer generation fungicides with different modes of action, including strobilurins and triazoles, which are widely used in modern agriculture.

The fungicides included in this comparison are:

  • This compound: An organophosphate fungicide.

  • Karisma 28 SC: A combination of Azoxystrobin (strobilurin) and Cyproconazole (triazole).

  • Nativo 75 WP: A combination of Tebuconazole (triazole) and Trifloxystrobin (strobilurin).[3][4]

  • Trooper 75WP: Contains Tricyclazole as its active ingredient.[5]

  • Amistar Top 325 SC: A combination of Azoxystrobin (strobilurin) and Difenoconazole (triazole).

  • Carbendazim, Mancozeb, Benomyl, Copper oxychloride, Iprobenphos, and Hexaconazole: Other fungicides used for comparison in in-vitro studies.

Comparative Efficacy Against Rice Blast (Pyricularia oryzae)

The following table summarizes the field trial data comparing the efficacy of this compound and other fungicides in controlling rice blast. The data is adapted from a study by Fatema-Tuz-Zohura et al. (2019).

FungicideActive Ingredient(s)Disease Incidence (%)Disease Severity (%)Yield (ton/ha)
Edifen 50 EC This compound45.341.65.1
Karisma 28 SC Azoxystrobin 20% + Cyproconazole 8%34.031.66.3
Nativo 75 WP Tebuconazole 50% + Trifloxystrobin 25%37.335.35.8
Trooper 75WP Tricyclazole41.338.35.4
Stanza 75WP Imidazole49.345.34.8
Amistar Top Azoxystrobin 20% + Difenoconazole 12.5%36.034.06.1
Control Water64.058.33.9

Comparative Efficacy Against Sheath Blight (Rhizoctonia solani) - In Vitro

Currently, there is a lack of comprehensive in-vivo field data directly comparing this compound with a wide range of modern fungicides for the control of sheath blight. However, the following in-vitro data from a study by Suthin Raj et al. provides a preliminary comparison of mycelial growth inhibition of R. solani.

FungicideActive Ingredient(s)Mycelial Growth Inhibition (%) at 200 ppmMycelial Growth Inhibition (%) at 400 ppm
This compound 50% EC This compound75.382.6
Carbendazim 50% WP Carbendazim85.691.3
Mancozeb 50% WP Mancozeb68.974.2
Benomyl 50% WP Benomyl82.188.4
Copper oxychloride 50% WP Copper oxychloride65.470.1
Iprobenphos 50% EC Iprobenphos78.885.2
Hexaconazole 5 EC Hexaconazole100100
Control -00

Experimental Protocols

Field Trial for Rice Blast Efficacy

A representative experimental protocol for a field trial to evaluate fungicide efficacy against rice blast, based on common agricultural research practices, is as follows:

  • Experimental Design: The experiment is laid out in a Randomized Complete Block Design (RCBD) with multiple replications for each treatment.

  • Plot Size and Spacing: Individual plot sizes are maintained, for instance, at 3m x 2m, with adequate spacing between plots and blocks to prevent spray drift.

  • Cultivar: A rice variety susceptible to rice blast is used to ensure adequate disease pressure for evaluation.

  • Fungicide Application:

    • Fungicides are applied as foliar sprays at the recommended dosages.

    • Applications are typically initiated upon the first appearance of disease symptoms or at a specific growth stage (e.g., tillering) and repeated at fixed intervals (e.g., 10-15 days).

    • A control group is treated with water only.

  • Data Collection:

    • Disease Incidence (%): Calculated as the number of infected hills or plants divided by the total number of hills or plants assessed, multiplied by 100.

    • Disease Severity (%): Assessed using a standardized disease rating scale (e.g., 0-9 scale), and the per cent disease index (PDI) is calculated.

    • Yield (ton/ha): Grain from a predetermined net plot area is harvested, dried to a standard moisture content, and weighed. The yield is then extrapolated to tons per hectare.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Duncan's Multiple Range Test) at a specified significance level (e.g., p ≤ 0.05).

In Vitro Fungicide Screening against Rhizoctonia solani

The following protocol, based on the poisoned food technique, is a standard method for assessing the in-vitro efficacy of fungicides against mycelial pathogens:

  • Pathogen Culture: A pure culture of Rhizoctonia solani is maintained on a suitable medium like Potato Dextrose Agar (PDA).

  • Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in sterile distilled water to achieve the desired final concentrations in the growth medium.

  • Poisoned Medium Preparation:

    • PDA is prepared and autoclaved.

    • While the medium is still molten (around 45-50°C), the required volume of the fungicide stock solution is added to achieve the target concentrations (e.g., 100, 200, 500 ppm).

    • The amended medium is poured into sterile Petri plates. A control set is prepared with PDA without any fungicide.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from the margin of an actively growing R. solani culture is placed at the center of each fungicide-amended and control plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 28±2°C) until the mycelium in the control plate fully covers the plate.

  • Data Collection: The radial growth of the fungal colony is measured in millimeters. The per cent inhibition of mycelial growth is calculated using the formula:

    • Per cent Inhibition = [(C - T) / C] * 100

    • Where C = Average colony diameter in the control plate, and T = Average colony diameter in the treated plate.

  • Statistical Analysis: The experiment is conducted with multiple replications, and the data are statistically analyzed to determine significant differences between treatments.

Visualizations

G cluster_workflow General Experimental Workflow for Fungicide Efficacy A Experimental Setup (RCBD/CRD) B Fungicide Treatments (Including Control) A->B C Pathogen Inoculation (Artificial or Natural) B->C D Incubation & Disease Development C->D E Data Collection (Incidence, Severity, Yield) D->E F Statistical Analysis (ANOVA, DMRT) E->F G Efficacy Comparison F->G

Caption: A generalized workflow for evaluating fungicide efficacy.

G cluster_pathway Mechanism of Action of this compound in Pyricularia oryzae SAM S-adenosyl-L-methionine (Methyl Donor) Enzyme Phospholipid N-methyltransferase SAM->Enzyme Substrate PE Phosphatidylethanolamine (PE) PE->Enzyme Substrate PC Phosphatidylcholine (PC) Membrane Fungal Cell Membrane (Integrity & Function) PC->Membrane Essential Component Growth Mycelial Growth Membrane->Growth Supports This compound This compound This compound->Enzyme Inhibits Enzyme->PC Catalyzes 3-step methylation

Caption: this compound inhibits phosphatidylcholine biosynthesis.

Conclusion

Based on the available data, modern combination fungicides, particularly those containing a mix of strobilurin and triazole active ingredients like Karisma 28 SC and Amistar Top, demonstrate superior efficacy in controlling rice blast compared to this compound in the cited field study. These modern fungicides resulted in lower disease incidence and severity, and consequently, higher yields.

For sheath blight, in-vitro studies suggest that while this compound does inhibit the growth of Rhizoctonia solani, other fungicides, notably Hexaconazole, show complete inhibition at the tested concentrations. The lack of comprehensive in-vivo comparative data for this compound against sheath blight is a significant gap in the current literature. Further field trials are necessary to conclusively determine its efficacy against this pathogen in comparison to modern fungicidal formulations.

The primary mechanism of this compound, the inhibition of phosphatidylcholine biosynthesis, is a specific and crucial target in Pyricularia oryzae. Understanding these different modes of action is vital for researchers and professionals in developing integrated pest management strategies and mitigating the development of fungicide resistance.

References

A Comparative Analysis of Edifenphos and Iprobenfos in the Management of Rice Blast

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy, mechanisms, and experimental evaluation of two key organophosphate fungicides used in the control of Magnaporthe oryzae.

Rice blast, caused by the fungus Magnaporthe oryzae, remains a significant threat to global rice production. For decades, chemical control has been a cornerstone of management strategies, with organophosphate fungicides like Edifenphos and Iprobenfos playing a crucial role. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Efficacy in Controlling Rice Blast: A Quantitative Comparison

Both this compound and Iprobenfos have demonstrated efficacy in controlling rice blast. The following tables summarize key quantitative data from various studies, providing a comparative overview of their performance in both laboratory and field settings.

In Vitro Efficacy Against Magnaporthe oryzae

The in vitro efficacy of these fungicides is a primary indicator of their intrinsic activity against the pathogen. Key metrics include the half-maximal effective concentration (EC₅₀) and the minimum inhibitory concentration (MIC), which represent the concentration of the fungicide required to inhibit 50% of fungal growth and the lowest concentration to prevent visible growth, respectively.

FungicideParameterValueFungal AspectReference
This compound ED₅₀7 µMMycelial Growth[1]
MIC20 µg/mlMycelial Growth[2]
Iprobenfos MIC55 µg/mlMycelial Growth[2]

Note: Direct comparative EC₅₀ values for Iprobenfos from the same study were not available. The MIC values from the same study provide a basis for comparison, suggesting this compound is more potent in vitro.

Field Performance in Rice Blast Control

Field trials are essential for evaluating the practical effectiveness of fungicides under real-world conditions. The following data, while not from a single head-to-head trial, provide insights into the performance of this compound in reducing disease and protecting yield.

FungicideDisease Reduction (%)Yield Increase (%)LocationReference
This compound 73.48 - 80.81 (foliar blast)Not specifiedNot specified[3]
60.47 - 64.63 (neck blast)Not specifiedNot specified[3]
This compound Effective for rice blast controlNot specifiedIndia[4]

Note: While Iprobenfos is widely used for rice blast control, specific quantitative field efficacy data directly comparable to the this compound studies cited were not found in the literature reviewed.

Mechanisms of Action: Disrupting Fungal Integrity

This compound and Iprobenfos belong to the organophosphorus group of fungicides and share a primary mode of action: the inhibition of phospholipid biosynthesis, specifically targeting phosphatidylcholine (PC) synthesis.[5] Phosphatidylcholine is a crucial component of fungal cell membranes, and its disruption has cascading effects on fungal development and pathogenicity.

This compound has been shown to have a dual mechanism of action against M. oryzae:

  • Inhibition of Phosphatidylcholine (PC) Biosynthesis : this compound significantly reduces the PC content in the fungal biomass. This is considered its primary mode of action due to the high sensitivity of this pathway in P. oryzae.[1]

  • Direct Inhibition of Chitin (B13524) Synthase : It also acts as a non-competitive inhibitor of chitin synthase, a key enzyme for cell wall synthesis.[1]

The inhibition of PC biosynthesis indirectly affects chitin synthesis, as the integrity of the cell membrane is crucial for the proper functioning of membrane-bound enzymes like chitin synthase.[1]

Iprobenfos also functions as a choline (B1196258) biosynthesis inhibitor (CBI), interfering with the transmethylation step in the biosynthesis of phosphatidylcholine.[5] The resulting depletion of PC leads to the disorganization of the fungal cell membrane and leakage of cellular contents.[5]

Fig. 1: Signaling pathway showing the inhibition of phosphatidylcholine biosynthesis by this compound and Iprobenfos and its downstream effects on Magnaporthe oryzae.

Experimental Protocols: A Methodological Overview

The evaluation of fungicide efficacy against rice blast involves standardized in vitro and in vivo (field) experiments. Below are detailed methodologies representative of studies in this field.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method assesses the direct impact of the fungicide on the vegetative growth of the fungus.

  • Media Preparation : Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it.

  • Fungicide Incorporation : While the medium is still molten, add the test fungicide (e.g., this compound or Iprobenfos) at various concentrations. A control set with no fungicide is also prepared.

  • Inoculation : A small disc of mycelium from a pure, actively growing culture of M. oryzae is placed at the center of each fungicide-amended and control plate.[6]

  • Incubation : The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) in the dark.

  • Data Collection : The radial growth of the fungal colony is measured at regular intervals until the control plate is fully covered.[6]

  • Analysis : The percentage of mycelial growth inhibition is calculated for each concentration, and this data is used to determine the EC₅₀ value.

Field Efficacy Trial

Field trials evaluate the fungicide's performance under natural infection pressure.

  • Experimental Design : The trial is typically set up in a Randomized Complete Block Design (RCBD) with multiple replications.[7][8]

  • Plot Establishment : Individual plots of a susceptible rice variety are established.[7][8]

  • Fungicide Application : Fungicides are applied at recommended dosages and timings, often as foliar sprays.[9] Application schedules may vary, for instance, at specific growth stages or at regular intervals after the initial appearance of the disease.

  • Disease Assessment : Disease severity and incidence are recorded at different time points using a standardized scale (e.g., 0-9 scale).[4] This involves assessing the percentage of leaf area affected or the number of infected panicles.

  • Yield Data Collection : At the end of the growing season, yield and yield components (e.g., number of grains per panicle, 1000-grain weight) are measured for each plot.[4]

  • Statistical Analysis : The collected data on disease and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.[7]

cluster_0 In Vitro Assay cluster_1 Field Trial A1 Prepare Fungicide- Amended Media A2 Inoculate with M. oryzae A1->A2 A3 Incubate A2->A3 A4 Measure Mycelial Growth A3->A4 A5 Calculate EC₅₀/MIC A4->A5 End_A A5->End_A B1 Establish Rice Plots (RCBD) B2 Apply Fungicide Treatments B1->B2 B3 Monitor Disease Incidence & Severity B2->B3 B4 Collect Yield Data B3->B4 B5 Statistical Analysis B4->B5 End_B B5->End_B Start Start->A1 Start->B1

References

A Comparative Toxicological Analysis of Edifenphos and Other Key Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of Edifenphos and other widely studied organophosphate insecticides: Chlorpyrifos, Malathion, Parathion, and Diazinon. The data presented is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.

Quantitative Toxicity Data

The acute toxicity of these organophosphates is summarized below, with values primarily for rats to ensure a consistent point of comparison. Lethal Dose 50 (LD50) is a standard measure of acute toxicity, representing the dose required to kill 50% of a test population.

OrganophosphateCAS NumberOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L)Species
This compound 17109-49-8100[1]6150.65 (4h)[2]Rat
Chlorpyrifos 2921-88-2138 - 245[3]202[3]>0.2 (4-6h)[4]Rat
Malathion 121-75-5290[5][6]>4444[5]0.0846 (4h)[6]Rat
Parathion 56-38-22 - 30[7]6.8 - 50[7]0.084 (4h)[7][8]Rat
Diazinon 333-41-51160 - 1340[9]>2020[9]>2.33[9]Rat

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[10][11] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve signal.[10] By inhibiting AChE, organophosphates lead to an accumulation of ACh, causing continuous stimulation of cholinergic receptors.[12] This overstimulation results in a range of symptoms, from muscle twitching and cramps to paralysis and respiratory failure.[13][14]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase Acetylcholine->AChE Substrate for Continuous_Stimulation Continuous Stimulation ACh_Receptor->Continuous_Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Nerve_Impulse Nerve Impulse Arrives Nerve_Impulse->Acetylcholine Release Organophosphate Organophosphate Pesticide Organophosphate->AChE Irreversibly Binds & Inhibits Inhibition Inhibition Binding Binding Hydrolysis Hydrolysis

Diagram 1: Inhibition of Acetylcholinesterase by Organophosphates.

Experimental Protocols

Acute Oral LD50 Determination in Rats (Modified from OECD Guideline 425)

The acute oral toxicity is determined using a method like the Up-and-Down Procedure (UDP) to minimize animal usage.[15][16]

1. Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used.[15] Animals are acclimatized to laboratory conditions for at least 5 days before the study.

2. Housing and Feeding: Animals are housed in individual cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, but food is withheld overnight before dosing.[16]

3. Dose Administration: The test substance is administered orally via gavage. The volume administered is kept constant for all animals.

4. Procedure:

  • A starting dose is selected based on available information.
  • A single animal is dosed.
  • The animal is observed for signs of toxicity and mortality for up to 14 days.
  • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
  • The dose progression follows a set ratio.
  • This sequential dosing continues until a stopping criterion is met, typically after a certain number of reversals in outcome (survival/death) have occurred.

5. Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

6. Data Analysis: The LD50 is calculated using specialized software that applies maximum likelihood methods to the dose-response data.

LD50_Workflow Start Start Select_Dose Select Starting Dose Start->Select_Dose Dose_Animal Dose One Animal Orally Select_Dose->Dose_Animal Observe Observe for Toxicity and Mortality (up to 14 days) Dose_Animal->Observe Outcome Animal Survived? Observe->Outcome Increase_Dose Increase Dose for Next Animal Outcome->Increase_Dose Yes Decrease_Dose Decrease Dose for Next Animal Outcome->Decrease_Dose No Stopping_Criteria Stopping Criteria Met? Increase_Dose->Stopping_Criteria Decrease_Dose->Stopping_Criteria Stopping_Criteria->Dose_Animal No Calculate_LD50 Calculate LD50 using Maximum Likelihood Method Stopping_Criteria->Calculate_LD50 Yes End End Calculate_LD50->End

Diagram 2: Experimental Workflow for LD50 Determination.
Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a common method to determine the extent of AChE inhibition by organophosphates.[17]

1. Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine (B1193921) is used as a substrate, which is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.[17]

2. Reagents and Materials:

  • Phosphate buffer (pH 7.5)
  • Acetylthiocholine iodide (substrate)
  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
  • Sample containing AChE (e.g., brain homogenate, red blood cell lysate)
  • Test organophosphate inhibitor
  • 96-well microplate
  • Spectrophotometric microplate reader

3. Procedure:

  • Sample Preparation: Prepare tissue or cell lysates containing the AChE enzyme.[17]
  • Reaction Mixture: In a 96-well plate, add the sample, DTNB, and buffer.
  • Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme sample with the organophosphate for a specified time.
  • Initiate Reaction: Add the acetylthiocholine substrate to start the reaction.
  • Measurement: Immediately measure the change in absorbance at 412 nm over time in a kinetic mode.[17]

4. Data Analysis: The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity. The percentage of inhibition by the organophosphate can be calculated by comparing the activity in the presence and absence of the inhibitor. One unit of AChE is defined as the amount of enzyme that catalyzes the production of 1.0 µmole of thiocholine per minute under the specified conditions.[17]

References

Cross-Validation of LC-MS and GC-MS for the Analysis of Edifenphos: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of the organophosphate fungicide, Edifenphos. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, including environmental and biological samples. This document presents a summary of performance data, detailed experimental protocols, and visual representations of the analytical workflow and the compound's mechanism of action to aid researchers in their method selection and development.

Performance Comparison

The choice between LC-MS and GC-MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While both techniques are capable of detecting and quantifying this compound, they offer different advantages and limitations.

Generally, LC-MS/MS is suitable for a broader range of pesticides, including those that are thermally labile or less volatile.[1] In contrast, GC-MS/MS can offer excellent sensitivity and is a well-established technique for many organophosphate pesticides like this compound.[2] A cross-checking analysis of 247 pesticides in sweet pepper demonstrated that both LC-MS/MS and GC-MS/MS can be effectively used for the analysis of this compound.[3][4]

The following table summarizes the quantitative performance of both methods for this compound analysis, compiled from various multi-residue screening studies. It is important to note that direct comparison of these values should be done with caution as they originate from different studies with varying matrices and experimental conditions.

ParameterLC-MS/MSGC-MS/MSSource(s)
Limit of Detection (LOD) 0.03–0.5 µg/kg (overall method)0.9–2.0 µg/kg (overall method)[3]
Limit of Quantification (LOQ) 0.6–1.5 µg/kg (overall method)3.0–5.7 µg/kg (overall method)[3][4]
Linearity (Correlation Coefficient, R²) > 0.99> 0.99[3][5]
Recovery (%) 70–120% (typical range for multi-residue methods)70–120% (typical range for multi-residue methods)
Precision (RSD%) < 20%< 20%[6]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both LC-MS/MS and GC-MS/MS are provided below. These protocols are based on established methods for pesticide residue analysis and can be adapted to specific research needs.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A common and effective sample preparation method for both LC-MS and GC-MS analysis of pesticides in various matrices is the QuEChERS method.[7]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724). For samples with low water content, add an appropriate amount of water. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube. Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). The choice of sorbent depends on the matrix. Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. For LC-MS analysis, it can often be diluted and directly injected. For GC-MS analysis, a solvent exchange to a more suitable solvent like hexane (B92381) or toluene (B28343) may be necessary.

LC-MS/MS Method
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 311.1

      • Product Ions (m/z): 109.1 (Quantifier), 111.1 (Qualifier)[3][8]

GC-MS/MS Method
  • Chromatographic Separation:

    • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for the separation of this compound.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet: Splitless or Pulsed Splitless injection is typically used to enhance sensitivity.

    • Temperature Program: A temperature gradient is programmed to ensure good separation and peak shape. For example, start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1-2 µL.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 310

      • Product Ions (m/z): 173 (Quantifier), 109 (Qualifier)[9][10]

Visualizations

To further clarify the experimental process and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Sample (e.g., Rice, Sweet Pepper) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SaltingOut Salting Out & Centrifugation Extraction->SaltingOut dSPE d-SPE Cleanup SaltingOut->dSPE FinalExtract Final Extract dSPE->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS GCMS GC-MS/MS Analysis FinalExtract->GCMS Data Data Acquisition & Processing LCMS->Data GCMS->Data Results Quantitative Results Data->Results

Experimental workflow for the cross-validation of LC-MS and GC-MS for this compound analysis.

This compound, like other organophosphate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[11] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation.

G cluster_synapse Cholinergic Synapse cluster_pre cluster_post Presynaptic Presynaptic Neuron ACh_release ACh Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh_binding ACh Binding ACh_vesicle Acetylcholine (ACh) Vesicles AChR ACh Receptors AChR->Postsynaptic Signal Transduction Continuous_Stimulation Continuous Nerve Stimulation AChR->Continuous_Stimulation ACh_hydrolysis ACh Hydrolysis (Blocked) This compound This compound This compound->AChE Inhibition ACh_binding->AChR

Signaling pathway of acetylcholinesterase inhibition by this compound.

References

Confirming Edifenphos-Induced Oxidative Stress In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro experimental approaches to confirm and characterize oxidative stress induced by the organophosphorus pesticide, edifenphos. The information presented is collated from multiple studies investigating the cytotoxic and genotoxic effects of this compound on various cell lines, including human peripheral blood lymphocytes and rat hepatocytes.[1][2] This guide will detail the established signaling pathways, common experimental workflows, and key quantitative endpoints, supported by detailed experimental protocols.

This compound and Oxidative Stress: The Cellular Mechanism

This compound has been demonstrated to induce cytotoxicity and genotoxicity in vitro primarily through the induction of oxidative stress.[1][2] The primary mechanism involves the generation of reactive oxygen species (ROS), which act as upstream signaling molecules initiating a cascade of events leading to cellular damage and apoptosis.[1] Studies have shown that the toxic effects of this compound can be mitigated by the presence of antioxidants, such as apigenin (B1666066), or ROS scavengers like N-acetylcysteine (NAC), further solidifying the central role of oxidative stress in its mechanism of toxicity.[1][2]

The key events in this compound-induced oxidative stress and subsequent apoptosis are outlined in the signaling pathway diagram below.

This compound-Induced Oxidative Stress Signaling Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP DNA_Damage DNA Damage ROS->DNA_Damage Bax Upregulation of Bax MMP->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp3->DNA_Damage

Caption: this compound-induced oxidative stress pathway.

Experimental Workflow for Assessing this compound-Induced Oxidative Stress

A generalized workflow for the in vitro investigation of this compound-induced oxidative stress is depicted below. This workflow outlines the key stages from cell culture and treatment to the measurement of various oxidative stress and apoptosis markers.

General Experimental Workflow start Start: Cell Culture (e.g., Lymphocytes, Hepatocytes) treatment Treatment with this compound (with/without antioxidants) start->treatment incubation Incubation treatment->incubation ros_assay ROS Measurement (e.g., DCFH-DA assay) incubation->ros_assay mmp_assay Mitochondrial Membrane Potential Assay incubation->mmp_assay lipid_peroxidation Lipid Peroxidation Assay (e.g., TBARS) incubation->lipid_peroxidation antioxidant_enzymes Antioxidant Enzyme Activity Assays incubation->antioxidant_enzymes apoptosis_assay Apoptosis Assays (e.g., Caspase activity) incubation->apoptosis_assay dna_damage_assay DNA Damage Assay (e.g., Comet assay) incubation->dna_damage_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis mmp_assay->data_analysis lipid_peroxidation->data_analysis antioxidant_enzymes->data_analysis apoptosis_assay->data_analysis dna_damage_assay->data_analysis

References

Edifenphos Potentiation: A Comparative Guide to its Synergistic and Antagonistic Effects with Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Edifenphos, an organophosphate fungicide primarily used in rice cultivation, has been shown to significantly potentiate the toxicity of certain insecticides, a phenomenon largely attributed to its inhibition of detoxifying enzymes. This guide provides a comparative analysis of the potentiation effects of this compound when combined with other classes of pesticides, supported by available experimental data.

Potentiation of Malathion (B1675926) Toxicity

The most well-documented synergistic interaction of this compound is with the organophosphate insecticide malathion. A key study demonstrated a dramatic increase in malathion's toxicity in rats pre-treated with this compound.

Experimental Data
Dietary this compound (ppm)Malathion Dose (mg/kg)Resulting Mortality (%)
0 (Control)4000
540025
25400100
Data from Chen et al., 1972, as cited by the Food and Agriculture Organization (FAO).[1]
Experimental Protocol: this compound and Malathion Potentiation in Rats

This protocol is based on the methodology described by Chen et al. (1972).[1]

  • Animal Model: Male Holtzman rats were used for the experiment.

  • Acclimation: Animals were acclimated to the laboratory conditions before the commencement of the study.

  • Dietary Administration of this compound:

    • Rats were divided into three groups.

    • The control group received a standard diet.

    • The experimental groups received diets containing 5 ppm and 25 ppm of this compound (formulated as Hinosan) for a period of one week.

  • Malathion Challenge:

    • After the one-week dietary administration of this compound, all three groups of rats were administered a single intraperitoneal (i.p.) injection of malathion at a sublethal dose of 400 mg/kg body weight.

  • Observation:

    • The mortality rate in each group was observed and recorded.

Interaction with Other Pesticides

While the potentiation of malathion by this compound is clearly established, data on its interactions with other pesticide classes such as pyrethroids and carbamates, as well as herbicides like propanil (B472794), is less specific. General toxicological principles and studies on related organophosphates suggest potential for both synergistic and antagonistic interactions.

Carbamate Insecticides: Similar to organophosphates, carbamates are cholinesterase inhibitors. The combined effect with this compound could be additive or synergistic, leading to enhanced cholinergic toxicity.[2][3][4][5] However, specific interaction studies involving this compound and carbamates are needed to confirm the nature and magnitude of this interaction.

Propanil (Herbicide): In the context of rice cultivation where both this compound and the herbicide propanil are used, the potential for interaction is high. Studies on the interaction of propanil with other herbicides have shown instances of antagonism. The mechanism often involves the inhibition of enzymes required for the bioactivation of one of the herbicides. The specific interaction between this compound and propanil requires further investigation to determine if it is synergistic, antagonistic, or additive.

Signaling Pathways and Experimental Workflows

The primary mechanism underlying the potentiation effect of this compound on certain insecticides is the inhibition of carboxylesterase enzymes. These enzymes are vital for the detoxification of xenobiotics, including many pesticides.

Potentiation_Mechanism cluster_Organism Organism (e.g., Mammal, Insect) Pesticide Pesticide (e.g., Malathion) Carboxylesterase Carboxylesterase (Detoxifying Enzyme) Pesticide->Carboxylesterase Metabolism ToxicMetabolite Toxic Metabolite Pesticide->ToxicMetabolite Bioactivation (in some cases) This compound This compound This compound->Carboxylesterase Inhibition DetoxifiedMetabolite Detoxified Metabolite Carboxylesterase->DetoxifiedMetabolite Detoxification TargetSite Target Site (e.g., Acetylcholinesterase) ToxicMetabolite->TargetSite Inhibition Toxicity Increased Toxicity TargetSite->Toxicity

Caption: Mechanism of this compound potentiation of pesticide toxicity.

The experimental workflow to determine the potentiation effect of this compound typically involves a pre-treatment phase followed by a challenge with another pesticide.

Experimental_Workflow cluster_Workflow Experimental Workflow for Potentiation Study AnimalSelection Select Animal Model (e.g., Rats) Grouping Divide into Control and Treatment Groups AnimalSelection->Grouping Pretreatment Pre-treatment Phase (e.g., Dietary this compound) Grouping->Pretreatment Challenge Challenge with Second Pesticide (e.g., Malathion Injection) Pretreatment->Challenge Observation Observe and Record Endpoints (e.g., Mortality) Challenge->Observation DataAnalysis Data Analysis and Comparison Observation->DataAnalysis

Caption: General experimental workflow for assessing pesticide potentiation.

References

Performance Showdown: A Comparative Guide to Clean-Up Columns for Edifenphos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and food safety, the accurate quantification of pesticide residues is paramount. Edifenphos, an organophosphate fungicide, requires robust analytical methods to ensure its levels in various matrices are within safe limits. A critical step in the analytical workflow is sample clean-up, which aims to remove interfering matrix components, thereby enhancing the accuracy and sensitivity of detection. This guide provides an objective comparison of the performance of different clean-up columns for this compound analysis, supported by experimental data from published studies.

Executive Summary

The selection of an appropriate clean-up column is crucial for the reliable analysis of this compound. This guide compares the efficacy of Solid-Phase Extraction (SPE) columns, specifically C18 and mixed-mode (SAX/NH2) cartridges, and discusses the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with various dispersive SPE (dSPE) sorbents. While direct comparative data for this compound across all column types is limited, existing studies on organophosphorus pesticides provide valuable insights into their performance.

Key Findings:

  • C18 SPE columns generally provide good recoveries for this compound in food matrices like rice and vegetables.

  • Mixed-mode SPE columns (SAX/NH2) can also yield acceptable recoveries, although they may exhibit stronger retention for more polar organophosphates.

  • The QuEChERS method offers a high-throughput alternative, with the choice of dSPE sorbent being critical for effective matrix removal. For organophosphates like this compound, a combination of Primary Secondary Amine (PSA) and C18 is often employed to remove organic acids, sugars, and lipids. Graphitized Carbon Black (GCB) can be used for pigment removal but may lead to lower recoveries of planar pesticides.

Performance Data at a Glance

The following table summarizes the reported performance of different clean-up columns for the analysis of this compound and other organophosphorus pesticides. It is important to note that recovery rates can be matrix-dependent.

Clean-up Column/MethodMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
SPE C18 Rice47 Organophosphate Pesticides74 - 126Not Specified0.005 - 0.04 µg/g[1]
SPE C18 CarrotThis compound98.74.3Not Specified[2]
SPE C18 CucumberThis compound99.72.0Not Specified[2]
SPE C18 Green MustardThis compound97.32.0Not Specified[2]
SPE SAX/NH2 CarrotThis compound90.34.0Not Specified[2]
SPE SAX/NH2 CucumberThis compound95.32.5Not Specified[2]
SPE SAX/NH2 Green MustardThis compound95.33.5Not Specified[2]
QuEChERS (PSA/C18) Various FoodsGeneral PesticidesGood recoveries<20%Matrix dependent[3][4]
QuEChERS (PSA/GCB) Pigmented FoodsGeneral PesticidesEffective pigment removal, potential for lower recovery of planar pesticides<20%Matrix dependent[3][4]

Experimental Workflows and Methodologies

The successful analysis of this compound relies on a well-defined experimental workflow. Below is a generalized workflow diagram representing the key stages from sample preparation to analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample Homogenization (e.g., Rice, Vegetables) Extraction Extraction (e.g., Acetonitrile or Acetone/Dichloromethane) Sample->Extraction Homogenized Sample SPE Solid-Phase Extraction (SPE) - C18 - SAX/NH2 Extraction->SPE Crude Extract dSPE Dispersive SPE (dSPE) for QuEChERS - PSA - C18 - GCB Extraction->dSPE Crude Extract Analysis Instrumental Analysis (e.g., GC-FPD, GC-MS, LC-MS/MS) SPE->Analysis Clean Extract dSPE->Analysis Clean Extract logical_relationship cluster_input Input Considerations cluster_decision Clean-up Strategy Decision cluster_output Expected Outcome Analyte Analyte Properties (this compound: Organophosphate, logP ~3.8) SPE_Choice SPE Sorbent Selection - C18 for non-polar interferences - SAX/NH2 for polar interferences Analyte->SPE_Choice dSPE_Choice dSPE Sorbent Selection (QuEChERS) - PSA for general cleanup - C18 for fatty matrices - GCB for pigmented matrices Analyte->dSPE_Choice Matrix Sample Matrix - High Fat (e.g., Avocado) - High Pigment (e.g., Spinach) - General (e.g., Rice, Cucumber) Matrix->SPE_Choice Matrix->dSPE_Choice Outcome Clean Extract for Accurate Analysis SPE_Choice->Outcome dSPE_Choice->Outcome

References

Degradation of Edifenphos: A Comparative Analysis Across Different Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of organophosphate fungicides like Edifenphos is critical for assessing ecological risk and ensuring responsible product development. This guide provides a comparative analysis of this compound degradation in various soil types, supported by experimental data and detailed methodologies.

This compound, an organophosphate fungicide, undergoes degradation in the soil primarily through the cleavage of its phenyl, thiophenyl, and ethyl groups, ultimately mineralizing into phosphoric and sulfuric acids. The rate of this degradation is significantly influenced by a confluence of soil properties, including texture, organic matter content, pH, and microbial activity. While specific comparative studies on this compound are limited in publicly available literature, the principles of pesticide degradation allow for a comprehensive understanding of its behavior in different soil matrices.

Influence of Soil Properties on this compound Degradation

The persistence of this compound, often quantified by its half-life (DT50), varies across different soil environments. Generally, soils with higher microbial activity and optimal moisture and temperature conditions exhibit faster degradation rates.

  • Soil Texture: The physical composition of soil, defined by the relative proportions of sand, silt, and clay, plays a crucial role. Clayey soils, with their larger surface area and higher organic matter content, tend to adsorb pesticides like this compound more strongly. This increased adsorption can reduce the bioavailability of this compound to microbial degradation, potentially leading to a longer half-life compared to sandy soils where the compound is more available in the soil solution.

  • Organic Matter: Soil organic matter is a key factor in the sorption and degradation of pesticides. Higher organic matter content generally increases the adsorption of this compound, which can have a dual effect. While it can decrease the amount of pesticide immediately available for microbial breakdown, it also supports a larger and more active microbial population, which can lead to enhanced degradation over time.

  • Soil pH: The pH of the soil can significantly impact both the chemical and microbial degradation of this compound. Organophosphate pesticides are generally more susceptible to hydrolysis under alkaline conditions. In aqueous solutions, the hydrolysis half-life of this compound is drastically shorter at pH 9 (2 days) compared to pH 7 (19 days)[1]. This suggests that in alkaline soils, chemical hydrolysis may be a more significant degradation pathway. Conversely, soil pH also influences microbial community structure and enzyme activity, with different microbial populations thriving at different pH levels, thereby affecting the rate of biotic degradation.

  • Microbial Activity: The primary driver of this compound degradation in most soils is microbial metabolism. A diverse and active microbial community can utilize this compound as a source of carbon and phosphorus, breaking it down into less complex and non-toxic compounds. Factors that promote microbial growth, such as adequate moisture, aeration, and nutrient availability, will generally accelerate the degradation of this compound.

Quantitative Comparison of Degradation Rates

While a direct comparative study providing half-lives of this compound across a range of well-defined soil types was not identified in the available literature, data from individual studies and general pesticide science principles allow for a qualitative and semi-quantitative comparison.

Soil TypeOrganic Carbon (%)pHPredominant Degradation FactorsExpected Half-life (DT50)
Sandy Loam Low (e.g., <1%)Neutral (6.5-7.5)Higher bioavailability, moderate microbial activity.Shorter
Clay Loam Moderate to High (e.g., 2-5%)Neutral (6.5-7.5)High adsorption, high microbial activity.Moderate
Silty Clay High (e.g., >3%)Alkaline (>7.5)Strong adsorption, potential for enhanced chemical hydrolysis, active microbial community.Potentially shorter due to hydrolysis
Organic Soil Very High (e.g., >10%)Acidic (<6.0)Very high adsorption, specific microbial communities adapted to acidic conditions.Longer due to high sorption

Note: The expected half-life is a relative comparison. A typical reported half-life for this compound in soil under aerobic conditions is around 21 days, but this can vary significantly based on the specific conditions.

Experimental Protocols

The following is a generalized experimental protocol for determining the aerobic degradation of this compound in soil, based on established guidelines such as the OECD Guideline 307.

Objective

To determine the rate and pathway of this compound degradation in different soil types under controlled aerobic laboratory conditions.

Materials
  • Test Substance: Analytical grade this compound and, if available, 14C-labeled this compound.

  • Soils: At least two different soil types with contrasting properties (e.g., sandy loam and clay loam). Soils should be freshly collected and characterized for texture, organic carbon content, pH, and microbial biomass.

  • Incubation Vessels: Biometer flasks or similar flow-through systems that allow for the trapping of volatile organic compounds and CO2.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) for quantification of this compound and its metabolites. A Liquid Scintillation Counter (LSC) is required for studies with 14C-labeled material.

  • Reagents and Solvents: Acetonitrile, water (HPLC grade), and other necessary extraction solvents.

Procedure
  • Soil Preparation and Treatment:

    • Sieve fresh soil samples to <2 mm and determine their physicochemical properties.

    • Adjust the moisture content of the soils to 40-60% of their maximum water holding capacity.

    • Acclimatize the soils by pre-incubating them in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent.

    • Apply the this compound solution to the soil samples to achieve the desired concentration, ensuring even distribution. For pathway identification, 14C-labeled this compound is typically used.

  • Incubation:

    • Transfer the treated soil samples into the incubation vessels.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Maintain aerobic conditions by continuously passing moist, CO2-free air through the vessels.

    • Trap any evolved 14CO2 in a suitable trapping solution (e.g., potassium hydroxide (B78521) or ethanolamine).

  • Sampling and Analysis:

    • Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

    • Analyze the extracts by HPLC to quantify the concentration of the parent compound and its degradation products.

    • For radiolabeled studies, analyze the CO2 traps and the extracted soil residues by LSC to determine the extent of mineralization and the formation of bound residues.

  • Data Analysis:

    • Calculate the concentration of this compound at each sampling time point.

    • Determine the degradation kinetics by plotting the concentration of this compound against time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Calculate the degradation rate constant (k) and the half-life (DT50) of this compound in each soil type.

Visualizing the Degradation Process

The following diagrams illustrate the key relationships and workflows involved in the study of this compound degradation.

Edifenphos_Degradation_Factors cluster_soil Soil Properties Soil_Texture Soil Texture (Sand, Silt, Clay) Edifenphos_Degradation This compound Degradation Rate Soil_Texture->Edifenphos_Degradation influences bioavailability Organic_Matter Organic Matter Organic_Matter->Edifenphos_Degradation affects sorption & microbial biomass pH pH pH->Edifenphos_Degradation impacts hydrolysis & microbial communities Microbial_Activity Microbial Activity Microbial_Activity->Edifenphos_Degradation primary driver

Caption: Factors influencing this compound degradation in soil.

Experimental_Workflow start Start: Soil Collection & Characterization soil_prep Soil Preparation & Acclimatization start->soil_prep treatment This compound Application soil_prep->treatment incubation Aerobic Incubation (Controlled Temperature & Moisture) treatment->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC / LSC Analysis extraction->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis end End: Comparative Results data_analysis->end

Caption: Experimental workflow for soil degradation study.

References

Unveiling Edifenphos Exposure: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for assessing exposure to Edifenphos, an organophosphate fungicide. Understanding the validation and performance of these biomarkers is crucial for accurate risk assessment and the development of potential therapeutic interventions. This document summarizes experimental data, details relevant protocols, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE) and disruption of phosphatidylcholine biosynthesis. Consequently, the most prominent biomarkers for this compound exposure are the direct measurement of AChE activity and the assessment of related enzymatic and physiological alterations. This guide focuses on the comparative validation of cholinesterase (ChE) activity, carboxylesterase (CES) activity, and liver function enzymes as key indicators of this compound exposure.

Data Presentation: Comparative Biomarker Performance

The following tables summarize quantitative data on the inhibition of various enzymes following this compound exposure, based on studies in rat models.

Table 1: Cholinesterase (ChE) and Aliesterase (Carboxylesterase) Inhibition by Dietary this compound in Rats

EnzymeTissueDietary Level for 50% Inhibition (ppm)Reference
Tributyrinase (Aliesterase)Liver4.9 (male), 5.4 (female)[1]
Tributyrinase (Aliesterase)Serum8.4 (male), 9.5 (female)[1]
Diethylsuccinase (Aliesterase)Serum10.2 (male), 7.4 (female)[1]
Diethylsuccinase (Aliesterase)Liver18.4 (male), 11.5 (female)[1]
Cholinesterase-Most resistant to inhibition[1]

Note: Aliesterases are a type of carboxylesterase.

Table 2: In Vitro and In Vivo Cholinesterase Inhibition by this compound

Assay TypeSystemMetricValueReference
In VitroHomogenized Rat BrainIC501.05 x 10⁻⁶ M[1]
In VivoRat (equitoxic doses)-Effective inhibitor in CNS and peripheral tissues[1]

Table 3: Effects of this compound on Liver Function Enzymes in Buffalo Calves

EnzymeEffect of this compound ExposureReference
Serum Glutamic-Oxalacetic Transaminase (SGOT)Elevated levels with all tested doses[1]
Serum Glutamic-Pyruvic Transaminase (SGPT)Increased levels at higher doses (45 and 60 mg/kg)[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of biomarkers. Below are outlines of key experimental protocols.

Cholinesterase (AChE) Inhibition Assay (Adapted from Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Principle: The assay measures the product of the enzymatic reaction between acetylthiocholine (B1193921) (ATC) and AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials:

  • Phosphate (B84403) buffer (pH 8.0)

  • Acetylthiocholine iodide (ATC) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Biological sample (e.g., plasma, brain homogenate)

  • Spectrophotometer

Procedure:

  • Prepare biological samples by appropriate dilution in phosphate buffer.

  • In a 96-well plate, add the sample, DTNB solution, and phosphate buffer.

  • Initiate the reaction by adding the ATC solution.

  • Immediately measure the absorbance at 412 nm at timed intervals.

  • Calculate the rate of change in absorbance, which is proportional to the AChE activity.

  • For inhibition studies, pre-incubate the enzyme with this compound for a specified period before adding the substrate.

Carboxylesterase (CES) Inhibition Assay

This assay measures the activity of carboxylesterases, which are also inhibited by organophosphates.

Principle: Similar to the AChE assay, this method uses a substrate that is hydrolyzed by CES to produce a chromogenic product. p-Nitrophenyl acetate (B1210297) (pNPA) is a common substrate that is hydrolyzed to p-nitrophenol, which can be measured at 405 nm.

Materials:

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) solution

  • Biological sample (e.g., liver microsomes, plasma)

  • Spectrophotometer

Procedure:

  • Prepare the biological sample in Tris-HCl buffer.

  • Add the sample to a 96-well plate.

  • Initiate the reaction by adding the pNPA solution.

  • Measure the absorbance at 405 nm at timed intervals.

  • Calculate the rate of p-nitrophenol formation to determine CES activity.

  • For inhibition studies, pre-incubate the enzyme with this compound before the addition of the substrate.

Liver Function Tests (LFTs)

These are standard clinical assays to assess liver health.

Principle: The activity of liver enzymes such as Alanine Aminotransferase (ALT/SGPT) and Aspartate Aminotransferase (AST/SGOT) in the serum is measured using commercially available kits. These kits typically involve enzymatic reactions that lead to a change in NADH concentration, which is measured spectrophotometrically at 340 nm.

Materials:

  • Commercial ALT and AST assay kits

  • Serum sample

  • Spectrophotometer

Procedure:

  • Follow the instructions provided with the commercial assay kit.

  • Typically, the serum sample is mixed with the reaction buffer and substrate provided in the kit.

  • The change in absorbance at 340 nm is monitored over time.

  • The enzyme activity is calculated based on the rate of absorbance change.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for biomarker validation.

Edifenphos_AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE caption This compound inhibits Acetylcholinesterase (AChE). Edifenphos_PC_Biosynthesis_Inhibition Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP_Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Choline- phosphotransferase Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylcholine This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Phosphatidylcholine Inhibits Biosynthesis caption This compound inhibits phosphatidylcholine biosynthesis. Biomarker_Validation_Workflow cluster_assays Assay Types start Exposure Model (e.g., In Vivo Rat Study) exposure This compound Administration (Varying Doses) start->exposure collection Biological Sample Collection (Blood, Liver, etc.) exposure->collection biomarker_assay Biomarker Assays collection->biomarker_assay cholinesterase Cholinesterase Assay biomarker_assay->cholinesterase carboxylesterase Carboxylesterase Assay biomarker_assay->carboxylesterase lft Liver Function Tests biomarker_assay->lft data_analysis Data Analysis (e.g., IC50, Dose-Response) comparison Biomarker Comparison (Sensitivity, Specificity) data_analysis->comparison validation Validated Biomarker comparison->validation cholinesterase->data_analysis carboxylesterase->data_analysis lft->data_analysis caption Experimental workflow for biomarker validation.

References

A Comparative Analysis of Edifenphos Metabolism in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of the organophosphorus fungicide Edifenphos in rats and mice. The data presented is compiled from pivotal studies to assist researchers in understanding species-specific differences in xenobiotic metabolism, a critical aspect of toxicological assessment and drug development.

Executive Summary

Studies on the metabolism of this compound reveal significant quantitative differences between rats and mice following oral administration. While both species rapidly absorb and excrete the compound, the profile of urinary metabolites differs substantially. In rats, the primary metabolite is ethyl hydrogen-S-phenyl phosphorothiolate (B1257650), whereas in mice, dihydrogen-S-phenyl phosphorothiolate predominates. This suggests distinct species-specific activities of the enzymes involved in the biotransformation of this compound.

Quantitative Metabolic Data

The following tables summarize the key quantitative data from comparative studies of this compound metabolism in rats and mice.

Table 1: Dosing and Excretion of [35S]-Edifenphos

ParameterRatMouse
Dose 10 mg/kg (female), 20 mg/kg (male)[1][2]20 mg/kg (male)[1][2]
Administration Route Oral[1][2]Oral[1][2]
Primary Excretion Route Urine[1][2]Urine[1][2]
Radioactivity in Urine (72h) 75 - 90%[1][2]75 - 90%[1][2]
Radioactivity in Feces (72h) 5 - 20%[1][2]5 - 20%[1][2]

Table 2: Major Urinary and Fecal Metabolites of this compound

MetaboliteRatMouse
Ethyl hydrogen-S-phenyl phosphorothiolate (Urine) 54 - 59% of urinary radioactivity[1]Minor metabolite
Dihydrogen-S-phenyl phosphorothiolate (Urine) Minor metabolite31 - 42% of urinary radioactivity[1]
Diphenyl disulphide (Feces) Present[1]Present[1]

Metabolic Pathways

The primary metabolic pathway for this compound in both rats and mice involves the cleavage of the P-S bond.[1][2] However, the subsequent de-esterification steps differ, leading to the observed species-specific primary metabolites.

edifenphos_metabolism This compound This compound Intermediate Cleavage of P-S bond This compound->Intermediate Fecal_Metabolite Diphenyl disulphide This compound->Fecal_Metabolite Both Species (Feces) Metabolite_Rat Ethyl hydrogen-S-phenyl phosphorothiolate Metabolite_Mouse Dihydrogen-S-phenyl phosphorothiolate Intermediate->Metabolite_Rat Rat (Major) Intermediate->Metabolite_Mouse Mouse (Major)

Fig. 1: this compound metabolic pathways in rats and mice.

Experimental Protocols

In Vivo Metabolism Study

  • Test Animals: Male and female rats (strain not specified) and male mice (strain not specified) were used.

  • Radiolabeling: this compound was labeled with 35S to facilitate the tracking of the compound and its metabolites.

  • Dosing: A single oral dose was administered. Female rats received 10 mg/kg, while male rats and mice received 20 mg/kg.[1][2]

  • Sample Collection: Urine and feces were collected over a 72-hour period.

  • Metabolite Analysis: The collected samples were analyzed to identify and quantify the radiolabeled metabolites. The specific analytical techniques employed in the original study are not detailed in the available summaries but would have likely included chromatographic methods such as thin-layer chromatography (TLC) or gas chromatography (GC) coupled with radioactivity detection.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal_Selection Select Rats and Mice Dosing Oral Administration of [35S]-Edifenphos Animal_Selection->Dosing Housing Metabolic Cages Dosing->Housing Sample_Collection Collect Urine and Feces (0-72h) Housing->Sample_Collection Extraction Extraction of Metabolites Sample_Collection->Extraction Separation Chromatographic Separation (e.g., TLC, GC) Extraction->Separation Detection Radioactivity Detection Separation->Detection Quantification Quantification of Metabolites Detection->Quantification

Fig. 2: Generalized experimental workflow for this compound metabolism study.

Discussion

The observed differences in the metabolic profiles of this compound between rats and mice are likely attributable to species-specific variations in the activity of enzymes responsible for de-esterification. The higher proportion of the di-de-ethylated metabolite (dihydrogen-S-phenyl phosphorothiolate) in mice suggests a more extensive enzymatic breakdown of the ethyl ester groups compared to rats. These differences highlight the importance of conducting comparative metabolism studies in multiple species during the safety assessment of xenobiotics. The choice of animal model in toxicological studies can significantly impact the interpretation of results and their extrapolation to human health risk assessment.

Further research, potentially utilizing in vitro systems with liver microsomes or hepatocytes from rats, mice, and humans, could provide a more detailed mechanistic understanding of the enzymatic processes involved in this compound metabolism and help to further elucidate the reasons for the observed species-specific differences.

References

A Comparative Guide to Analytical Methods for Edifenphos Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of the organophosphate fungicide edifenphos is critical for ensuring food safety and environmental monitoring. This guide provides a comparative overview of common analytical methods for this compound determination, supported by experimental data to aid in method selection and application.

Comparison of Analytical Methods for this compound Analysis

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most prevalent techniques for this compound residue analysis. The following table summarizes the performance of different methods based on published validation data.

MethodMatrixLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)Precision (RSD %)
GC-MS/MS Dairy Products>0.990.0000120.0000480-108<7.6
GC-MS/MS Grasshoppers--0.0189 (average)11.0 (average)
HPLC-UVD Rice Straw--0.270-110-
LC-MS/MS Polished Rice>0.99-0.00570-120<20
GC-ECD Rice Grain0.980.013-0.0170.022-0.07999.71-101.840.56-1.26

LOD : Limit of Detection; LOQ : Limit of Quantification; RSD : Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for two common approaches for this compound analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound in Dairy Products

This method offers high sensitivity and selectivity for the determination of this compound in complex fatty matrices.

a) Sample Preparation (Acetonitrile Extraction and Solid-Phase Extraction - SPE)

  • Weigh 10 g of the homogenized dairy sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) containing 1% formic acid.

  • Vortex for 1 minute to precipitate proteins and fat.

  • Centrifuge at 5000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and subject it to continuous solid-phase extraction (SPE) for cleanup.

  • The cleaned extract is then derivatized using a suitable agent via microwave-assisted derivatization to improve volatility for GC analysis.

b) Instrumental Analysis (GC-MS/MS)

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C for 1 min, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 200°C.

  • Quadrupole Temperature: 200°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS for this compound in Rice

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2]

a) Sample Preparation (Buffered QuEChERS)

  • Weigh 7.5 g of milled polished rice into a 50 mL centrifuge tube.

  • Add 15 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes for rehydration.

  • Add 15 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., acetate (B1210297) buffering salts).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

  • For cleanup, transfer the supernatant to a 2 mL microcentrifuge tube containing a suitable d-SPE sorbent mixture (e.g., PSA and C18).

  • Vortex for 30 seconds and centrifuge at 12000 rpm for 2 minutes.

  • The final extract is filtered and ready for LC-MS/MS analysis.[3]

b) Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food matrix using the QuEChERS extraction method followed by LC-MS/MS analysis.

Edifenphos_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Homogenized Sample (e.g., Rice) Hydration Add Water & Hydrate Sample->Hydration 1. Weigh Extraction Add Acetonitrile & Salts Hydration->Extraction 2. Extraction Centrifugation1 Centrifuge Extraction->Centrifugation1 3. Shake & Separate dSPE Dispersive SPE Cleanup Centrifugation1->dSPE 4. Take Supernatant Centrifugation2 Centrifuge dSPE->Centrifugation2 5. Vortex & Clean Filtration Filter Centrifugation2->Filtration 6. Take Supernatant LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Inject Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for this compound Analysis using QuEChERS and LC-MS/MS.

References

Comparative assessment of Edifenphos extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Edifenphos Extraction Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of various analytical techniques for the extraction of this compound, an organophosphate fungicide, from diverse matrices such as food and environmental samples. The selection of an appropriate extraction method is critical for achieving accurate and reliable quantification. This document outlines the performance of conventional and modern extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Quantitative Performance Comparison

The efficiency and reliability of an extraction technique are primarily evaluated based on recovery rates and the precision of the measurements, indicated by the Relative Standard Deviation (RSD). The following table summarizes key performance metrics for various this compound extraction methods based on available literature.

Extraction TechniqueMatrixRecovery (%)RSD (%)Key AdvantagesKey Disadvantages
QuEChERS Rice, Tea92 - 98[1]< 7[1]Fast, high throughput, low solvent use, effective[1][2][3]Matrix effects can be significant[4]
Liquid-Liquid Extraction (LLE) Rice70 - 80[5]Not ReportedWell-established, high separation factors[6]Laborious, time-consuming, large solvent volume[7]
Matrix Solid-Phase Dispersion (MSPD) Soil72 - 120 (general pesticides)[8]< 20[8]Simultaneous extraction & cleanup, reduced time/cost[8]Dependent on sorbent-analyte interaction
Solid-Phase Extraction (SPE) Water> 70 (general pesticides)[9]Not ReportedHigh selectivity, reduced solvent use, automation potential[10]Cartridge cost, potential for clogging[10]
Microwave-Assisted Extraction (MAE) Soil, SludgeNot SpecifiedNot SpecifiedReduced extraction time and solvent volume[11][12]Requires specialized equipment, potential thermal degradation[13]
Ultrasound-Assisted Extraction (UAE) GeneralNot SpecifiedNot SpecifiedFast, efficient at lower temperatures, cost-effective[14][15][16]Efficiency can be matrix-dependent
Supercritical Fluid Extraction (SFE) GeneralNot SpecifiedNot SpecifiedGreen (uses CO2), solvent-free, fast, selective[17][18]High initial equipment cost

Experimental Workflow for this compound Analysis

The diagram below illustrates a generalized workflow for the analysis of this compound, showcasing the position of various extraction techniques within the overall process.

G cluster_prep Sample Preparation cluster_post Post-Extraction & Analysis Sample Sample Collection (e.g., Rice, Soil, Water) Homogenize Homogenization Sample->Homogenize LLE Liquid-Liquid Extraction Homogenize->LLE SPE Solid-Phase Extraction Homogenize->SPE QuEChERS QuEChERS Homogenize->QuEChERS MAE Microwave-Assisted Extraction Homogenize->MAE UAE Ultrasound-Assisted Extraction Homogenize->UAE SFE Supercritical Fluid Extraction Homogenize->SFE Cleanup Extract Cleanup & Concentration LLE->Cleanup SPE->Cleanup QuEChERS->Cleanup MAE->Cleanup UAE->Cleanup SFE->Cleanup Analysis Final Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis

Caption: General workflow for this compound analysis from sample preparation to final detection.

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and analytical instrumentation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is based on the widely used method for multi-residue pesticide analysis in food matrices.[1][2][19]

  • Sample Preparation: Homogenize 10-15 g of the sample (e.g., rice, grape). For dry samples like rice, add an appropriate amount of water to achieve at least 80% hydration before homogenization.[19][20]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Shake vigorously for 1 minute.

    • Add a mixture of salts (e.g., for the EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[19]

    • Immediately shake for 1 minute and then centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube.

    • The tube should contain a cleanup sorbent mixture. For rice and tea, this may include 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.[1]

    • Vortex for 1 minute and centrifuge for 5 minutes.

  • Final Analysis: The resulting supernatant is ready for direct analysis by LC-MS/MS or GC-MS.

Liquid-Liquid Extraction (LLE)

This protocol is adapted from conventional methods for pesticide residue analysis.[5][21]

  • Sample Preparation: Macerate a representative sample (e.g., 20 g of rice) to a fine powder.

  • Extraction:

    • Extract the sample with 100 mL of acetone (B3395972) by blending at high speed for 3 minutes.

    • Filter the extract through a Büchner funnel.

    • Transfer the filtrate to a separatory funnel.

  • Partitioning:

    • Add petroleum ether and a sodium chloride solution to the separatory funnel to partition the this compound into the organic layer.

    • Shake vigorously for 1-2 minutes, releasing pressure periodically.[21]

    • Allow the layers to separate and collect the organic (petroleum ether) phase.

    • Repeat the partitioning step with fresh petroleum ether for exhaustive extraction.

  • Cleanup and Concentration:

    • Pass the combined organic extracts through a column containing anhydrous sodium sulfate (B86663) to remove residual water.

    • Concentrate the extract using a rotary evaporator to a final volume suitable for analysis.

    • Further cleanup on a Florisil column may be required.[5]

Microwave-Assisted Extraction (MAE)

This protocol is based on the principles of EPA Method 3546 for extracting organic compounds from solids.[11]

  • Sample Preparation: Grind the sample (e.g., soil) to pass through a 1 mm sieve. Weigh approximately 2-5 g of the homogenized sample directly into the microwave extraction vessel.

  • Solvent Addition: Add 30 mL of a suitable solvent mixture, such as acetone-hexane (1:1 v/v), to the vessel.[11]

  • Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Program the microwave to ramp to a target temperature (e.g., 115 °C) over 5-10 minutes and hold for 10-15 minutes.

    • After the program, allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Filter the extract to remove solid particles.

    • The extract can then be concentrated and, if necessary, subjected to a cleanup step (e.g., SPE) before final analysis.

Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of pesticides from aqueous samples.[10][22]

  • Cartridge Conditioning: Activate the SPE cartridge (e.g., C18 or a polymeric sorbent) by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading: Pass the water sample (e.g., 100-500 mL), adjusted to an appropriate pH, through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.

  • Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge using a small volume (e.g., 2-5 mL) of an appropriate organic solvent, such as ethyl acetate (B1210297) or acetonitrile.

  • Final Analysis: The eluate can be directly injected or concentrated further before analysis.

References

Safety Operating Guide

Proper Disposal of Edifenphos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Edifenphos, an organophosphate fungicide. The following procedures are designed to guide researchers, scientists, and drug development professionals in the safe handling and disposal of this compound waste, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound is a neurotoxin and an acetylcholinesterase inhibitor.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including but not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately alert personnel in the area and follow the spill cleanup procedures outlined below.

Primary Disposal Method: Licensed Hazardous Waste Contractor

The most recommended and safest method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste contractor.[2] This ensures that the waste is managed in accordance with all federal, state, and local regulations.

Do not dispose of this compound down the drain or in regular solid waste. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

On-site Waste Management and Segregation

Prior to collection by a hazardous waste contractor, all this compound waste must be properly segregated and stored.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.

    • Solid waste, such as contaminated PPE, absorbent materials, and empty containers, should be collected in a separate, clearly labeled, and sealed container.

  • Labeling:

    • All waste containers must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any other chemical constituents.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure that this compound waste is not stored with incompatible materials, particularly strong bases, as it is incompatible with alkaline materials.[2]

This compound Spill Cleanup Procedure

In the event of an this compound spill, follow these steps to ensure safety and proper decontamination:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.

  • Contain the Spill: For liquid spills, use an absorbent material like cat litter, sawdust, or commercial sorbents to contain the spill.

  • Neutralization (for residual amounts): Many organophosphate insecticides can be neutralized with household bleach. After absorbing the bulk of the spill, a careful application of bleach can be used for the remaining residue. However, exercise caution as bleach is also hazardous.

  • Collect Waste: Carefully scoop or sweep up the absorbent material and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a heavy-duty detergent or bleach, using as little liquid as possible. Absorb the cleaning liquid and add it to the hazardous waste container. Do not rinse the area with water into a drain.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Chemical Properties and Hydrolysis Data

This compound is known to hydrolyze, and its stability is pH-dependent. This information is critical for understanding its environmental fate and for potential, though not recommended for routine disposal, decontamination procedures. This compound is hydrolyzed by strong acids and alkalis.[2]

pHTemperatureHalf-life (DT50)
725°C19 days[2]
925°C2 days[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Edifenphos_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Disposal cluster_3 Emergency Procedure: Spill Generate This compound Waste Generated (Liquid or Solid) Segregate Segregate Waste into Designated Containers Generate->Segregate Label Label Containers as 'Hazardous Waste - this compound' Segregate->Label Store Store in Secure Satellite Accumulation Area Label->Store Check Check for Leaks & Incompatible Materials Store->Check Contact Contact Licensed Hazardous Waste Contractor Check->Contact Arrange Arrange for Pickup and Proper Disposal Contact->Arrange Document Maintain Disposal Records Arrange->Document Spill Spill Occurs Alert Alert & Evacuate Spill->Alert PPE Don PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->Segregate Dispose of cleanup materials as hazardous waste

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area. The information provided here is not a substitute for professional judgment and adherence to all applicable laws and regulations.

References

Personal protective equipment for handling Edifenphos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Edifenphos. Adherence to these procedures is essential for ensuring personal safety and environmental protection.

Hazard Summary

This compound is a toxic organophosphorus fungicide. It is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation and may lead to an allergic skin reaction.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects. Some findings suggest it may also cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is crucial to inspect all PPE for integrity before each use.[3]

PPE CategorySpecifications
Hand Protection Wear unlined, elbow-length, chemical-resistant gloves.[4] Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid formulations.[4] Avoid leather or cotton gloves as they can absorb and retain the chemical.[4]
Eye and Face Protection Use shielded safety glasses for low-exposure situations.[4] For pouring, mixing concentrates, or in situations with a high risk of splash, wear snug-fitting, non-fogging goggles or a full-face shield.[4] A face shield can be worn over goggles for enhanced protection.[4]
Body Protection Wear a clean, dry protective suit or coveralls that cover the entire body from wrists to ankles over regular work clothes.[4][5] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[4][6]
Respiratory Protection A respirator is necessary to prevent the inhalation of toxic chemicals, especially during lengthy exposure or while mixing and filling.[4] The specific type of respirator, such as a dust mask (e.g., N95) or a respirator with an organic vapor-removing cartridge, should be chosen based on the task and potential for inhalation exposure.[6]
Footwear Wear chemical-resistant boots. Do not use leather or fabric footwear. Pants should be worn over the top of the boots to prevent chemicals from entering.[7]

Operational Plan for Handling this compound

This section outlines the procedural steps for the safe handling of this compound from preparation to disposal.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[2]

  • Ensure a well-ventilated work area, such as a fume hood, is available and operational.[1][2]

  • Assemble and inspect all required PPE as detailed in the table above.

  • Have an emergency plan and ensure access to an eyewash station and safety shower.

  • Keep ignition sources away from the handling area.[1][2]

2. Handling and Use:

  • Wear the appropriate PPE at all times.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Prevent the formation of aerosols.[1]

  • Do not eat, drink, or smoke in the work area.[2]

  • Wash hands and skin thoroughly after handling.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

3. In Case of a Spill:

  • For small spills, absorb the material with inert, non-combustible material like vermiculite, sand, or earth and transfer it to a labeled container for disposal.[2]

  • For large spills, stop the flow of material if it is safe to do so. Dike the spilled material to prevent spreading and cover it with a plastic sheet.[2]

  • Ventilate the area and prevent entry of unnecessary personnel.

  • Use non-sparking tools to clean up the spill.[2]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[8]

  • If on Skin: Take off immediately all contaminated clothing. Wash the skin with plenty of water.[2] If skin irritation or a rash occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, seek medical attention.[2]

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: this compound must not be disposed of with household garbage.[1] It should be collected in sealed containers and disposed of at a licensed waste disposal site.[2] Do not allow the material to drain into sewers or water supplies.[2]

  • Empty Containers: Dispose of empty containers according to official regulations.[1] Never reuse pesticide containers for any other purpose.[9]

  • Contaminated PPE: Disposable PPE should be discarded after a single use.[5] Reusable PPE must be cleaned thoroughly after each use and stored separately from personal clothing.[3] Any PPE that is heavily contaminated, especially with undiluted product, should be discarded as hazardous waste.[3]

Workflow for Safe Handling of this compound

Edifenphos_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 emergency Spill or Exposure prep1->emergency prep3 Ensure Ventilation prep2->prep3 handle1 Weighing/Measuring prep3->handle1 handle2 Mixing/Application handle1->handle2 handle1->emergency clean1 Decontaminate Work Area handle2->clean1 clean2 Clean/Dispose of PPE clean1->clean2 clean1->emergency clean3 Dispose of Waste clean2->clean3 first_aid Administer First Aid emergency->first_aid spill_response Contain & Clean Spill emergency->spill_response

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。